molecular formula C9H11NO2 B1282344 2-Amino-4,6-dimethylbenzoic acid CAS No. 90321-33-8

2-Amino-4,6-dimethylbenzoic acid

Cat. No.: B1282344
CAS No.: 90321-33-8
M. Wt: 165.19 g/mol
InChI Key: AQVKFJZUSUMLPL-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethylbenzoic acid is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-4,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVKFJZUSUMLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538831
Record name 2-Amino-4,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90321-33-8
Record name 2-Amino-4,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of a Substituted Anthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-4,6-dimethylbenzoic Acid

This compound (CAS No. 90321-33-8) is a substituted derivative of anthranilic acid, a molecule of significant interest in the fields of medicinal chemistry and materials science.[1] Its structural scaffold, featuring an amino group and a carboxylic acid ortho to each other on a dimethylated benzene ring, makes it a valuable and versatile building block for the synthesis of more complex molecules. As a key intermediate, it serves in the development of various pharmaceutical compounds, with research indicating potential anti-inflammatory properties through the inhibition of inflammatory mediators like TNF-alpha and IL-6.[1] The strategic placement of the methyl groups influences the molecule's electronic properties and steric profile, offering unique opportunities for designing targeted therapeutics and functional materials.

This guide provides a comprehensive overview of the primary synthetic routes to this compound, intended for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into the practical considerations for each approach.

Route 1: Nitration and Subsequent Reduction of 3,5-Dimethylbenzoic Acid

This classical and reliable two-step approach is one of the most common methods for preparing the title compound. It leverages the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the starting material, 3,5-dimethylbenzoic acid, guide the regioselective introduction of the nitrogen functionality.

Mechanistic Rationale

The synthesis begins with the nitration of 3,5-dimethylbenzoic acid. In this electrophilic aromatic substitution reaction, the directing effects of the existing groups are paramount. The two methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The cumulative effect of these substituents strongly favors the introduction of the electrophile (the nitronium ion, NO₂⁺) at the C2 position, which is ortho to one methyl group and meta to the carboxylic acid. The subsequent step involves the reduction of the nitro group to a primary amine, a fundamental transformation in organic synthesis.

Workflow for Synthesis via Nitration-Reduction

start 3,5-Dimethylbenzoic Acid step1 Step 1: Nitration start->step1 HNO₃, H₂SO₄ (Low Temperature) intermediate 2-Nitro-4,6-dimethylbenzoic Acid step1->intermediate step2 Step 2: Reduction intermediate->step2 e.g., Fe/HCl or H₂, Pd/C product This compound step2->product cluster_0 Hofmann Rearrangement Mechanism Amide Primary Amide (R-CONH₂) Bromoamide N-Bromoamide Amide->Bromoamide Br₂, NaOH Anion Bromoamide Anion Bromoamide->Anion NaOH (-H₂O) Isocyanate Isocyanate (R-N=C=O) Anion->Isocyanate Rearrangement (-Br⁻) CarbamicAcid Carbamic Acid (R-NHCOOH) Isocyanate->CarbamicAcid H₂O Amine Primary Amine (R-NH₂) CarbamicAcid->Amine Decarboxylation (-CO₂)

Sources

An In-depth Technical Guide to the Spectroscopic Data of 2-Amino-4,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dimethylbenzoic acid is a substituted aromatic carboxylic acid with significant potential in medicinal chemistry and materials science. As a derivative of anthranilic acid, it serves as a valuable scaffold for synthesizing novel compounds with diverse biological activities. Accurate characterization of this molecule is paramount for its application in drug design and development, where unambiguous identification and purity assessment are critical. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering a detailed interpretation of its Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra for the title compound, this guide leverages high-quality predicted data, contextualized and validated through a comparative analysis with the experimental spectra of structurally related analogues: 2-aminobenzoic acid and 2,6-dimethylbenzoic acid. This approach, mirroring the problem-solving methodology of a senior application scientist, ensures a robust and insightful interpretation of the molecule's spectroscopic signature.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its constituent functional groups—a carboxylic acid, a primary amine, and two methyl groups on a benzene ring—gives rise to a unique spectroscopic fingerprint.

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy

Predicted IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3480-3300MediumN-H stretch (asymmetric and symmetric)
3300-2500Broad, StrongO-H stretch (carboxylic acid)
2960-2850MediumC-H stretch (methyl)
1680-1660StrongC=O stretch (carboxylic acid)
1620-1580Medium-StrongN-H bend and C=C aromatic stretch
1480-1440MediumC=C aromatic stretch
1300-1200StrongC-O stretch (carboxylic acid)
1200-1100MediumC-N stretch

Interpretation and Comparative Analysis

The predicted IR spectrum of this compound is dominated by the characteristic absorptions of its functional groups. The broad O-H stretching band of the carboxylic acid, typically observed between 3300 and 2500 cm⁻¹, is a key feature, likely overlapping with the C-H stretching vibrations. The strong carbonyl (C=O) stretch is predicted around 1680-1660 cm⁻¹. The presence of the amino group is indicated by the N-H stretching vibrations in the 3480-3300 cm⁻¹ region and the N-H bending, which often overlaps with the aromatic C=C stretching bands around 1620-1580 cm⁻¹.

A comparison with the experimental spectrum of 2-aminobenzoic acid from the NIST database validates these predictions.[1] 2-Aminobenzoic acid shows a broad O-H stretch, a C=O stretch at approximately 1670 cm⁻¹, and distinct N-H stretching bands. Similarly, the spectrum of 2,6-dimethylbenzoic acid exhibits a strong C=O absorption and the characteristic broad O-H band.[2][3] The presence of the methyl groups in this compound is confirmed by the C-H stretching bands around 2960-2850 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

  • Rationale: ATR-FTIR is a rapid and convenient method for obtaining high-quality spectra of solid samples with minimal preparation, making it ideal for routine analysis and high-throughput screening.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.5Singlet (broad)1H-COOH
~6.5Singlet1HAr-H (position 5)
~6.3Singlet1HAr-H (position 3)
~5.0Singlet (broad)2H-NH₂
~2.3Singlet3H-CH₃ (position 6)
~2.1Singlet3H-CH₃ (position 4)

Interpretation and Comparative Analysis

The predicted ¹H NMR spectrum shows distinct signals for each type of proton. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (~12.5 ppm). The two aromatic protons are predicted to appear as singlets due to the lack of adjacent protons for coupling. The amino protons are also anticipated to be a broad singlet. The two methyl groups are in different chemical environments and are therefore predicted to have slightly different chemical shifts.

The experimental ¹H NMR spectrum of 2-aminobenzoic acid shows aromatic protons in the range of 6.5-8.0 ppm with characteristic splitting patterns due to coupling. The experimental spectrum of 2,6-dimethylbenzoic acid displays a multiplet for the aromatic protons and a singlet for the two equivalent methyl groups.[4] The predicted spectrum of this compound reflects a combination of these features, with the substitution pattern leading to simplified singlets for the aromatic protons.

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition and Processing cluster_3 Spectral Analysis a Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) b Tune and shim the spectrometer a->b c Set acquisition parameters (e.g., number of scans, relaxation delay) b->c d Acquire the Free Induction Decay (FID) c->d e Apply Fourier Transform, phase correction, and baseline correction d->e f Integrate peaks and determine chemical shifts and coupling constants e->f

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (ppm)Assignment
~170C=O (Carboxylic acid)
~150C-NH₂
~140C-CH₃ (position 4)
~138C-CH₃ (position 6)
~120C-H (position 5)
~115C-H (position 3)
~110C-COOH
~22-CH₃ (position 6)
~20-CH₃ (position 4)

Interpretation and Comparative Analysis

The predicted ¹³C NMR spectrum shows nine distinct signals, corresponding to the nine carbon atoms in unique chemical environments. The carbonyl carbon of the carboxylic acid is the most downfield signal. The aromatic carbons attached to the amino and methyl groups are also significantly downfield. The carbons of the methyl groups are expected at the most upfield positions.

The experimental ¹³C NMR spectrum of 2-aminobenzoic acid shows a carbonyl signal around 171.9 ppm and aromatic signals between 111 and 152 ppm.[5] For 2,6-dimethylbenzoic acid , the carbonyl carbon appears around 170 ppm, and the methyl carbons are observed at approximately 20 ppm.[6] The predicted chemical shifts for this compound are consistent with these experimental values, with the specific shifts influenced by the combined electronic effects of the amino and methyl substituents.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data for this compound

m/zInterpretation
165[M]⁺ (Molecular ion)
148[M - NH₃]⁺
120[M - COOH]⁺
105[M - COOH - CH₃]⁺

Interpretation and Fragmentation Pattern

The predicted mass spectrum shows the molecular ion peak at m/z 165, corresponding to the molecular weight of the compound. Key fragmentation pathways are expected to involve the loss of the amino group as ammonia (loss of 17 Da) and the loss of the carboxylic acid group (loss of 45 Da). Subsequent fragmentation could involve the loss of a methyl group (loss of 15 Da).

The experimental mass spectrum of 2-aminobenzoic acid from the NIST database shows a molecular ion at m/z 137 and a prominent fragment at m/z 92, corresponding to the loss of the carboxyl group.[7] The mass spectrum of 2,6-dimethylbenzoic acid shows a molecular ion at m/z 150 and a base peak at m/z 132, resulting from the loss of water.[2][8] The predicted fragmentation for this compound is consistent with the expected behavior of molecules containing both amino and carboxylic acid functional groups.

G M [M]⁺˙ (m/z 165) M_minus_NH3 [M - NH₃]⁺˙ (m/z 148) M->M_minus_NH3 - NH₃ M_minus_COOH [M - COOH]⁺ (m/z 120) M->M_minus_COOH - COOH M_minus_COOH_minus_CH3 [M - COOH - CH₃]⁺ (m/z 105) M_minus_COOH->M_minus_COOH_minus_CH3 - CH₃

Caption: Predicted Fragmentation Pathway of this compound.

Conclusion

This in-depth technical guide has provided a comprehensive analysis of the spectroscopic data for this compound. By leveraging high-quality predicted spectra and validating the interpretations with experimental data from structurally similar compounds, a detailed and reliable understanding of the molecule's IR, ¹H NMR, ¹³C NMR, and MS characteristics has been established. The provided data, interpretations, and experimental protocols serve as a valuable resource for researchers, scientists, and drug development professionals, facilitating the accurate identification, characterization, and utilization of this important chemical entity.

References

  • Human Metabolome Database. ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0001123). [Link]

  • Human Metabolome Database. ¹H NMR Spectrum (1D, D₂O, experimental) (HMDB0001123). [Link]

  • The Royal Society of Chemistry. Supporting Information for .... [Link]

  • Human Metabolome Database. ¹³C NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0001123). [Link]

  • NIST. Benzoic acid, 2,6-dimethyl-. [Link]

  • NP-MRD. Showing NP-Card for 2-Aminobenzoic acid (NP0001277). [Link]

  • ResearchGate. a) ¹H NMR spectrum of 2-amino benzoic acid. b) ¹³C NMR spectrum of 2-amino.... [Link]

  • NIST. Benzoic acid, 2,6-dimethyl-. [Link]

  • The Royal Society of Chemistry. 4 - Supporting Information. [Link]

  • PubChem. 2,6-Dimethylbenzoic acid. [Link]

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  • PubChem. 2,6-Dimethoxybenzoic Acid. [Link]

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  • SpectraBase. 2-Amino-benzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]

  • NIST. Benzoic acid, 2-amino-. [Link]

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  • ATDB. 2,6-Dimethoxybenzoicacid | C9H10O4 | MD Topology | NMR | X-Ray. [Link]

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  • NIST. Benzoic acid, 2-amino-. [Link]

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Sources

The Elusive Crystal Structure of 2-Amino-4,6-dimethylbenzoic Acid: A Case for Further Investigation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: This guide addresses the current state of knowledge regarding the crystal structure of 2-Amino-4,6-dimethylbenzoic acid. Despite its relevance as a substituted anthranilic acid derivative, a comprehensive search of established crystallographic databases and the scientific literature reveals a notable absence of a determined crystal structure for this specific compound. This lack of empirical data prevents a detailed technical analysis of its solid-state architecture, including unit cell parameters, space group, and intermolecular interactions.

While direct crystallographic data for this compound is not publicly available, an examination of structurally related compounds can provide valuable, albeit predictive, insights into its likely solid-state behavior. The presence of both a carboxylic acid group and an amino group strongly suggests that hydrogen bonding will be a dominant feature in its crystal packing.

Anticipated Structural Characteristics

Based on analogous molecular structures, we can hypothesize the following key structural features for this compound:

  • Hydrogen Bonding Networks: The primary amino group (-NH₂) and the carboxylic acid group (-COOH) are excellent hydrogen bond donors and acceptors. It is highly probable that these functional groups would engage in extensive intermolecular hydrogen bonding. Common motifs include the formation of centrosymmetric carboxylic acid dimers and interactions between the amino group and the carboxylic acid group of neighboring molecules. Such interactions are fundamental to the supramolecular assembly in the solid state.

  • Molecular Conformation: The steric hindrance introduced by the two methyl groups at positions 4 and 6 on the benzene ring will likely influence the planarity of the molecule. The dihedral angle between the plane of the benzene ring and the carboxylic acid group will be a critical conformational parameter.

  • Potential for Polymorphism: Many organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites, exhibit polymorphism—the ability to crystallize in multiple forms with different crystal structures. It is plausible that this compound could also exhibit polymorphic behavior, with different crystalline forms having distinct physical properties such as solubility and stability.

Insights from Structurally Related Compounds

Analysis of co-crystals involving similar moieties, such as 2-amino-4,6-dimethylpyrimidine with benzoic acid, reveals the formation of robust hydrogen-bonded synthons. In these structures, N-H···O and O-H···N interactions are prevalent, often leading to the formation of well-defined supramolecular architectures like tetrameric units.[1] Similarly, studies on analogs like 2-((2,6-dimethylphenyl)amino)benzoic acid have highlighted the role of intermolecular interactions in stabilizing the crystal lattice and the potential for polymorphism.[2]

Experimental Workflow for Crystal Structure Determination

To definitively elucidate the crystal structure of this compound, a systematic experimental approach is required. The following protocol outlines the necessary steps for researchers aiming to address this knowledge gap.

Synthesis and Purification

High-purity crystalline material is a prerequisite for successful single-crystal X-ray diffraction analysis.

Protocol:

  • Synthesis: The compound can be synthesized through established organic chemistry routes, for example, via the reduction of a corresponding nitro-substituted benzoic acid.

  • Purification: Recrystallization from a suitable solvent or solvent mixture is a crucial step. A range of solvents with varying polarities should be screened to identify conditions that yield well-formed single crystals. Slow evaporation of the solvent is a commonly employed technique.[3]

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging aspect of crystal structure determination.

Protocol:

  • Solvent Screening: Prepare saturated solutions of the purified this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate).

  • Slow Evaporation: Allow the solvents to evaporate slowly at a constant temperature. This can be achieved by covering the vials with parafilm and piercing a few small holes.[3][4]

  • Vapor Diffusion: Place a small vial containing the saturated solution inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.

  • Cooling Crystallization: Slowly cool a saturated solution from an elevated temperature to room temperature or below.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once suitable single crystals are obtained, their structure can be determined using SC-XRD.

Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.

  • Data Integration and Scaling: The intensities of the diffraction spots are measured and corrected for various experimental factors.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Protocol:

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are adjusted to achieve the best possible agreement between the observed and calculated diffraction patterns. This is typically done using least-squares refinement.

  • Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are then typically deposited in a public database such as the Cambridge Structural Database (CSD).[5][6]

Visualizing the Hypothetical Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for determining the crystal structure of this compound.

G cluster_synthesis Synthesis & Purification cluster_crystal_growth Single Crystal Growth cluster_xrd X-ray Diffraction Analysis synthesis Synthesis of This compound purification Purification by Recrystallization synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystal_growth_methods Slow Evaporation / Vapor Diffusion / Cooling solvent_screening->crystal_growth_methods data_collection Single-Crystal X-ray Data Collection crystal_growth_methods->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation & Deposition (CSD) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for the determination of the crystal structure of this compound.

Conclusion and Future Directions

The crystal structure of this compound remains an open question in the field of structural chemistry. The absence of this fundamental data underscores the need for further experimental investigation. The synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis of this compound would provide invaluable information for researchers in materials science and drug development. Elucidating its crystal structure would not only contribute to the fundamental understanding of its solid-state properties but also enable a more rational approach to its application in various scientific and industrial contexts. The scientific community is encouraged to undertake this investigation and to deposit the resulting structural data in publicly accessible databases to foster further research and innovation.

References

  • Fun, H.-K., et al. (2009). 2-Amino-4,6-dimethylpyrimidine–benzoic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(7), o1595. Available at: [Link]

  • Skovsgaard, M. B., & Bond, A. D. (2009). 2-Amino-4,6-dimethylpyrimidine–4-hydroxybenzoic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1595. Available at: [Link]

  • Yu, F., et al. (2022). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 24(4), 681-690. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13380623, this compound. Retrieved January 17, 2026 from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12439, 2,6-Dimethylbenzoic acid. Retrieved January 17, 2026 from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 313682, 4-Amino-2,6-dimethylbenzoic acid. Retrieved January 17, 2026 from [Link].

  • Fun, H.-K., et al. (2006). Hydrogen-bonding patterns in 2-amino-4,6-dimethoxypyrimidine–4-aminobenzoic acid (1/1). Acta Crystallographica Section E Structure Reports Online, 62(8), o3379-o3381. Available at: [Link]

  • Fun, H.-K., et al. (2006). Hydrogen-bonding patterns in the cocrystal 2-amino-4,6-dimethoxypyrimidine–anthranilic acid (1/1). Acta Crystallographica Section E Structure Reports Online, 62(8), o3379-o3381. Available at: [Link]

  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD). Retrieved January 17, 2026 from [Link].

  • Anstey, M. Crystal Structures Submitted to the CSD. Anstey Research Group. Retrieved January 17, 2026 from [Link].

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Available at: [Link]

  • CAS Common Chemistry. 2,6-Dimethylbenzoic acid. Retrieved January 17, 2026 from [Link].

  • Zhang, L., et al. (2017). Synthesis, crystal structure and Hirshfeld surface analysis of hexaaquanickel(II) bis(4-hydroxybenzoate) dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1011–1015. Available at: [Link]

  • Wang, Y., et al. (2022). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1031–1034. Available at: [Link]

Sources

Chemical properties of 2-Amino-4,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-4,6-dimethylbenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a substituted derivative of anthranilic acid, represents a versatile molecular scaffold with significant potential in medicinal chemistry and organic synthesis. Its unique trifunctional nature, characterized by an aromatic amine, a carboxylic acid, and influential methyl groups, provides a rich platform for chemical modification and the development of complex molecular architectures. This guide offers a comprehensive exploration of its core chemical properties, including detailed synthetic protocols, thorough spectroscopic analysis, predictable reactivity patterns, and established safety protocols. By synthesizing theoretical principles with practical, field-proven insights, this document serves as an authoritative resource for professionals engaged in drug discovery and chemical research, aiming to unlock the full potential of this valuable building block.

Introduction: Significance in Organic and Medicinal Chemistry

This compound (CAS No. 90321-33-8) belongs to the class of substituted aminobenzoic acids.[1] These compounds are of paramount importance in the pharmaceutical industry, often serving as foundational "building blocks" for the synthesis of therapeutic agents.[2] The parent compound, anthranilic acid, was first isolated during the degradation of indigo dye, and its derivatives have since become crucial intermediates.[3] The strategic placement of dual methyl groups on the benzene ring of this compound introduces specific steric and electronic modifications that distinguish it from its parent compound. These methyl groups modulate the electron density of the aromatic ring and can influence the molecule's binding affinity and pharmacokinetic properties when incorporated into larger drug candidates.[3]

The molecule's value lies in its dual functionality: the nucleophilic amino group and the acidic carboxyl group, positioned ortho to each other. This arrangement facilitates a wide range of chemical transformations, including intramolecular cyclizations to form heterocyclic systems, amidation and esterification reactions, and derivatization of the amino group.[3][4] Consequently, it serves as a critical starting material for constructing molecules with potential biological activities, such as anti-inflammatory and anticancer properties.[2][3]

Molecular Structure and Physicochemical Properties

The foundational properties of a molecule dictate its behavior in both reactive and biological systems. The key physicochemical data for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 90321-33-8[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Monoisotopic Mass 165.078978594 Da[1][5]
Appearance White to pale cream crystalline powder (predicted)[6]
pKa ~3.4 (predicted for carboxylic acid)[7]
XLogP 2.0 (predicted)

Synthesis Pathway: A Validated Protocol

The most common and reliable synthesis of substituted aminobenzoic acids involves the reduction of a corresponding nitro-aromatic precursor. This method is highly efficient and scalable. The following protocol outlines the catalytic hydrogenation of 2-Nitro-4,6-dimethylbenzoic acid.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of the nitro group to a primary amine using palladium on carbon as a catalyst.

Step 1: Reaction Setup

  • In a suitable hydrogenation vessel, dissolve 2-Nitro-4,6-dimethylbenzoic acid (1.0 equivalent) in a solvent such as ethanol or a 1:1 mixture of ethanol and water.

  • Carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).[3]

Step 2: Hydrogenation

  • Seal the reaction vessel and purge it thoroughly with nitrogen to remove any residual oxygen.

  • Purge the vessel with hydrogen gas.

  • Pressurize the vessel with hydrogen to 3–5 bar (approximately 45-75 psi) and commence vigorous stirring.[3][8]

  • Maintain the reaction at a temperature of approximately 50°C.[3]

Step 3: Monitoring and Work-up

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 6–8 hours).[3][8]

  • Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Step 4: Purification

  • The resulting this compound can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield a product with high purity (expected yield: 80–85%).[3]

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is the catalyst of choice due to its high activity and selectivity for nitro group reduction without affecting the carboxylic acid or the aromatic ring.

  • Solvent: Ethanol or ethanol/water mixtures are used because they effectively dissolve the starting material and product while being compatible with the hydrogenation conditions.

  • Pressure & Temperature: The applied hydrogen pressure and moderate temperature ensure a reasonable reaction rate without promoting undesirable side reactions.

Workflow Diagram: Synthesis of this compound

G cluster_synthesis Synthetic Pathway start 2-Nitro-4,6-dimethylbenzoic acid reagents H₂ (3-5 bar), 10% Pd/C Ethanol/Water, 50°C start->reagents Step 1: Reduction product This compound reagents->product purify Filtration (remove catalyst) Recrystallization product->purify Step 2: Work-up & Purification final_product Pure Product (Yield: 80-85%) purify->final_product G main This compound amino_rxns Amino Group Reactions (e.g., Diazotization, Acylation) main->amino_rxns -NH₂ site carboxyl_rxns Carboxyl Group Reactions (e.g., Esterification, Amidation) main->carboxyl_rxns -COOH site ring_rxns Aromatic Ring Reactions (Electrophilic Substitution) main->ring_rxns Ring sites (C3, C5)

Caption: Key reactive sites of this compound.

Reactions of the Amino Group

The primary aromatic amine is a potent nucleophile and can undergo several important transformations.

  • Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5°C) converts the amino group into a diazonium salt (-N₂⁺). This intermediate is highly valuable as it can be subsequently replaced by a wide variety of substituents (e.g., -OH, -CN, halogens) via Sandmeyer or related reactions. [3]

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into esters and amides, which is a common strategy in drug development to modify solubility and cell permeability. [9]* Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or via the acid chloride intermediate yields the corresponding ester. [10]For example, reacting with methanol and a catalytic amount of sulfuric acid under reflux will produce methyl 2-amino-4,6-dimethylbenzoate.

  • Amidation: The formation of an amide bond is typically achieved by activating the carboxylic acid with a coupling agent (e.g., DCC, EDC) followed by the addition of a primary or secondary amine. This is a cornerstone reaction in peptide synthesis and medicinal chemistry.

Reactions of the Aromatic Ring

The susceptibility of the benzene ring to electrophilic aromatic substitution is governed by the directing effects of its substituents.

  • Directing Effects: The -NH₂ group is a powerful activating ortho-, para-director. The two -CH₃ groups are weak activating ortho-, para-directors. The -COOH group is a deactivating meta-director.

  • Regioselectivity: The activating groups (-NH₂ and -CH₃) dominate the directing effects. The positions ortho and para to the strongly activating amino group are C3 and C5. The methyl groups also activate these positions. Therefore, incoming electrophiles will be strongly directed to the C3 and C5 positions. Due to steric hindrance from the adjacent bulky -COOH and -CH₃ groups at positions C2 and C6, electrophilic attack is predicted to occur preferentially at the less hindered C5 position . [4]

    Reaction Reagent Predicted Major Product
    Nitration HNO₃ / H₂SO₄ 2-Amino-5-nitro-4,6-dimethylbenzoic acid
    Halogenation Br₂ / FeBr₃ 2-Amino-5-bromo-4,6-dimethylbenzoic acid

    | Sulfonation | Fuming H₂SO₄ | 2-Amino-5-sulfo-4,6-dimethylbenzoic acid |

Applications in Drug Development

Substituted aminobenzoic acids are privileged scaffolds in medicinal chemistry. [2]The structural motif of this compound is valuable for several reasons:

  • Scaffold for Kinase Inhibitors: The 2-aminobenzoic acid core is a key feature in many small-molecule kinase inhibitors designed to interfere with cell signaling pathways implicated in diseases like cancer. [11]* Modulation of Physicochemical Properties: The amino and carboxyl groups provide handles for derivatization, allowing chemists to fine-tune properties like solubility, lipophilicity (LogP), and hydrogen bonding capacity to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. [9]* Anti-inflammatory Potential: Research has shown that some aminobenzoic acid derivatives can inhibit the production of inflammatory mediators, suggesting potential applications in developing novel anti-inflammatory drugs. [3]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety.

GHS Hazard Statements: [1]* H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: [12][13]* Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety goggles with side-shields, and a lab coat.

  • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically versatile and valuable building block for chemical and pharmaceutical research. Its well-defined reactivity at the amino, carboxyl, and aromatic sites provides a robust platform for generating diverse molecular libraries. A thorough understanding of its synthesis, spectroscopic fingerprints, and predictable reactivity is crucial for its effective application. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and safely utilize this compound in their pursuit of novel materials and therapeutic agents.

References

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  • Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82. Retrieved from [Link]

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  • Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Pharmaceutical Design. Retrieved from [Link]

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A Technical Guide to the Biological Activity of 2-Amino-4,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

To the dedicated researchers, scientists, and drug development professionals, this guide serves as an in-depth exploration of the biological activities associated with 2-Amino-4,6-dimethylbenzoic acid (ADBA). While ADBA is recognized as a valuable intermediate in organic synthesis, its intrinsic biological potential is an area of burgeoning interest.[1] This document moves beyond a simple cataloging of facts, instead offering a technical narrative grounded in scientific principles. We will delve into established findings, extrapolate potential activities based on structurally related compounds, and provide the experimental frameworks necessary to validate these hypotheses. The aminobenzoic acid scaffold is considered a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[2] This guide is structured to provide a comprehensive understanding of ADBA's potential, empowering you to design and execute robust experimental investigations.

Compound Profile: this compound (ADBA)

This compound is an aromatic organic compound featuring a benzoic acid backbone substituted with an amino group at the 2-position and two methyl groups at the 4- and 6-positions.[3] This unique substitution pattern influences its electronic properties, steric hindrance, and potential for intermolecular interactions, all of which are critical determinants of its biological activity.

PropertyValue
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
CAS Number 90321-33-8
IUPAC Name This compound

Anti-inflammatory Activity: A Mechanistic Perspective

The Rationale for Targeting TNF-α and IL-6

TNF-α and IL-6 are pleiotropic cytokines that play a central role in orchestrating the inflammatory response.[4][5] Dysregulation of these cytokines is implicated in a multitude of inflammatory and autoimmune diseases. TNF-α signaling, primarily through the NF-κB pathway, triggers a cascade of inflammatory gene expression, including that of IL-6.[4][5] Therefore, compounds that can modulate the production or activity of TNF-α and IL-6 are of significant therapeutic interest.

Proposed Mechanism of Action and Experimental Validation

The anti-inflammatory effects of ADBA are likely mediated through the inhibition of signaling pathways that lead to the transcription of TNF-α and IL-6 genes. A plausible mechanism involves the inhibition of key enzymes in these pathways, such as IκB kinase (IKK), which is crucial for NF-κB activation.

Experimental Workflow: Elucidating the Anti-inflammatory Mechanism of ADBA

G cluster_0 In Vitro Cellular Assays cluster_1 Enzymatic Assays LPS LPS Stimulation of Macrophages (e.g., RAW 264.7) ADBA Treatment with this compound (ADBA) LPS->ADBA 1. Induce Inflammation ELISA Quantification of TNF-α and IL-6 in Supernatant (ELISA) ADBA->ELISA 2. Assess Cytokine Secretion qPCR Analysis of TNF-α and IL-6 mRNA Expression (RT-qPCR) ADBA->qPCR 3. Assess Gene Expression WB Western Blot for NF-κB Pathway Proteins (p-IKK, p-IκBα, p-p65) ADBA->WB 4. Investigate Signaling Pathway COX_LOX COX-1/COX-2 and 5-LOX Inhibition Assays ELISA->COX_LOX 5. Correlate with Enzyme Inhibition Kinetic Enzyme Kinetic Studies (Michaelis-Menten, Lineweaver-Burk) COX_LOX->Kinetic 6. Determine Inhibition Mechanism

Caption: Workflow for investigating the anti-inflammatory activity of ADBA.

Protocol 1: Quantification of TNF-α and IL-6 Inhibition in Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of ADBA (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Centrifuge the plate at 1000 rpm for 5 minutes and collect the supernatant.

  • ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of ADBA relative to the LPS-stimulated control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the ADBA concentration and fitting the data to a sigmoidal dose-response curve.

Causality Behind Experimental Choices: The use of LPS-stimulated macrophages is a well-established in vitro model for studying inflammation.[6] ELISA is a highly sensitive and specific method for quantifying secreted proteins like cytokines. The inclusion of a dose-response curve allows for the determination of the compound's potency (IC50).

Antimicrobial Potential: Targeting Microbial Growth and Biofilms

While specific studies on the antimicrobial activity of ADBA are limited, its structural similarity to other aminobenzoic acid derivatives with known antimicrobial properties suggests it may possess similar capabilities.[7] For instance, certain 2-aminobenzoic acid derivatives have demonstrated antifungal activity against Candida albicans, including the inhibition of biofilm formation.[7]

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of aminobenzoic acid derivatives can be attributed to several mechanisms, including:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the aromatic ring and methyl groups may facilitate insertion into the microbial cell membrane, leading to increased permeability and cell death.

  • Enzyme Inhibition: The compound could inhibit essential microbial enzymes involved in metabolic pathways or cell wall synthesis.

  • Interference with Biofilm Formation: Many antimicrobial agents can inhibit the initial attachment of microbes to surfaces or disrupt the integrity of the extracellular polymeric substance (EPS) matrix of established biofilms.

Experimental Workflow: Assessing the Antimicrobial and Antibiofilm Activity of ADBA

G cluster_0 Antimicrobial Susceptibility Testing cluster_1 Antibiofilm Activity Assays MIC Determination of Minimum Inhibitory Concentration (MIC) MBC Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC->MBC 1. Assess Bactericidal/Fungicidal Effect Biofilm_Inhibition Biofilm Formation Inhibition Assay (Crystal Violet) MIC->Biofilm_Inhibition 2. Use Sub-MIC Concentrations Biofilm_Eradication Established Biofilm Eradication Assay (XTT/MTT) Biofilm_Inhibition->Biofilm_Eradication 3. Compare Inhibition vs. Eradication Microscopy Visualization of Biofilm Architecture (Confocal/SEM) Biofilm_Eradication->Microscopy 4. Visualize Structural Changes

Caption: Workflow for evaluating the antimicrobial and antibiofilm properties of ADBA.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in the appropriate broth medium overnight at 37°C.

  • Compound Dilution: Prepare a series of two-fold dilutions of ADBA in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Adjust the turbidity of the overnight culture to a 0.5 McFarland standard and dilute it to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of ADBA that completely inhibits the visible growth of the microorganism.[8]

  • Controls: Include a positive control (microorganism with no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

Causality Behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[8] The use of a standardized inoculum ensures the reproducibility of the results.

Enzyme Inhibition: A Key to Biological Activity

Many benzoic acid derivatives exert their biological effects by inhibiting specific enzymes.[9] Given the structural features of ADBA, it is a plausible candidate for an enzyme inhibitor. The specific enzymes it might target would depend on the therapeutic area of interest. For example, in the context of inflammation, cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are relevant targets.

Characterizing Enzyme Inhibition

To determine if ADBA acts as an enzyme inhibitor, a series of kinetic studies are necessary. These studies aim to elucidate the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor's potency (Ki).

Protocol 3: Enzyme Inhibition Kinetic Analysis

  • Enzyme Assay: Establish a reliable assay to measure the activity of the target enzyme. This typically involves monitoring the formation of a product or the depletion of a substrate over time, often using a spectrophotometric or fluorometric method.

  • Initial Velocity Measurements: Measure the initial reaction velocity (V₀) at various substrate concentrations in the absence of the inhibitor.

  • Inhibition Studies: Repeat the initial velocity measurements at the same substrate concentrations but in the presence of different fixed concentrations of ADBA.

  • Data Analysis: Plot the data using Michaelis-Menten and Lineweaver-Burk plots.

    • Michaelis-Menten Plot (V₀ vs. [S]): This plot helps visualize the effect of the inhibitor on Vmax and Km.

    • Lineweaver-Burk Plot (1/V₀ vs. 1/[S]): This double reciprocal plot linearizes the Michaelis-Menten equation, allowing for a more accurate determination of Vmax and Km and a clear distinction between different inhibition types.[10][11]

Interpreting Lineweaver-Burk Plots:

  • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

  • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

  • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

Logical Relationship: Enzyme Inhibition and Kinetic Analysis

G cluster_0 Kinetic Plots E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI ki S Substrate (S) ES->E k-1 P Product (P) ES->P k2 ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI ki' MM Michaelis-Menten Plot P->MM Data for LB Lineweaver-Burk Plot P->LB Data for I Inhibitor (ADBA) EI->E k-i EI->LB Competitive ESI->ES k-i' ESI->LB Uncompetitive/Mixed

Caption: Relationship between enzyme-inhibitor interactions and kinetic plots.

Synthesis of this compound

The synthesis of ADBA is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common synthetic route involves the nitration of 4,6-dimethylbenzoic acid, followed by the reduction of the nitro group to an amino group.

Protocol 4: A General Synthetic Route for ADBA

  • Esterification: The carboxylic acid group of 4,6-dimethylbenzoic acid is first protected, typically as a methyl ester, by reacting it with methanol in the presence of a catalytic amount of sulfuric acid. This step is crucial to direct the subsequent nitration to the desired position.

  • Nitration: The methyl 4,6-dimethylbenzoate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 2-position.

  • Reduction: The nitro group of methyl 2-nitro-4,6-dimethylbenzoate is reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Hydrolysis: The methyl ester is hydrolyzed back to the carboxylic acid using a base, such as sodium hydroxide, followed by acidification to yield this compound.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct biological data is still emerging, the information presented in this guide, based on its structural characteristics and the activities of related compounds, strongly suggests its potential as an anti-inflammatory and antimicrobial agent. The detailed experimental workflows provided herein offer a clear path for the comprehensive evaluation of its biological activities and the elucidation of its mechanisms of action. Further research into the synthesis of ADBA derivatives could also lead to the discovery of compounds with enhanced potency and selectivity. As our understanding of the intricate roles of inflammation and microbial infections in disease progresses, the exploration of versatile chemical entities like ADBA will undoubtedly continue to be a fertile ground for drug discovery.

References

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2-Amino-4,6-dimethylbenzoic acid derivatives and their properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-4,6-dimethylbenzoic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds," recognized for their ability to interact with multiple biological targets, thus serving as fertile ground for drug discovery.[1] The aminobenzoic acid structure is a classic example, forming the backbone of drugs ranging from anti-inflammatories to diuretics.[2][3] Within this class, this compound (ADBA), a substituted anthranilic acid, presents a unique and compelling scaffold.[4] Its specific substitution pattern—an amino group at position 2, a carboxylic acid at position 1, and two methyl groups at positions 4 and 6—creates a distinct electronic and steric profile that influences its reactivity and biological interactions.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound and its derivatives. We will delve into the synthetic pathways for accessing this core structure and its analogs, explore its physicochemical and biological properties, and discuss its potential as a foundational element in the development of novel therapeutics. By synthesizing field-proven insights with rigorous scientific data, this document aims to serve as a critical resource for harnessing the potential of this promising molecular architecture.

Part 1: Synthesis of the ADBA Core and Its Derivatives

The strategic synthesis of the ADBA scaffold is fundamental to exploring its potential. The arrangement of substituents on the benzene ring requires a carefully planned synthetic route to ensure correct regioselectivity. The most common approach involves the functionalization of a readily available starting material, 4,6-dimethylbenzoic acid.

Synthetic Pathway to this compound

The synthesis hinges on a multi-step process that begins with protecting the carboxylic acid group to guide the subsequent nitration to the desired position. This is a classic example of using a directing group to control regiochemical outcomes in electrophilic aromatic substitution.

Step 1: Esterification of 4,6-Dimethylbenzoic Acid The initial step involves converting the meta-directing carboxylic acid into an ortho-, para-directing ester group.[4] This is crucial because the desired position for the incoming nitro group is ortho to the carboxylate functional group. Methylation is a common choice due to the ease of subsequent hydrolysis.

  • Rationale: The electron-withdrawing nature of the carboxylic acid deactivates the aromatic ring and directs incoming electrophiles to the meta position. Converting it to an ester group makes it less deactivating and directs substitution to the ortho and para positions. Given that the para position is blocked, nitration is guided to the ortho position (C2).

Step 2: Regioselective Nitration The resulting methyl ester is subjected to nitration. The ester group directs the nitro group to the C2 position, yielding methyl 2-nitro-4,6-dimethylbenzoate.

  • Rationale: Standard nitrating conditions (a mixture of nitric and sulfuric acid) are employed. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring.

Step 3: Reduction of the Nitro Group The final step is the reduction of the nitro group to an amine. This can be achieved through various methods, such as catalytic hydrogenation or using a metal in acidic conditions (e.g., SnCl₂/HCl). This step unmasks the amino group, forming the target this compound scaffold.

  • Rationale: Catalytic hydrogenation is often preferred as it is a clean reaction with high yields, and the byproducts are easily removed.

A visual representation of this synthetic workflow is provided below.

G cluster_0 Synthesis of this compound A 4,6-Dimethylbenzoic Acid B Methyl 4,6-dimethylbenzoate A->B Step 1: Esterification (MeOH, H₂SO₄) C Methyl 2-nitro-4,6-dimethylbenzoate B->C Step 2: Nitration (HNO₃, H₂SO₄) D This compound C->D Step 3: Reduction & Hydrolysis (e.g., H₂, Pd/C) G cluster_0 Derivatization Strategies for ADBA cluster_1 Carboxylic Acid (-COOH) Modification cluster_2 Amino (-NH₂) Modification Core This compound (ADBA) Ester Esters Core->Ester R-OH, Acid Catalyst Amide Amides Core->Amide R-NH₂, Coupling Agent Acylation N-Acyl Derivatives Core->Acylation R-COCl, Base Alkylation N-Alkyl Derivatives Core->Alkylation R-X, Base

Caption: Key derivatization points on the ADBA scaffold.

Experimental Protocol: Synthesis of Methyl 2-Amino-4,6-dimethylbenzoate

This protocol details the synthesis of an ester derivative, a common first step for further modification or for use in biological assays.

  • Esterification:

    • To a solution of 4,6-dimethylbenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. [4] * Heat the mixture to reflux (approx. 70 °C) and stir for 6-8 hours, monitoring the reaction by TLC.

    • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4,6-dimethylbenzoate.

  • Nitration:

    • Cool the methyl 4,6-dimethylbenzoate (1.0 eq) in concentrated sulfuric acid (5 vol) to 0 °C.

    • Add a mixture of concentrated sulfuric acid and nitric acid (1:1 v/v, 1.1 eq of HNO₃) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2-nitro-4,6-dimethylbenzoate.

  • Reduction:

    • Dissolve the nitro-ester (1.0 eq) in ethanol or methanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the final product, methyl 2-amino-4,6-dimethylbenzoate.

Part 2: Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectral properties of ADBA and its derivatives is essential for quality control, structural confirmation, and interpreting biological data.

Physicochemical Properties

The parent compound, this compound, possesses the following computed properties.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[5]
Molecular Weight 165.19 g/mol [5]
IUPAC Name This compound[5]
CAS Number 90321-33-8[5]
Canonical SMILES CC1=CC(=C(C(=C1)N)C(=O)O)C[5]
Spectroscopic Profile

While specific experimental spectra for every derivative are unique, the core ADBA scaffold provides a predictable spectral signature. The following are expected characteristics based on general spectroscopic principles. [6]

  • ¹H NMR:

    • Aromatic Protons: Two singlets are expected for the aromatic protons at the C3 and C5 positions.

    • Methyl Protons: Two distinct singlets for the two methyl groups (-CH₃) at C4 and C6.

    • Amine Protons: A broad singlet for the amino (-NH₂) protons, which is D₂O exchangeable.

    • Carboxylic Acid Proton: A very broad singlet for the acidic proton (-COOH), also D₂O exchangeable.

  • ¹³C NMR:

    • Nine distinct carbon signals are expected.

    • Quaternary Carbons: Signals for C1, C2, C4, and C6.

    • Aromatic CH: Signals for C3 and C5.

    • Methyl Carbons: Signals for the two -CH₃ groups.

    • Carbonyl Carbon: A signal in the downfield region characteristic of a carboxylic acid.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A pair of peaks in the 3300-3500 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the primary amine.

    • O-H Stretch: A broad absorption band from 2500-3300 cm⁻¹ for the carboxylic acid O-H stretch.

    • C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl group. [7] * C-H Stretch: Aromatic and aliphatic C-H stretching just above and below 3000 cm⁻¹, respectively. [7]

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) corresponding to the exact mass of the compound would be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Part 3: Biological Activities and Therapeutic Potential

Substituted aminobenzoic acids are well-documented for a wide array of biological activities. [3]Derivatives of ADBA are of interest for their potential anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Properties

Research into this compound has indicated its potential to act as an anti-inflammatory agent. [4]In vitro studies have shown that the compound can inhibit the production of key pro-inflammatory mediators. [4]

  • Mechanism of Action: The proposed mechanism involves the suppression of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophages. [4]These cytokines are central to the inflammatory cascade, and their inhibition is a key strategy for many anti-inflammatory drugs.

G cluster_0 Anti-Inflammatory Mechanism Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Stimulus->Macrophage Cytokines TNF-α, IL-6 Production Macrophage->Cytokines Activation ADBA ADBA Derivative ADBA->Cytokines Inhibition Inflammation Inflammatory Response Cytokines->Inflammation

Caption: Inhibition of pro-inflammatory cytokine production by ADBA.

Antimicrobial and Antifungal Activity

Derivatives of 2-aminobenzoic acid have demonstrated significant potential as antimicrobial and antifungal agents. [2][8]Studies on simple ester derivatives have shown efficacy against bacteria like Staphylococcus aureus and fungi such as Candida albicans. [2]

  • Structure-Activity Relationship (SAR): Research suggests that esterification of the carboxyl group while maintaining a free amino group can enhance antifungal and antibacterial activity. [2]The lipophilicity introduced by the ester group may facilitate easier passage through microbial cell membranes. [9]For instance, certain derivatives were able to inhibit the growth of C. albicans by up to 60% and effectively prevent biofilm formation, a critical factor in persistent infections. [2]

Anticancer Potential

The benzoic acid scaffold is present in numerous compounds investigated for anticancer activity. [10][11]While direct studies on ADBA derivatives are emerging, the broader class of aminobenzoic acids has shown promise. They can serve as building blocks for compounds that inhibit key cancer-related pathways. [3][10]The structural versatility of the ADBA scaffold makes it an attractive starting point for developing inhibitors of specific targets like protein kinases or enzymes involved in cancer cell proliferation.

Conclusion and Future Directions

This compound and its derivatives represent a promising, yet underexplored, area for drug discovery. The core scaffold is readily accessible through well-established synthetic routes, and its dual functional handles provide ample opportunity for chemical modification to tune its physicochemical and biological properties. The preliminary evidence of anti-inflammatory and antimicrobial activity provides a strong rationale for the continued investigation of this compound class.

Future research should focus on:

  • Library Synthesis: The systematic synthesis and screening of a diverse library of ADBA derivatives (amides, esters, N-substituted analogs) to establish robust Structure-Activity Relationships (SAR).

  • Mechanism of Action Studies: In-depth biological evaluation to elucidate the precise molecular targets and pathways through which these compounds exert their effects.

  • In Vivo Efficacy: Advancing the most promising lead compounds from in vitro assays to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

As our understanding of disease pathology becomes more nuanced, the demand for novel chemical entities with unique therapeutic profiles will only grow. The this compound scaffold, with its distinct substitution pattern and synthetic tractability, is well-positioned to contribute to the next generation of therapeutic agents.

References

  • Piras, M., et al. (2024). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13380623, this compound. Retrieved from PubChem. [Link]

  • Khan, I., et al. (2024). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]

  • Iftikhar, K., et al. (2018). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. [Link]

  • Varela-Orbegoso, F. J., et al. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. National Institutes of Health. [Link]

  • Kumar, R., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. [Link]

  • Monzote, L., et al. (2002). In Vitro and in Vivo Antileishmanial Activity of 2-amino-4,6-dimethylpyridine Derivatives Against Leishmania Mexicana. PubMed. [Link]

  • Durcik, M., et al. (2022). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. National Institutes of Health. [Link]

  • Hu, M., et al. (2007). 2-Amino-4,6-dimethylpyrimidine–benzoic acid (1/1). National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 266534, 2-Amino-4,5-dimethylbenzoic acid. Retrieved from PubChem. [Link]

  • Talluri, U. R., et al. (2023). Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits. National Institutes of Health. [Link]

  • Alam, M. A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. [Link]

  • Martins, F., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. National Institutes of Health. [Link]

  • Mague, J. T., & Mohamed, S. K. (2020). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. National Institutes of Health. [Link]

  • Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • Amanote Research. (n.d.). (PDF) Crystallographic and Spectroscopic Characterization. Retrieved from Amanote Research. [Link]

  • Ebenezer, S., & Muthiah, P. T. (2010). 2-Amino-4,6-dimethylpyrimidine–anthranilic acid (1/1). ResearchGate. [Link]

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An In-depth Technical Guide to 2-Amino-4,6-dimethylbenzoic acid: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 2-Amino-4,6-dimethylbenzoic acid, a versatile organic compound with significant applications in chemical synthesis and pharmaceutical research. We will delve into its historical context, explore its synthesis through established and plausible chemical pathways, and provide detailed experimental protocols and characterization data. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this important molecule.

Introduction and Physicochemical Properties

This compound, a derivative of anthranilic acid, is a substituted aromatic carboxylic acid.[1] Its structure, featuring an amino group and a carboxylic acid ortho to each other on a dimethylated benzene ring, imparts unique chemical properties that make it a valuable intermediate in organic synthesis.[1] The presence of both acidic (carboxylic acid) and basic (amino) functional groups makes the molecule amphoteric.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 90321-33-8[1][2]
Molecular Formula C₉H₁₁NO₂[2]
Molecular Weight 165.19 g/mol [2]
Appearance White to off-white crystalline powder(Typical)
Melting Point Not widely reported, related isomers have melting points around 180°C (dec.)[3]
Solubility Slightly soluble in water[3]

Historical Context and Discovery

The specific discovery of this compound is not well-documented in a singular, seminal publication. Its emergence is intrinsically linked to the broader history of anthranilic acid and its derivatives. Anthranilic acid itself was first isolated in 1841 by Carl Julius Fritzsche through the degradation of indigo dye.[1] The early 20th century saw a surge in the synthesis and application of substituted anthranilic acids, driven by the burgeoning dye and pharmaceutical industries.[1]

It is highly probable that this compound was first synthesized during this era of exploration into substituted aromatic compounds. Early synthetic strategies for analogous compounds typically involved multi-step processes, including nitration and subsequent reduction of a suitable aromatic precursor.[1]

Synthetic Methodologies

Two primary synthetic routes are plausible for the preparation of this compound. The first is a classical approach involving the nitration and reduction of a substituted benzoic acid, while the second employs a Hofmann degradation of a substituted isatin.

Synthesis via Nitration and Reduction of 3,5-Dimethylbenzoic Acid

This is a classical and logical approach to introducing the amino group at the 2-position of the 3,5-dimethylbenzoic acid scaffold. The regioselectivity of the nitration step is a key consideration.

Diagram 1: Synthesis of this compound via Nitration and Reduction

Synthesis_Nitration_Reduction start 3,5-Dimethylbenzoic Acid nitration Nitration (HNO₃, H₂SO₄) start->nitration Step 1 intermediate 2-Nitro-4,6-dimethylbenzoic Acid nitration->intermediate reduction Reduction (e.g., Fe/HCl or H₂/Pd-C) intermediate->reduction Step 2 product This compound reduction->product

Caption: Synthetic pathway from 3,5-Dimethylbenzoic acid.

3.1.1. Step 1: Nitration of 3,5-Dimethylbenzoic Acid

The nitration of 3,5-dimethylbenzoic acid is expected to yield primarily the 2-nitro derivative. The carboxylic acid group is a meta-directing deactivator, while the two methyl groups are ortho- and para-directing activators. In this case, the position ortho to both methyl groups (and meta to the carboxylic acid) is sterically hindered. The positions ortho to one methyl group and meta to the other (positions 2 and 6) are the most likely sites for electrophilic substitution. Due to the directing effects of the substituents, the nitro group is anticipated to add at the 2-position.

Experimental Protocol: Nitration of 3,5-Dimethylbenzoic Acid

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, cautiously add concentrated sulfuric acid to an equal volume of concentrated nitric acid with continuous stirring. This mixture should be prepared fresh and kept cold.

  • Dissolution of Substrate: In a separate reaction vessel, also cooled in an ice bath, dissolve 3,5-dimethylbenzoic acid in a sufficient amount of concentrated sulfuric acid.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of 3,5-dimethylbenzoic acid. The temperature of the reaction mixture should be maintained below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at a controlled temperature (e.g., 0-10 °C) for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the 2-nitro-4,6-dimethylbenzoic acid.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water to remove residual acids, and purify by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.

3.1.2. Step 2: Reduction of 2-Nitro-4,6-dimethylbenzoic Acid

The reduction of the nitro group to an amino group can be achieved using various methods. A common and effective method is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst is another viable option.

Experimental Protocol: Reduction of 2-Nitro-4,6-dimethylbenzoic Acid

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-nitro-4,6-dimethylbenzoic acid and a suitable solvent such as ethanol or water.

  • Addition of Reducing Agent: Add iron powder and a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture and filter it to remove the iron salts.

  • Isolation: Neutralize the filtrate with a base (e.g., sodium carbonate solution) to precipitate the this compound.

  • Purification: Collect the product by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure compound.

Synthesis via Hofmann Degradation of 4,6-Dimethylisatin

The Hofmann degradation of an amide to a primary amine with one less carbon atom is a well-established reaction. In this context, the amide is part of a cyclic structure (isatin), and the reaction leads to the formation of an aminobenzoic acid.

Diagram 2: Synthesis of this compound via Hofmann Degradation

Synthesis_Hofmann start 3,5-Dimethylaniline sandmeyer Sandmeyer-type Reaction (or alternative isatin synthesis) start->sandmeyer Step 1 isatin 4,6-Dimethylisatin sandmeyer->isatin hofmann Hofmann Degradation (e.g., NaOH, Br₂) isatin->hofmann Step 2 product This compound hofmann->product

Sources

Quantum chemical calculations for 2-Amino-4,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 2-Amino-4,6-dimethylbenzoic Acid

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound (IUPAC name: this compound; CAS: 90321-33-8)[1]. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the causality behind methodological choices, offering field-proven insights into obtaining reliable, publication-quality data. We will explore the theoretical underpinnings of Density Functional Theory (DFT), detail a self-validating computational workflow from structural input to property analysis, and provide protocols for predicting key molecular attributes. The objective is to equip the reader with the expertise to not only perform these calculations but to critically evaluate and interpret the results within a broader scientific context.

Introduction: The Rationale for Computational Scrutiny

This compound, a substituted anthranilic acid derivative, presents a fascinating subject for computational analysis. Its structure features a combination of electron-donating groups (amino, methyl) and an electron-withdrawing group (carboxylic acid) on an aromatic scaffold. This arrangement governs its electronic properties, reactivity, and potential for intermolecular interactions, such as hydrogen bonding[2].

For drug development professionals, such molecules are valuable as fragments or starting points for synthesis. Understanding their intrinsic properties is crucial. Quantum chemical calculations provide a powerful, first-principles approach to elucidate:

  • Three-Dimensional Structure: Determining the most stable molecular conformation.

  • Electronic Properties: Mapping electron density, identifying frontier molecular orbitals (HOMO/LUMO), and understanding the molecular electrostatic potential (MEP).

  • Reactivity: Predicting sites susceptible to electrophilic or nucleophilic attack.

  • Spectroscopic Signatures: Simulating IR, Raman, and NMR spectra to aid in experimental characterization[3].

  • Thermodynamic Properties: Calculating energies, enthalpies, and Gibbs free energies.

This guide will focus on a robust and widely accessible methodology, Density Functional Theory (DFT), while also referencing other pertinent methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) for context[4][5][6].

Theoretical Foundations: Choosing the Right Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the choice of theoretical method and basis set[7]. This choice is not arbitrary but a deliberate balance between computational cost and desired accuracy.

The Workhorse: Density Functional Theory (DFT)

DFT has become the cornerstone of modern computational chemistry for medium to large-sized molecules. Unlike wave function-based methods that approximate the many-electron wave function, DFT calculates the total energy from the electron density. This is computationally more efficient while often providing comparable accuracy[8].

A DFT calculation is defined by its functional, which approximates the exchange-correlation energy. For organic molecules like our target, hybrid functionals are a proven choice.

  • Expertise in Action: We will select the B3LYP functional. It incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation functionals, offering a well-validated balance of accuracy and efficiency for a wide range of organic systems[3][9]. Protocols using this functional are well-established and provide a reliable baseline for further investigation[10].

The Language of Electrons: Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals[11]. The size and type of the basis set dictate the flexibility the system has to describe the spatial distribution of its electrons.

  • Minimal Basis Sets (e.g., STO-3G): Use one function per atomic orbital. Computationally fast but often too inaccurate for research purposes.

  • Split-Valence Basis Sets (e.g., Pople-style 6-31G): Use multiple functions for valence orbitals, which are most involved in bonding, and a single function for core orbitals[11]. This provides a significant accuracy boost.

  • Polarization and Diffuse Functions:

    • Polarization functions (d,p): Adding functions with higher angular momentum (e.g., d-functions on carbon, p-functions on hydrogen) allows orbitals to change shape and "polarize," which is critical for describing bonding accurately. Indicated by (d,p) or ** in Pople basis sets.

    • Diffuse functions (+): These are large, spread-out functions that are essential for describing systems with loosely held electrons, such as anions or molecules with significant non-covalent interactions.

  • Expertise in Action: We will employ the 6-311++G(d,p) basis set. This is a robust choice for molecules of this type.

    • 6-311: A triple-split valence basis set, offering more flexibility for valence electrons than a double-split (6-31G).

    • ++G: Includes diffuse functions on both heavy atoms (first +) and hydrogen atoms (second +). This is crucial for accurately modeling the amino and carboxylic acid groups.

    • (d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p), which is vital for describing the covalent bonds and geometry correctly.

The Computational Workflow: A Self-Validating Protocol

The following protocol outlines a logical and scientifically sound workflow. It is designed to be general, but specific input examples may reflect syntax used in common software packages like ORCA or Gaussian[12][13][14].

G cluster_prep Preparation cluster_core Core Calculation cluster_analysis Analysis & Interpretation A 1. Build 3D Structure (e.g., from SMILES) B 2. Initial Conformation Search (Optional but Recommended) A->B C 3. Geometry Optimization (Find Energy Minimum) B->C D 4. Frequency Analysis (Confirm Minimum & Get Thermo Data) C->D D->C Imaginary Freq? Re-optimize E 5. Molecular Property Calculation (HOMO/LUMO, MEP, etc.) D->E F 6. Spectroscopic Prediction (IR, NMR) D->F G 7. Data Interpretation E->G F->G

Caption: A validated workflow for quantum chemical calculations.

Step 1: Molecular Structure Input

The starting point is a 3D coordinate file of this compound.

  • Protocol:

    • Obtain the SMILES string: CC1=CC(=C(C(=C1)N)C(=O)O)C[1].

    • Use a molecular editor (e.g., Avogadro, GaussView, ChemDraw) to convert the SMILES string into an initial 3D structure.

    • Perform a quick molecular mechanics "cleanup" (e.g., using a force field like MMFF94) to generate a reasonable starting geometry. This is not a quantum mechanics step but provides a better input structure, often speeding up the subsequent optimization.

    • Save the coordinates in a standard format (e.g., .xyz or .mol).

Step 2: Geometry Optimization

This is the most critical step, where the software iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible energy (a stationary point on the potential energy surface).

  • Protocol:

    • Create an input file for your quantum chemistry software (e.g., ORCA)[15].

    • Specify the calculation type: Opt for optimization.

    • Define the theoretical method: B3LYP.

    • Define the basis set: 6-311++G(d,p).

    • Include the molecular coordinates from Step 1.

    Example ORCA Input Snippet:

Step 3: Frequency Analysis (The Trustworthiness Check)

After optimization, a frequency calculation is mandatory . It serves two purposes:

  • Verification: A true energy minimum structure will have zero imaginary vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or saddle point, meaning the optimization did not find a stable conformer.

  • Thermodynamics: It provides thermodynamic data like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. It also generates the predicted infrared (IR) and Raman spectra.

  • Protocol:

    • Use the optimized geometry from the previous step.

    • Set up a new calculation with the keyword Freq.

    • Use the same method and basis set (B3LYP/6-311++G(d,p)).

    • Run the calculation and inspect the output for imaginary frequencies. If any are found, the structure must be perturbed (e.g., by visualizing the imaginary vibration and moving atoms along that vector) and re-optimized.

Step 4: Analysis of Molecular Properties

Once a true minimum is confirmed, you can analyze a wealth of chemical information from the calculation results.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

    • The HOMO energy relates to the ability to donate an electron.

    • The LUMO energy relates to the ability to accept an electron.

    • The HOMO-LUMO gap is a proxy for chemical stability and electronic excitation energy.

  • Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface, visually revealing the charge distribution.

    • Red regions (negative potential): Electron-rich areas, prone to electrophilic attack (e.g., the oxygen atoms of the carboxyl group).

    • Blue regions (positive potential): Electron-poor areas, prone to nucleophilic attack (e.g., the hydrogen of the carboxylic acid).

G cluster_mol This compound cluster_props Calculated Properties mol Molecular Structure C₉H₁₁NO₂ M.W. 165.19 g/mol props Electronic Properties HOMO Energy LUMO Energy HOMO-LUMO Gap Dipole Moment Reactivity Indicators MEP Surface Fukui Functions mol:f0->props:h DFT Calculation (B3LYP/6-311++G(d,p))

Caption: Relationship between molecular structure and calculated properties.

Data Presentation and Interpretation

Quantitative results should be presented clearly for analysis and comparison.

Table 1: Key Optimized Geometrical Parameters

This table should list selected bond lengths and dihedral angles that define the molecule's conformation. For instance, the dihedral angle involving the carboxylic acid group relative to the benzene ring is critical for understanding its orientation.

ParameterAtoms InvolvedCalculated Value (Å or °)
Bond Lengths
C-NC(2)-NValue
C=OC(carboxyl)-O(carbonyl)Value
C-OC(carboxyl)-O(hydroxyl)Value
O-HO(hydroxyl)-HValue
Dihedral Angle
Ring-COOHC(1)-C(2)-C(carboxyl)-O(carbonyl)Value

(Note: Atom numbering must be defined by the user based on their coordinate file. Values are placeholders for actual calculation results.)

Table 2: Predicted Vibrational Frequencies

Comparing calculated vibrational frequencies with experimental data (if available) is a key validation step. Note that calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies. A scaling factor (typically ~0.96-0.98 for B3LYP) is often applied for better agreement.

Vibrational ModeCalculated Freq. (cm⁻¹)Scaled Freq. (cm⁻¹)IR IntensityAssignment
O-H stretchValueValueHighCarboxylic acid
N-H symm. stretchValueValueMediumAmino group
N-H asymm. stretchValueValueMediumAmino group
C=O stretchValueValueVery HighCarbonyl
C-N stretchValueValueMedium
C-H aromatic stretchValueValueLow

(Note: Values are placeholders for actual calculation results.)

Conclusion

This guide has outlined a comprehensive and scientifically rigorous protocol for performing quantum chemical calculations on this compound. By grounding our workflow in established theory (DFT with the B3LYP functional) and employing a robust basis set (6-311++G(d,p)), we can generate reliable data on the molecule's geometry, electronic structure, and spectroscopic properties. The emphasis on a self-validating workflow, particularly the mandatory frequency analysis, ensures the trustworthiness of the results. The insights gained from these calculations are invaluable for rational drug design, materials science, and fundamental chemical research, providing a powerful complement to experimental investigation.

References

  • This compound , PubChem, National Center for Biotechnology Information. [Link]

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization , UCL Discovery, University College London. [Link]

  • Modeling Molecular Acidity with Electronic Properties and Hammett Constants for Substituted Benzoic Acids , ACS Publications, The Journal of Physical Chemistry A. [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry , Wiley Online Library, Angewandte Chemie International Edition. [Link]

  • Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid , Polish Academy of Sciences. [Link]

  • A simple and efficient dispersion correction to the Hartree-Fock theory (3): A comprehensive performance comparison of HF-Dtq with MP2 and DFT-Ds , PubMed. [Link]

  • Gaussian Basis Sets , Chemistry LibreTexts. [Link]

  • ORCA - An ab initio, DFT and semiempirical SCF-MO package , Max-Planck-Institut für Kohlenforschung. [Link]

  • Creating and running a simple DFT calculation in GaussView / Gaussian , YouTube. [Link]

  • ORCA (quantum chemistry program) , Wikipedia. [Link]

  • Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol , Austin Publishing Group. [Link]

  • Comparative Ab initio Treatment (Hartree-Fock, Density-Functional Theory, MP2 and Quadratic Configuration Interactions) of the Cycloaddition of Phosphorus Ylides with Formaldehyde , National Institute of Standards and Technology. [Link]

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Thermochemical analysis of 2-Amino-4,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermochemical Analysis of 2-Amino-4,6-dimethylbenzoic Acid

Authored by: Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive framework for the thermochemical analysis of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the foundational experimental protocols and theoretical considerations necessary for its complete thermochemical characterization. By synthesizing methodologies from studies on structurally analogous compounds, this guide offers a robust approach to determining key thermodynamic parameters such as the enthalpy of formation, enthalpy of combustion, and heat capacity. It is intended to equip researchers, scientists, and drug development professionals with the expertise to conduct and interpret these critical analyses, which are paramount for process safety, drug stability, and formulation development.

Introduction: The Significance of Thermochemical Data

This compound, a substituted anthranilic acid derivative, presents a molecular architecture of interest in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is not merely an academic exercise; it is a critical component of the compound's development lifecycle. Thermochemical data governs the energetic landscape of a molecule, providing indispensable insights into its stability, reactivity, and physical behavior. For instance, the standard molar enthalpy of formation is a fundamental measure of a molecule's energetic stability. In the pharmaceutical industry, such data is crucial for assessing the safety of manufacturing processes, predicting potential decomposition pathways, and ensuring the long-term stability of active pharmaceutical ingredients (APIs).

This guide will provide a detailed exposition of the primary experimental techniques employed in thermochemical analysis: combustion calorimetry, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). The causality behind experimental choices will be elucidated, and self-validating protocols will be described to ensure the generation of trustworthy and reproducible data.

Foundational Thermochemical Parameters: A Theoretical Overview

The core of a thermochemical analysis rests on the determination of several key parameters. For this compound, the following would be of primary interest:

Thermochemical Property Symbol Significance
Standard Molar Enthalpy of Formation (solid)ΔfH°(s)Indicates the energy change when one mole of the compound is formed from its constituent elements in their standard states. A key measure of molecular stability.
Standard Molar Enthalpy of Combustion (solid)ΔcH°(s)Represents the heat released during the complete combustion of one mole of the substance. Essential for calculating the enthalpy of formation.
Standard Molar Enthalpy of SublimationΔsubH°The energy required to sublime one mole of the solid to a gas. Crucial for deriving the gas-phase enthalpy of formation.
Molar Heat Capacity (solid)Cp,m(s)Measures the amount of heat required to raise the temperature of one mole of the substance by one degree Kelvin. Important for understanding thermal behavior and for temperature corrections in other thermodynamic calculations.

Experimental Methodologies for Thermochemical Characterization

Combustion Calorimetry: Determining the Enthalpy of Formation

The standard molar enthalpy of formation of an organic compound is most accurately determined experimentally via combustion calorimetry. This technique measures the heat released during the complete combustion of the substance in a high-pressure oxygen environment.

A precisely weighed sample of this compound would be placed in a crucible within a constant-volume combustion bomb. The bomb is then filled with high-purity oxygen to a pressure of approximately 30 atmospheres and submerged in a known quantity of water in a calorimeter.[3] The sample is ignited electrically, and the resulting temperature rise of the calorimeter system is meticulously measured.

  • Calorimeter Calibration:

    • The energy equivalent of the calorimeter system (C_calorimeter_) must first be determined. This is achieved by combusting a certified standard reference material with a precisely known heat of combustion, such as benzoic acid.[3][4][5][6]

    • A known mass of benzoic acid is combusted, and the temperature rise (ΔT) is measured.

    • C_calorimeter_ is calculated using the formula: C_calorimeter_ = (ΔH_c,benzoic acid_ * m_benzoic acid_) / ΔT

  • Sample Combustion:

    • A pellet of this compound (typically 0.5-1.0 g) is accurately weighed.

    • The sample is placed in the combustion bomb, which is then sealed and pressurized with oxygen.

    • The bomb is placed in the calorimeter, and the initial temperature is allowed to stabilize.

    • The sample is ignited, and the final temperature is recorded after thermal equilibrium is reached.

  • Data Analysis and Corrections:

    • The gross heat released (q_total_) is calculated as: q_total_ = C_calorimeter_ * ΔT_sample_

    • Corrections are made for the heat of ignition and the formation of nitric acid from the nitrogen in the sample.[1][2]

    • The standard molar enthalpy of combustion (ΔcH°(s)) is then calculated from the corrected heat of combustion.

    • Finally, the standard molar enthalpy of formation (ΔfH°(s)) is determined using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

CombustionCalorimetry cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Calibrate Calibrate Calorimeter (with Benzoic Acid) Prepare Prepare Sample Pellet (this compound) Combust Combust Sample in Oxygen Bomb Prepare->Combust Place in Bomb Measure Measure Temperature Rise (ΔT) Combust->Measure Heat Transfer Calculate_Hc Calculate Enthalpy of Combustion (ΔcH°) Measure->Calculate_Hc Raw Data Calculate_Hf Calculate Enthalpy of Formation (ΔfH°) Calculate_Hc->Calculate_Hf Hess's Law DSC_Workflow cluster_setup Setup cluster_run Measurement cluster_data Data Interpretation Calibrate Calibrate DSC (e.g., with Indium) Prepare Prepare Sample (in sealed pan) Heat Heat Sample & Reference at Constant Rate Prepare->Heat Place in Cell Record Record Differential Heat Flow Heat->Record Generates Signal Analyze Analyze Thermogram Record->Analyze Raw Data Determine Determine Melting Point, Enthalpy of Fusion, and Heat Capacity Analyze->Determine Peak Integration

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. [7][8][9]It is an essential technique for determining the thermal stability and decomposition profile of a compound.

A sample is placed on a precision balance within a furnace. The temperature is programmed to increase at a constant rate, and the mass of the sample is continuously monitored. A loss in mass indicates decomposition or volatilization.

  • Instrument Calibration:

    • The TGA is calibrated for mass and temperature using standard weights and materials with known Curie points, respectively.

  • Sample Preparation:

    • An accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA pan (e.g., alumina or platinum).

  • Thermal Program:

    • The sample is heated in a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative studies) at a constant rate, such as 10 °C/min, to a final temperature where decomposition is complete.

  • Data Analysis:

    • The TGA thermogram plots the percentage of mass loss versus temperature.

    • The onset temperature of decomposition provides an indication of the thermal stability.

    • The temperatures at which the rate of mass loss is maximal can be identified from the derivative of the TGA curve (DTG curve).

    • The residual mass at the end of the experiment provides information about any non-volatile decomposition products. Based on studies of other aminobenzoic acids, a likely initial decomposition pathway is decarboxylation, involving the loss of CO₂. [10]

TGA_Workflow cluster_setup Preparation cluster_run Analysis cluster_results Interpretation Calibrate Calibrate TGA Load Load Weighed Sample Heat Heat Sample in Controlled Atmosphere Load->Heat Place in Furnace Monitor Monitor Mass Change Heat->Monitor Continuous Measurement Plot Plot Mass vs. Temperature Monitor->Plot Generate Thermogram Determine Determine Decomposition Temperatures & Stability Plot->Determine Analyze Curve

Sources

Unlocking the Research Potential of 2-Amino-4,6-dimethylbenzoic Acid: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-examining a Privileged Scaffold

2-Amino-4,6-dimethylbenzoic acid (CAS No. 90321-33-8), a methylated derivative of the well-known anthranilic acid scaffold, represents a small molecule with significant, yet underexplored, potential in medicinal chemistry, materials science, and as a biological probe.[1] Anthranilic acid and its analogues are considered "privileged scaffolds" in drug discovery, capable of binding to a multitude of biological targets and serving as foundational structures for a wide array of therapeutics.[2] These derivatives have found applications as anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[3] The strategic placement of two methyl groups on the benzene ring of this compound introduces unique steric and electronic properties that can be leveraged to refine pharmacological activity, selectivity, and pharmacokinetic profiles.

This technical guide will provide an in-depth exploration of promising research avenues for this compound. We will delve into its synthesis, propose novel applications in drug discovery with a focus on anti-inflammatory and antimicrobial development, and explore its potential in materials science and as a fluorescent probe. Each section will be supported by detailed, actionable experimental protocols and the underlying scientific rationale, empowering researchers to embark on innovative investigations with this versatile compound.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its application in research.

PropertyValueReference
Molecular Formula C₉H₁₁NO₂[4]
Molecular Weight 165.19 g/mol [4]
CAS Number 90321-33-8[4]
IUPAC Name This compound[4]
Synonyms 2-Amino-4,6-dimethyl-benzoic acid[4]
Physical State Solid (predicted)
Solubility Soluble in water and various organic solvents[1]

Synthesis of this compound: A Proposed Protocol

A reliable and reproducible synthesis is the cornerstone of any research involving a novel compound. While multiple synthetic routes for substituted anthranilic acids exist, a promising approach for this compound involves the oxidative cleavage of a substituted indole.

Conceptual Workflow for Synthesis

start 4,6-Dimethyl-1H-indole-2,3-dione step1 Oxidative Cleavage (H₂O₂, NaOH) start->step1 product This compound step1->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 4,6-Dimethyl-1H-indole-2,3-dione

This protocol is adapted from a general method for the synthesis of substituted anthranilic acids.[5]

Materials:

  • 4,6-Dimethyl-1H-indole-2,3-dione

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottom flask, prepare a solution of 4,6-Dimethyl-1H-indole-2,3-dione in an aqueous sodium hydroxide solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add hydrogen peroxide solution dropwise to the cooled mixture with vigorous stirring. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with concentrated HCl to a pH of approximately 6.

  • Extract the aqueous solution with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality behind Experimental Choices: The use of hydrogen peroxide in a basic solution facilitates the oxidative cleavage of the indole ring. The initial basic conditions deprotonate the indole, making it more susceptible to oxidation. Subsequent acidification protonates the carboxylate and amino groups, allowing for extraction into an organic solvent.

Potential Research Area 1: Medicinal Chemistry - A New Generation of Anti-Inflammatory Agents

Scientific Rationale: The "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs), which includes mefenamic acid and flufenamic acid, are N-arylanthranilic acid derivatives.[3] Their mechanism of action, while not fully elucidated, is known to involve the inhibition of cyclooxygenase (COX) enzymes. The structure-activity relationship (SAR) of these compounds is well-documented, with substitutions on the anthranilic acid ring playing a crucial role in modulating activity.[3] The presence of methyl groups at the 4 and 6 positions in this compound could enhance its lipophilicity, potentially improving cell membrane permeability and target engagement. Furthermore, these methyl groups can influence the conformation of the molecule, which may lead to altered binding affinity and selectivity for COX isoenzymes.

Proposed Research Workflow

start 2-Amino-4,6-dimethyl- benzoic acid step1 Synthesis of N-aryl derivatives start->step1 step2 In vitro COX-1/COX-2 inhibition assays step1->step2 step3 Cell-based anti-inflammatory assays (e.g., LPS-stimulated macrophages) step2->step3 step4 In vivo models of inflammation (e.g., carrageenan-induced paw edema) step3->step4 end Lead compound identification step4->end

Caption: Workflow for investigating anti-inflammatory potential.

Key Experimental Protocols:

1. Synthesis of N-aryl Derivatives:

  • Protocol: A variety of N-aryl derivatives can be synthesized via the Ullmann condensation or Buchwald-Hartwig amination of this compound with a range of substituted aryl halides.

  • Causality: The N-aryl substituent is a key determinant of anti-inflammatory activity in fenamates. Exploring a library of these derivatives will allow for a comprehensive SAR study.

2. In Vitro COX-1/COX-2 Inhibition Assays:

  • Protocol: Commercially available COX-1 and COX-2 inhibitor screening kits can be used to determine the IC₅₀ values of the synthesized compounds.

  • Causality: This experiment directly assesses the primary mechanism of action of many NSAIDs and will reveal the potency and selectivity of the novel compounds.

3. Cell-Based Anti-inflammatory Assays:

  • Protocol: Macrophage cell lines (e.g., RAW 264.7) can be stimulated with lipopolysaccharide (LPS) in the presence and absence of the test compounds. The production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines (e.g., TNF-α, IL-6) can be quantified using Griess reagent, ELISA, or qPCR.

  • Causality: This assay provides a more physiologically relevant assessment of anti-inflammatory activity by evaluating the compounds' effects in a cellular context.

Potential Research Area 2: Medicinal Chemistry - Novel Antimicrobial Scaffolds

Scientific Rationale: The rise of antibiotic resistance necessitates the development of novel antimicrobial agents with new mechanisms of action.[6] Anthranilic acid derivatives have demonstrated a range of antimicrobial activities. One proposed mechanism for their antitubercular activity is the induction of intrabacterial acidification due to the carboxylic acid moiety acting as a protonophore.[1] The dimethyl substitution pattern of this compound could enhance its ability to disrupt bacterial cell membranes and contribute to this acidifying effect.

Proposed Research Workflow

start 2-Amino-4,6-dimethyl- benzoic acid & derivatives step1 MIC/MBC determination (Gram-positive & Gram-negative bacteria) start->step1 step2 Mechanism of action studies (e.g., membrane potential, intrabacterial pH) step1->step2 step3 In vivo infection models step2->step3 end New antimicrobial lead step3->end

Caption: Workflow for investigating antimicrobial potential.

Key Experimental Protocols:

1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays:

  • Protocol: The MIC and MBC of this compound and its derivatives can be determined against a panel of clinically relevant Gram-positive and Gram-negative bacteria using standard broth microdilution methods.

  • Causality: These assays are the gold standard for quantifying the in vitro potency of antimicrobial agents.

2. Mechanism of Action Studies:

  • Membrane Potential: The effect of the compounds on bacterial membrane potential can be assessed using fluorescent dyes such as DiSC₃(5).

  • Intrabacterial pH: The intracellular pH of bacteria can be monitored using pH-sensitive fluorescent probes like BCECF-AM.

  • Causality: These experiments will help to elucidate whether the antimicrobial activity is due to membrane disruption and/or intrabacterial acidification.

Potential Research Area 3: Materials Science - Building Blocks for Novel Polymers and Dyes

Scientific Rationale: Aminobenzoic acids are versatile monomers for the synthesis of polyamides and other polymers.[7] The presence of both an amino and a carboxylic acid group allows for step-growth polymerization. The dimethyl substitution in this compound can impart increased thermal stability and altered solubility to the resulting polymers. Additionally, as a derivative of anthranilic acid, it can serve as a precursor for the synthesis of azo dyes.[8] The specific substitution pattern will influence the chromophoric properties of the resulting dyes.

Proposed Research Workflow

cluster_0 Polymer Synthesis cluster_1 Dye Synthesis start_poly 2-Amino-4,6-dimethyl- benzoic acid step1_poly Polycondensation reactions start_poly->step1_poly step2_poly Characterization of polymer properties (thermal stability, solubility, mechanical properties) step1_poly->step2_poly end_poly Novel polymer with tailored properties step2_poly->end_poly start_dye 2-Amino-4,6-dimethyl- benzoic acid step1_dye Diazotization start_dye->step1_dye step2_dye Azo coupling with various coupling components step1_dye->step2_dye step3_dye Spectroscopic characterization of dyes step2_dye->step3_dye end_dye New azo dyes with unique colors step3_dye->end_dye

Caption: Workflows for polymer and dye synthesis.

Key Experimental Protocols:

1. Polymer Synthesis via Polycondensation:

  • Protocol: this compound can be subjected to self-condensation at high temperatures or by using coupling agents to form polyamides. Co-polymerization with other monomers can also be explored.

  • Causality: This is a standard method for polyamide synthesis. The properties of the resulting polymer will be dictated by the monomer structure.

2. Azo Dye Synthesis:

  • Protocol: A two-step synthesis involving diazotization of this compound with nitrous acid, followed by coupling with an electron-rich aromatic compound (e.g., a phenol or aniline derivative).[8]

  • Causality: This is the classical and most versatile method for synthesizing azo dyes. The choice of coupling partner will determine the color of the final dye.

Potential Research Area 4: Biological Probes - A Novel Fluorescent Reporter

Scientific Rationale: Anthranilic acid and its derivatives are known to be fluorescent. Their fluorescence properties are often sensitive to the local environment, making them useful as probes for studying biological processes such as protein folding and binding. The dimethyl substitutions on this compound may enhance its quantum yield and photostability, and its altered hydrophobicity could lead to preferential partitioning into specific microenvironments within biological systems.

Proposed Research Workflow

start 2-Amino-4,6-dimethyl- benzoic acid step1 Characterization of photophysical properties (absorption, emission, quantum yield, lifetime) start->step1 step2 Investigation of solvatochromism step1->step2 step3 Use as a probe for protein binding (e.g., serum albumin) step2->step3 end Novel fluorescent probe step3->end

Caption: Workflow for developing a fluorescent probe.

Key Experimental Protocols:

1. Characterization of Photophysical Properties:

  • Protocol: Standard spectroscopic techniques (UV-Vis and fluorescence spectroscopy) should be used to determine the absorption and emission spectra, quantum yield, and fluorescence lifetime of this compound.

  • Causality: This provides the fundamental photophysical data necessary to evaluate its potential as a fluorescent probe.

2. Investigation of Solvatochromism:

  • Protocol: The absorption and emission spectra should be recorded in a range of solvents with varying polarities.

  • Causality: This experiment will reveal the sensitivity of the compound's fluorescence to its environment, a key characteristic of a useful fluorescent probe.

3. Protein Binding Studies:

  • Protocol: Titrate a solution of a model protein (e.g., bovine serum albumin) with increasing concentrations of this compound and monitor the changes in fluorescence intensity, emission wavelength, and anisotropy.

  • Causality: Changes in the fluorescence parameters upon binding to a protein can provide information about the binding affinity and the nature of the binding site.

Safety and Toxicology

Substituted aminobenzoic acids have varying toxicological profiles. For this compound, the following GHS hazard statements have been reported: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, and May cause respiratory irritation.[4] As with any chemical, appropriate personal protective equipment should be worn when handling this compound. Further toxicological studies would be a necessary component of any drug development program.

Conclusion

This compound is a readily accessible compound with a rich chemical scaffold that holds immense potential for a variety of research applications. Its structural relationship to known bioactive molecules, coupled with the unique properties imparted by its dimethyl substitution, makes it a compelling candidate for the development of new anti-inflammatory and antimicrobial agents. Furthermore, its potential as a monomer for novel polymers and as a fluorescent probe opens up exciting avenues in materials science and chemical biology. This guide provides a foundational framework and detailed starting points for researchers to unlock the full potential of this versatile molecule.

References

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  • Patel, N. B., & Patel, J. C. (2011). SYNTHESIS AND THEIR ANTIFUNGAL, ANTIHELMENTIC AND DYING PROPERTIES OF SOME NOVEL AZO DYES. Rasayan Journal of Chemistry, 4(2), 346-352.
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Methodological & Application

The Synthetic Versatility of 2-Amino-4,6-dimethylbenzoic Acid: A Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Anthranilic Acid

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Amino-4,6-dimethylbenzoic acid, a derivative of anthranilic acid, emerges as a particularly valuable scaffold for researchers, scientists, and drug development professionals.[1] Its unique trifunctional nature, featuring an amino group, a carboxylic acid, and a sterically hindered dimethylated aromatic ring, offers a versatile platform for a myriad of chemical transformations. The methyl groups not only influence the molecule's electronic properties and solubility but also provide steric hindrance that can be exploited for regioselective reactions.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower its effective utilization in the laboratory.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a reagent is a prerequisite for its safe and effective handling in any synthetic protocol.

PropertyValue
IUPAC Name This compound
CAS Number 90321-33-8
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 175-179 °C
Solubility Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water.

Safety and Handling: this compound is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Core Applications in Organic Synthesis

The strategic positioning of the amino and carboxylic acid functionalities, coupled with the influence of the methyl groups, renders this compound a versatile precursor for the synthesis of a diverse array of organic molecules, particularly bioactive heterocycles and novel pharmaceutical intermediates.

Synthesis of Bioactive Heterocycles

Substituted anthranilic acids are well-established precursors for the synthesis of a wide range of nitrogen-containing heterocycles, many of which form the core of medicinally important compounds. This compound is a valuable starting material for the construction of quinazolinones, benzodiazepines, and acridones, among others. The general synthetic strategy often involves the initial reaction of the amino group, followed by cyclization involving the carboxylic acid moiety.

Workflow for Heterocycle Synthesis:

G A This compound B Amide/Imine Formation (Reaction at Amino Group) A->B Acylating/Condensing Agent C Cyclization (Involving Carboxylic Acid) B->C Dehydrating Agent/Heat D Functionalized Heterocycle C->D E Further Derivatization D->E Cross-coupling, etc.

Caption: Generalized workflow for heterocycle synthesis from this compound.

Precursor for Novel Pharmaceutical Agents

The anthranilic acid scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets.[3] Derivatives of this compound have been investigated for their potential anti-inflammatory properties, with research indicating the ability to inhibit the production of inflammatory mediators like TNF-alpha and IL-6.[1] The dimethyl substitution pattern can enhance lipophilicity and influence the binding affinity and pharmacokinetic properties of the resulting drug candidates.

Detailed Application Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations utilizing this compound. These protocols are designed to be self-validating, with explanations for critical steps.

Protocol 1: Synthesis of a 2,3-Disubstituted-4(3H)-Quinazolinone Derivative

This protocol outlines a representative synthesis of a quinazolinone derivative, a common scaffold in many pharmaceutical agents. The reaction proceeds via an initial amidation of the amino group, followed by a dehydrative cyclization.

Reaction Scheme:

G cluster_0 Reaction Scheme A This compound C Intermediate Amide A->C B Amine (R-NH2) B->C D Quinazolinone Derivative C->D Dehydrating Agent

Caption: Synthesis of a quinazolinone derivative.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Toluene

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Amide Formation and Cyclization (One-Pot):

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the substituted aniline (1.1 eq).

    • Add sufficient toluene to create a slurry.

    • Carefully add polyphosphoric acid (PPA) (approximately 10 times the weight of the benzoic acid derivative) to the reaction mixture. The addition of PPA is exothermic and should be done cautiously.

    • Heat the reaction mixture to 110-120 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the reaction mixture onto crushed ice with constant stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Caution: CO₂ evolution will occur.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure quinazolinone derivative.

Causality Behind Experimental Choices:

  • Polyphosphoric Acid (PPA): PPA serves as both a catalyst and a dehydrating agent, facilitating both the initial amide bond formation and the subsequent cyclization to the quinazolinone ring system in a one-pot procedure.

  • Toluene: Toluene is used as a high-boiling solvent to achieve the necessary reaction temperature for the cyclization.

  • Ice Quench and Neutralization: The reaction is quenched on ice to control the exothermic neutralization process. Sodium bicarbonate is used to neutralize the acidic PPA and bring the product into a soluble form for extraction.

Protocol 2: Palladium-Catalyzed Cross-Coupling of a Halogenated Derivative

To further increase the molecular diversity, the aromatic ring of this compound can be halogenated and subsequently used in cross-coupling reactions. This protocol describes a representative bromination followed by a Suzuki-Miyaura cross-coupling reaction.

Workflow for Functionalization:

G A This compound B Bromination A->B NBS/Acid C Bromo-derivative B->C D Suzuki Cross-Coupling C->D Boronic Acid, Pd Catalyst, Base E Aryl/Heteroaryl Derivative D->E

Caption: Workflow for bromination and subsequent Suzuki cross-coupling.

Part A: Bromination of this compound

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Sodium thiosulfate, aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.

    • Protect the reaction from light by wrapping the flask in aluminum foil.

    • Cool the solution to 0 °C in an ice bath.

  • Bromination:

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up:

    • Pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted bromine.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude bromo-derivative can often be used in the next step without further purification.

Part B: Suzuki-Miyaura Cross-Coupling

Materials:

  • Bromo-derivative from Part A

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add the bromo-derivative (1.0 eq), the boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Coupling Reaction:

    • Add the degassed 1,4-dioxane/water mixture to the flask.

    • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography to yield the desired cross-coupled product.

Trustworthiness and Self-Validation:

The success of these protocols relies on careful monitoring by TLC at each stage. The expected changes in polarity of the products (e.g., the quinazolinone will be less polar than the starting materials) serve as an internal validation of the reaction's progress. Furthermore, characterization of the final products by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) is essential to confirm their identity and purity.

Conclusion: A Versatile Tool for Chemical Innovation

This compound stands as a valuable and versatile building block in the arsenal of the synthetic organic chemist. Its unique structural features provide a gateway to a wide range of complex molecules, particularly those with potential biological activity. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full synthetic potential of this important intermediate. As the demand for novel chemical entities continues to grow, the strategic application of well-defined building blocks like this compound will remain a cornerstone of innovation in the chemical sciences.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13380623, this compound. Retrieved January 17, 2026 from [Link].

  • Kavková, K., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(20), 11493–11502. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Organic Synthesis: Leveraging 2-Amino-6-methylbenzoic Acid. Retrieved from [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2010). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 12(45), 28965-28983. [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(12), 4785. [Link]

  • Chem-Impex. (n.d.). 2,4-Dimethylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2,6-dimethylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,5-dimethylbenzoic acid. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

Sources

Application Notes and Protocols: 2-Amino-4,6-dimethylbenzoic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

2-Amino-4,6-dimethylbenzoic acid is a uniquely substituted anthranilic acid derivative that serves as a valuable and versatile building block in the synthesis of complex bioactive molecules. Its strategic placement of an amino group, a carboxylic acid, and two methyl groups on the aromatic ring offers a trifunctional scaffold amenable to a diverse array of chemical transformations. This guide provides an in-depth exploration of the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors. Detailed, field-proven protocols for key synthetic transformations, including amide bond formation and Ullmann condensation, are presented, alongside a discussion of the biological rationale for targeting key signaling pathways.

Introduction: The Strategic Advantage of the this compound Scaffold

In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that can be readily modified to interact with a variety of biological targets. Substituted aminobenzoic acids are a prime example of such scaffolds, forming the core of numerous approved drugs and clinical candidates. This compound, with its distinct substitution pattern, offers several advantages to the medicinal chemist:

  • Orthogonally Reactive Functional Groups: The amino and carboxylic acid moieties allow for selective and sequential modifications. The amino group can be readily acylated or participate in condensation reactions, while the carboxylic acid is amenable to amide bond formation or esterification.

  • Modulation of Physicochemical Properties: The two methyl groups enhance the lipophilicity of the scaffold, a critical parameter for cell permeability and oral bioavailability. They also provide steric bulk that can be exploited to achieve selective binding to target proteins.

  • Versatile Synthetic Handle: The aromatic ring can be further functionalized through electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.

This guide will focus on the practical application of this building block in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful synthesis.

PropertyValueReference
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Appearance Off-white to light yellow crystalline powder
Solubility Sparingly soluble in water, soluble in organic solvents like DMF, DMSO, and methanol.
IUPAC Name This compound[1]
CAS Number 90321-33-8[1]

Core Synthetic Applications in Kinase Inhibitor Synthesis

The this compound scaffold is particularly well-suited for the synthesis of Type I and Type II kinase inhibitors. These inhibitors typically feature a heterocyclic core that interacts with the hinge region of the kinase ATP-binding site, and a "tail" that extends into a hydrophobic pocket.

General Workflow for Kinase Inhibitor Synthesis

The following workflow illustrates a common strategy for elaborating the this compound core into a potent kinase inhibitor.

G A This compound B Amide Coupling (Protocol 1) A->B Amine HATU, DIPEA C N-Aryl-2-amino-4,6-dimethylbenzamide B->C D Ullmann Condensation (Protocol 2) C->D Aryl Halide CuI, Ligand E Biaryl Ether Linkage D->E F Final Kinase Inhibitor E->F G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) mTOR->Angiogenesis Inhibitor 2-Amino-4,6-dimethylbenzoic acid derivative Inhibitor->VEGFR2 Inhibits G AuroraA Aurora A Kinase Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Phosphorylates Mitosis Proper Mitotic Progression Centrosome->Mitosis Inhibitor 2-Amino-4,6-dimethylbenzoic acid derivative Inhibitor->AuroraA Inhibits

Sources

Application Notes and Protocols: 2-Amino-4,6-dimethylbenzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

2-Amino-4,6-dimethylbenzoic acid, a substituted anthranilic acid derivative, is emerging as a molecule of significant interest in the field of materials science.[1] Its unique structural features—a primary aromatic amine and a carboxylic acid group on a sterically hindered benzene ring—offer a compelling platform for the design and synthesis of novel functional materials. The presence of both a hydrogen bond donor (amine) and acceptor (carboxylic acid) facilitates the formation of robust supramolecular assemblies, while the dimethyl substituents provide steric bulk and influence the electronic properties of the aromatic system. These characteristics make this compound a promising candidate for applications in coordination polymers, metal-organic frameworks (MOFs), and luminescent materials.

This comprehensive guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this compound in materials synthesis and characterization.

Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective application in materials synthesis.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 90321-33-8PubChem[2]
Molecular Formula C₉H₁₁NO₂PubChem[2]
Molecular Weight 165.19 g/mol PubChem[2]
Appearance Off-white to pale yellow crystalline powderInferred from similar compounds
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water.Inferred from similar compounds

Core Application I: Ligand for Coordination Polymers and Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound, possessing both a carboxylate and an amino group, makes it an excellent candidate as an organic linker for the construction of coordination polymers and MOFs.[3][4] The carboxylate group readily coordinates with metal ions, while the amino group can participate in hydrogen bonding to direct the supramolecular architecture or serve as a site for post-synthetic modification. The steric hindrance provided by the methyl groups can influence the resulting framework topology, potentially leading to the formation of porous materials with unique guest-hosting capabilities.

Conceptual Workflow for MOF Synthesis

MOF_Synthesis cluster_reactants Reactant Preparation cluster_synthesis Solvothermal Synthesis cluster_product Product Isolation & Characterization 2-Amino-4,6-dimethylbenzoic_acid This compound Mixing Mixing & Sonication 2-Amino-4,6-dimethylbenzoic_acid->Mixing Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal_Salt->Mixing Solvent Solvent (e.g., DMF/Ethanol) Solvent->Mixing Heating Heating in a sealed vessel (e.g., 80-120 °C, 24-72 h) Mixing->Heating Isolation Isolation of Crystals (Filtration & Washing) Heating->Isolation Activation Solvent Exchange & Activation Isolation->Activation Characterization Characterization (PXRD, TGA, SEM, Gas Adsorption) Activation->Characterization

Caption: General workflow for the solvothermal synthesis of a MOF using this compound as an organic linker.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF

This protocol describes a general procedure for the synthesis of a zinc-based MOF using this compound. The specific reaction conditions may require optimization.

Materials:

  • This compound (≥98%)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (≥98%)

  • N,N-Dimethylformamide (DMF), anhydrous (99.8%)

  • Ethanol, absolute (≥99.8%)

  • Methanol, anhydrous (99.8%)

  • Chloroform, anhydrous (≥99%)

  • Glass vials (20 mL) with Teflon-lined caps

  • Programmable oven

  • Ultrasonic bath

  • Centrifuge

  • Vacuum oven

Procedure:

  • Reactant Preparation:

    • In a 20 mL glass vial, dissolve 0.0826 g (0.5 mmol) of this compound in 5 mL of DMF.

    • In a separate vial, dissolve 0.1487 g (0.5 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of ethanol.

  • Synthesis:

    • Combine the two solutions in a single 20 mL vial.

    • Sonicate the mixture for 15 minutes to ensure homogeneity.

    • Seal the vial tightly with the Teflon-lined cap.

    • Place the vial in a programmable oven and heat to 100 °C for 48 hours.

    • Allow the oven to cool down to room temperature naturally.

  • Product Isolation and Washing:

    • After cooling, colorless crystals should be visible at the bottom of the vial.

    • Carefully decant the mother liquor.

    • Wash the crystals by adding 5 mL of fresh DMF, gently agitating, and then decanting the supernatant. Repeat this step three times.

    • Subsequently, wash the crystals with 5 mL of ethanol three times in a similar manner.

  • Solvent Exchange and Activation:

    • To remove residual high-boiling point solvent from the pores, immerse the crystals in 10 mL of methanol for 24 hours.

    • Replace the methanol with fresh methanol and let it stand for another 24 hours.

    • Decant the methanol and immerse the crystals in 10 mL of chloroform for 24 hours.

    • Collect the crystals by filtration or centrifugation.

    • Activate the material by heating under vacuum at 120 °C for 12 hours to remove the solvent molecules from the pores.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and determine the temperature at which solvent molecules are removed.

  • Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the activated MOF.

Core Application II: Precursor for Luminescent Materials

The rigid aromatic structure and the presence of amino and carboxyl functional groups in this compound make it a promising scaffold for the design of fluorescent materials. The amino group can act as an electron-donating group, which, in conjunction with an appropriate acceptor moiety, can lead to intramolecular charge transfer (ICT) characteristics, a common mechanism for fluorescence.[5][6] Derivatization of the carboxylic acid or amino group can be employed to tune the photophysical properties.

Conceptual Pathway for Fluorescent Derivative Synthesis

Start 2-Amino-4,6- dimethylbenzoic acid Amide_Coupling Amide Coupling (e.g., with a fluorescent amine) Start->Amide_Coupling Carboxylic Acid Activation Esterification Esterification (e.g., with a fluorescent alcohol) Start->Esterification Acid Catalysis Schiff_Base Schiff Base Condensation (with an aldehyde) Start->Schiff_Base Amino Group Reaction Product Fluorescent Derivative Amide_Coupling->Product Esterification->Product Schiff_Base->Product

Caption: Synthetic pathways to fluorescent derivatives from this compound.

Protocol 2: Synthesis of a Schiff Base-derived Fluorescent Probe

This protocol outlines the synthesis of a fluorescent Schiff base by reacting this compound with a suitable aldehyde, such as 4-(diethylamino)salicylaldehyde.[5]

Materials:

  • This compound (≥98%)

  • 4-(Diethylamino)salicylaldehyde (≥98%)

  • Ethanol, absolute (≥99.8%)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 0.826 g (5 mmol) of this compound in 30 mL of absolute ethanol.

    • Add 0.966 g (5 mmol) of 4-(diethylamino)salicylaldehyde to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reaction:

    • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

    • Monitor the reaction progress using TLC (e.g., with a hexane:ethyl acetate mobile phase). The formation of a new, more intensely colored spot indicates product formation.

    • Continue refluxing for 6-8 hours or until the starting materials are consumed.

  • Product Isolation and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • A precipitate may form upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired fluorescent compound.

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the synthesized Schiff base.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the imine (C=N) bond.

  • UV-Vis and Fluorescence Spectroscopy: To investigate the photophysical properties of the compound, including its absorption and emission maxima, quantum yield, and Stokes shift.

Safety and Handling

This compound should be handled with appropriate safety precautions. While specific toxicity data is limited, it is advisable to treat it as a potentially hazardous chemical.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound presents a versatile and promising platform for the development of advanced materials. Its unique combination of functional groups and steric hindrance offers exciting opportunities for the rational design of coordination polymers with tailored porosity and luminescent materials with tunable photophysical properties. The protocols provided in this guide serve as a starting point for researchers to explore the potential of this intriguing molecule. Further investigations into its applications in areas such as catalysis, sensing, and optoelectronics are warranted and are expected to yield novel materials with significant scientific and technological impact.

References

  • MDPI. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

  • PubMed. (2018). Two new CoII coordination polymers with multifunctional 5-amino-2,4,6-tribromoisophthalic acid and flexible isomeric bis(imidazole) ligands: preparation, crystal structure and characterization. Retrieved from [Link]

  • MDPI. (2022). Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. Retrieved from [Link]

Sources

Experimental protocols for reactions involving 2-Amino-4,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Utility of 2-Amino-4,6-dimethylbenzoic Acid

Introduction: The Unique Reactivity of a Sterically Hindered Building Block

This compound is a bifunctional aromatic compound that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its structure is characterized by a benzoic acid core substituted with a nucleophilic amino group and two methyl groups. The strategic placement of these substituents, particularly the ortho-relationship between the amino group, a methyl group, and the carboxylic acid, introduces significant steric hindrance.[3][4][5] This steric congestion profoundly influences the molecule's reactivity, often necessitating tailored experimental protocols to achieve desired chemical transformations.[6]

This guide provides an in-depth exploration of key reactions involving this compound. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering researchers the insights needed to overcome the challenges posed by this unique molecule and harness its synthetic potential.

Physicochemical Properties and Safety Mandates

A thorough understanding of the compound's properties and hazards is a prerequisite for any experimental work.

Table 1: Physicochemical Data for this compound

PropertyValueSource
IUPAC NameThis compound[1]
Molecular FormulaC₉H₁₁NO₂[1]
Molar Mass165.19 g/mol [1]
AppearanceWhite to light cream powder/solid[7][8]
Melting Point123 - 127 °C[7]
SolubilitySlightly soluble in water[9]
Mandatory Safety Protocols

Working with this compound requires strict adherence to safety protocols. The compound is classified as harmful if swallowed (Acute oral toxicity Category 4) and causes skin and serious eye irritation (Category 2).[10] It may also cause respiratory irritation.[7][10]

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[11] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[10][11]

  • Handling: Avoid generating dust.[11] Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling.[10]

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[10]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10]

    • Skin: Wash off immediately with soap and plenty of water.[10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

    • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[10]

Core Synthetic Transformations & Experimental Protocols

The dual functionality of this compound allows for selective reactions at the amino and carboxylic acid groups. The following sections detail protocols for its most common and synthetically useful transformations.

G cluster_start Starting Material cluster_products Reaction Pathways cluster_sandmeyer Sandmeyer & Related Reactions A This compound B Amide Derivatives A->B Amide Coupling (R'COOH, Coupling Agent) C Ester Derivatives A->C Esterification (R'OH, H⁺) D Diazonium Salt Intermediate A->D Diazotization (NaNO₂, H⁺, 0-5 °C) E Aryl Halides D->E CuX F Aryl Nitriles D->F CuCN G Phenols D->G H₂O, Δ

Figure 1: Key synthetic transformations of this compound.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

The formation of an amide by reacting the amino group is a cornerstone transformation. However, the nucleophilicity of the amino group is somewhat reduced by the electron-withdrawing carboxylic acid group and sterically shielded by the adjacent methyl group.[13] This makes standard acylation challenging and necessitates the use of robust coupling agents. Carbodiimide-mediated coupling, particularly with an activating agent like HOBt, is a reliable method.[14][15]

  • Principle: The carboxylic acid coupling partner is activated by a carbodiimide (e.g., EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange into an unreactive N-acylurea.[14] The addition of 1-hydroxybenzotriazole (HOBt) traps the O-acylisourea to form an active ester, which is less susceptible to side reactions and reacts efficiently with the amine.[14][15]

G cluster_activation Activation cluster_coupling Coupling RCOOH R'-COOH Oacyl O-Acylisourea (Active Intermediate) RCOOH->Oacyl +EDC EDC EDC HOBt_Ester HOBt Active Ester Oacyl->HOBt_Ester +HOBt (Trapping) HOBt HOBt Product Amide Product HOBt_Ester->Product +Amine Amine 2-Amino-4,6-dimethyl- benzoic acid

Figure 2: Workflow for EDC/HOBt mediated amide coupling.

  • Materials and Reagents:

    • This compound

    • Carboxylic acid of choice (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Saturated aq. NaHCO₃, 1M aq. HCl, Brine

    • Anhydrous Na₂SO₄ or MgSO₄

    • Ethyl acetate or DCM for extraction

  • Step-by-Step Protocol:

    • Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

    • Activation: Stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step is crucial for forming the HOBt active ester.[16]

    • Amine Addition: In a separate flask, dissolve this compound (1.0 eq) and DIPEA (2.5 eq) in a minimal amount of anhydrous DMF.

    • Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid mixture.

    • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction time can vary significantly (from 4 to 24 hours) depending on the steric bulk of the coupling partners. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

  • Field-Proven Insights:

    • Why DIPEA? DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid proton, facilitating the reaction without competing as a nucleophile.[17]

    • Solvent Choice: DMF is often superior for these couplings as it effectively solubilizes all components, including the polar HOBt and EDC·HCl.

    • Steric Challenge: Due to the hindered nature of the amine, stronger coupling agents like HATU or PyBOP might be required for particularly unreactive carboxylic acids, though they are more expensive.[14][18]

Protocol 2: Fischer-Speier Esterification of the Carboxylic Acid

Esterification of the carboxylic acid group is a fundamental derivatization. The reaction is catalyzed by a strong acid, typically in an excess of the corresponding alcohol which also serves as the solvent.[19] The steric hindrance from the ortho-amino and ortho-methyl groups can slow this reaction, often requiring elevated temperatures and longer reaction times.[3][4]

  • Principle: Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, rendering the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and elimination of a water molecule yield the ester. The reaction is an equilibrium, so using a large excess of the alcohol drives it toward the product side.[19][20]

  • Materials and Reagents:

    • This compound

    • Alcohol (e.g., Methanol, Ethanol) (large excess, used as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) (catalytic, ~5 mol%)

    • Saturated aq. Sodium Bicarbonate (NaHCO₃)

    • Ethyl acetate or Diethyl ether

    • Anhydrous MgSO₄

  • Step-by-Step Protocol:

    • Setup: Suspend this compound (1.0 eq) in the desired anhydrous alcohol (e.g., methanol, 20-30 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser.

    • Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated H₂SO₄ (catalytic amount) dropwise with vigorous stirring.[20] The amino group will be protonated, which aids in solubilizing the starting material.

    • Reaction: Heat the mixture to reflux. The required time can range from 6 to 48 hours. Monitor the disappearance of the starting material by TLC.

    • Work-up: After cooling to room temperature, carefully neutralize the reaction by slowly adding it to a stirred, chilled solution of saturated NaHCO₃ until gas evolution ceases.

    • Extraction: Extract the aqueous mixture three times with ethyl acetate or diethyl ether.

    • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • Purification: The crude ester can be purified by column chromatography or recrystallization.

  • Field-Proven Insights:

    • Protecting the Amine: The strongly acidic conditions protonate the amino group, effectively protecting it from side reactions and increasing the solubility of the starting material.

    • Alternative Methods: If Fischer-Speier esterification yields are low due to steric hindrance, alternative methods like using diazomethane (caution: toxic and explosive) or activating the carboxylic acid with a reagent like DCC in the presence of DMAP and the alcohol could be employed.

Protocol 3: Diazotization and Sandmeyer Reaction

The conversion of the primary aromatic amine to a diazonium salt is a gateway to a wide array of functionalities that are otherwise difficult to install on an aromatic ring.[21][22] The resulting diazonium salt is a versatile intermediate that can be displaced by various nucleophiles, often with copper(I) catalysis in what is known as the Sandmeyer reaction.[23]

  • Principle: The primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a relatively stable arenediazonium salt.[21] This salt is an excellent leaving group (N₂) and can undergo substitution. For example, in the Sandmeyer reaction, a copper(I) halide or cyanide facilitates the replacement of the diazonium group with a halide or cyanide, respectively.[24]

  • Materials and Reagents:

    • This compound

    • Sodium Nitrite (NaNO₂) (1.1 eq)

    • Concentrated HCl or H₂SO₄

    • Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr) (1.2 eq)

    • Deionized water

    • Ice

  • Step-by-Step Protocol:

    • Diazotization: a. In a beaker, dissolve this compound (1.0 eq) in a mixture of concentrated HCl (3 eq) and water. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. b. In a separate flask, dissolve sodium nitrite (1.1 eq) in a small amount of cold water. c. Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. A slight excess of nitrous acid can be tested for with starch-iodide paper (turns blue).

    • Sandmeyer Reaction (for Chlorination): a. In a separate flask, dissolve CuCl (1.2 eq) in concentrated HCl. Cool this solution to 0 °C. b. Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of N₂ gas will occur. c. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Work-up and Isolation: a. Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). b. Wash the organic layer with water and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the resulting 2-chloro-4,6-dimethylbenzoic acid via column chromatography or recrystallization.

  • Field-Proven Insights:

    • Temperature is Critical: Diazonium salts are unstable and can decompose violently at higher temperatures. Maintaining the 0-5 °C range is paramount for safety and yield.[23]

    • Versatility: This protocol is a template. By substituting CuCl with CuBr, CuCN, or simply heating the diazonium salt solution in water, one can synthesize the corresponding bromo, cyano, or hydroxy derivatives, respectively.[22][23]

References

  • Reddit r/OrganicChemistry. (2022). Evaluating the Nucleophilicity of Substituted Aniline Derivatives. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from Chemistry Steps. [Link]

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  • Canal-Martín, A., et al. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry. [Link]

  • Reddit r/Mcat. (2021). steric hinderance and basicity. [Link]

  • Khan Academy. (2025). EAS reactions of aniline. [Link]

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  • Author, et al. (Year). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Journal Name.
  • Google Patents. (n.d.). US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols.
  • PubMed Central (PMC). (n.d.). 2-Amino-4,6-dimethylpyrimidine–benzoic acid (1/1). National Institutes of Health. [Link]

  • Organic Syntheses. (n.d.). Procedure for Amide Coupling. Retrieved from Organic Syntheses. [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. [Link]

  • Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

  • Royal Society of Chemistry. (n.d.). Benzyne formation - Diazotization-decarboxylation of Anthranilic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • PubMed. (n.d.). Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. National Center for Biotechnology Information. [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. [Link]

  • PubMed Central (PMC). (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. National Institutes of Health. [Link]

  • PubMed. (n.d.). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from Organic Syntheses. [Link]

  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from Organic Syntheses. [Link]

  • ResearchGate. (n.d.). 2-Amino-4,6-dimethylpyrimidine–4-hydroxybenzoic acid (1/1). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatility of 2,3-Dimethylbenzoic Acid. [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]

  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • Chemistry Stack Exchange. (2020). how is the esterification of amino acid carried on in this reaction. [Link]

  • Chemistry Stack Exchange. (2025). Would steric hinderance be significant in favoring reaction A over reaction B in this case?. [Link]

  • MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]

  • ResearchGate. (2025). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. [Link]

  • PubChem. (n.d.). 2-Amino-4,5-dimethylbenzoic acid. National Center for Biotechnology Information. [Link]

  • YouTube. (2019). Esterification--Making Esters from Carboxylic Acids. [Link]

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Analytical Strategies for the Quantification and Identification of 2-Amino-4,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction and Analyte Overview

2-Amino-4,6-dimethylbenzoic acid (C₉H₁₁NO₂) is an aromatic amino acid derivative.[1] Its structure, featuring a carboxylic acid, an amino group, and a substituted benzene ring, imparts specific physicochemical properties that dictate the choice of analytical methodology. The presence of both acidic (carboxylic) and basic (amino) functional groups makes it zwitterionic at certain pH values, while the aromatic ring provides a strong chromophore for UV spectroscopic detection. The accurate and precise measurement of this compound is essential for ensuring the quality, safety, and efficacy of pharmaceutical products.[2] This guide outlines validated analytical approaches suitable for its intended purpose.[3][4]

Chemical Structure:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₉H₁₁NO₂[1]

  • Molecular Weight: 165.19 g/mol [1]

Recommended Analytical Techniques: A Comparative Rationale

The selection of an optimal analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, sample matrix, and throughput.[5]

  • High-Performance Liquid Chromatography (HPLC): This is the premier technique for quantifying non-volatile, polar compounds like this compound. Reversed-phase chromatography, which separates molecules based on hydrophobicity, is particularly well-suited.[6] It offers excellent reproducibility and is the workhorse of pharmaceutical quality control.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides unparalleled selectivity and structural confirmation. However, due to the low volatility of the analyte, a chemical derivatization step is mandatory to convert the polar functional groups into more volatile, non-polar moieties suitable for gas-phase analysis.[7][8]

  • Spectroscopic Methods: Techniques like UV-Visible spectroscopy are useful for preliminary identification and can be used for quantification where the sample matrix is simple and free from interfering substances.[9]

The following sections provide detailed protocols for the most common and robust methods: HPLC-UV and GC-MS.

Method 1: Quantitative Analysis by Reversed-Phase HPLC with UV Detection

This method provides a robust and accurate means for the quantification of this compound. The protocol leverages a standard C18 stationary phase, which retains the analyte through hydrophobic interactions. The mobile phase is acidified to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.

Experimental Protocol: HPLC-UV

3.1.1 Instrumentation and Consumables

  • HPLC System: A standard system with a quaternary or binary pump, degasser, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[10]

  • Column: C18, 5 µm, 4.6 mm x 150 mm (or equivalent).[10]

  • Reagents: HPLC-grade acetonitrile, phosphoric acid, and ultrapure water.

  • Reference Standard: Certified this compound.

3.1.2 Preparation of Solutions

  • Mobile Phase Preparation (Aqueous Component): Add 1.0 mL of phosphoric acid to 1000 mL of ultrapure water to create a 0.1% solution. Filter through a 0.45 µm membrane filter. This low pH ensures the carboxylic acid is protonated, improving retention on the reversed-phase column.

  • Mobile Phase Organic Component: HPLC-grade acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the this compound reference standard and dissolve it in 25.0 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial conditions.

3.1.3 Sample Preparation

  • Accurately weigh the sample material to obtain a theoretical final concentration within the calibration range.

  • Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile/water). Sonication may be used to aid dissolution.

  • Filter the solution through a 0.22 µm syringe filter to remove particulates that could damage the HPLC column.[11]

3.1.4 Chromatographic Conditions

Parameter Setting
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-15 min: 20% to 80% B15-17 min: 80% B17.1-20 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection Wavelength | 245 nm (or λmax determined by PDA scan) |

3.1.5 System Suitability Before sample analysis, perform five replicate injections of a mid-range standard. The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is less than 2.0%.

Expected Performance Characteristics

Method validation must be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.[12] The following table summarizes typical performance targets.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999[13]
Accuracy (% Recovery) 98.0 - 102.0%[13]
Precision (%RSD) ≤ 2.0%[12]
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1[4]
Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard & Mobile Phase Preparation filtration Syringe Filtration (0.22 µm) std_prep->filtration sample_prep Sample Weighing & Dissolution sample_prep->filtration hplc_inj HPLC Injection filtration->hplc_inj separation C18 Column Separation hplc_inj->separation detection UV Detection (245 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quant Quantification via Calibration Curve integration->quant

Caption: General experimental workflow for HPLC-UV analysis.

Method 2: Confirmatory Analysis by GC-MS with Derivatization

This method is ideal for confirming the identity of this compound and for its analysis in complex matrices where high selectivity is required. The protocol involves a derivatization step using N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which converts the polar -COOH and -NH₂ groups into their volatile tert-butyldimethylsilyl (TBDMS) derivatives.[7]

Experimental Protocol: GC-MS

4.1.1 Instrumentation and Consumables

  • GC-MS System: A gas chromatograph coupled to a mass selective detector (e.g., quadrupole).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[5]

  • Reagents: MTBSTFA, Acetonitrile (anhydrous), certified this compound reference standard.

  • Glassware: Reacti-Vials or other sealable reaction vials.

4.1.2 Sample Preparation and Derivatization

  • Extraction (if required): For complex matrices, perform a liquid-liquid or solid-phase extraction to isolate the analyte.

  • Drying: Evaporate the sample extract or a known amount of standard solution to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture, as it can interfere with the silylation reaction.[7]

  • Derivatization:

    • Add 100 µL of anhydrous acetonitrile to the dried residue.

    • Add 100 µL of MTBSTFA.[7]

    • Seal the vial tightly and heat at 80 °C for 60 minutes to ensure complete derivatization.[5]

    • Cool the sample to room temperature before injection.

4.1.3 GC-MS Conditions

Parameter Setting
Carrier Gas Helium, constant flow 1.2 mL/min
Injection Mode Splitless, 1 µL
Inlet Temperature 250 °C
Oven Program Initial 150 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.[14]
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI), 70 eV

| Scan Range | 50 - 550 amu |

4.1.4 Data Analysis

  • Identification: Confirm the identity of the analyte by comparing its retention time and mass spectrum with that of a derivatized reference standard. Key identifying ions for TBDMS derivatives often include [M-15] (loss of CH₃) and [M-57] (loss of C₄H₉).[7]

  • Quantification: Use a characteristic, abundant, and interference-free ion for quantification in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Extraction (if needed) drying Evaporation to Dryness sample_prep->drying deriv Derivatization with MTBSTFA (80°C) drying->deriv gc_inj GC Injection deriv->gc_inj separation Capillary Column Separation gc_inj->separation detection Mass Spectrometry Detection (EI) separation->detection tic Total Ion Chromatogram detection->tic mass_spec Mass Spectrum Analysis tic->mass_spec identification Library/Standard Comparison mass_spec->identification

Caption: General experimental workflow for GC-MS analysis.

Conclusion

This guide provides two robust and complementary methods for the analysis of this compound. The HPLC-UV method is recommended for routine quality control and quantification due to its precision and ease of use. The GC-MS method, while more complex due to the required derivatization, offers superior selectivity and is invaluable for identity confirmation and analysis in challenging sample matrices. The successful implementation of these protocols requires adherence to good laboratory practices and thorough method validation to ensure data of the highest quality and reliability.[4]

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
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  • HPLC Methods for analysis of Benzoic acid. (n.d.).
  • A Comparative Spectroscopic Analysis of 2-Amino-4-chlorobenzoic Acid and 4-Amino-2-chlorobenzoic acid. (2025). BenchChem.
  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystalliz
  • GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. (n.d.). Biotechnology and Bioengineering.
  • Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection. (2025). BenchChem.
  • Introduction to HPLC. (n.d.). Shimadzu.
  • The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Sigma-Aldrich.
  • 2-Amino-4,6-dimethyl-benzoic acid | 90321-33-8. (n.d.). Sigma-Aldrich.
  • This compound | C9H11NO2 | CID 13380623. (n.d.). PubChem.
  • [Determination of dimethylbenzoic acid isomers in urine by gas chrom
  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. (2022). Metabolites.
  • Application Note: HPLC Analysis of 2-Hydroxymethylbenzoic Acid. (2025). BenchChem.
  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. (2014). Chiang Mai Journal of Science.

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Navigating the Frontiers of Coordination Chemistry: A Guide to 2-Amino-4,6-dimethylbenzoic Acid as a Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive guide to the synthesis, characterization, and potential applications of coordination complexes involving the ligand 2-amino-4,6-dimethylbenzoic acid. While this specific ligand remains a niche area of exploration, this guide synthesizes established principles from the broader field of aminobenzoic acid coordination chemistry to provide robust foundational protocols and highlight promising avenues for future research.

Introduction: The Potential of this compound in Coordination Chemistry

This compound, a derivative of anthranilic acid, presents a compelling scaffold for the design of novel coordination complexes.[1] Its structure, featuring both an amino and a carboxylate group, allows for versatile coordination to metal ions, typically acting as a bidentate N,O-donor ligand to form stable five-membered chelate rings.[2] The presence of two methyl groups on the benzene ring introduces steric hindrance and alters the electronic properties of the ligand, which can significantly influence the geometry, stability, and reactivity of the resulting metal complexes.

The broader class of aminobenzoic acids and their metal complexes have garnered substantial interest for their therapeutic potential, including anticancer and antimicrobial activities.[3][4] The chelation of a metal ion can enhance the biological activity of the parent ligand, a phenomenon often attributed to increased lipophilicity and altered bioavailability, which facilitates penetration through cell membranes.[4] Furthermore, metal complexes of amino acid derivatives are being explored for their catalytic activity in a range of organic transformations.[5]

Synthesis of the Ligand: this compound

A reliable synthetic route is crucial for the exploration of this ligand's coordination chemistry. The following protocol is a multi-step synthesis starting from 4,6-dimethylbenzoic acid.

Protocol 1: Synthesis of this compound

This protocol is divided into three main stages: esterification, nitration, and reduction.

Step 1: Esterification of 4,6-Dimethylbenzoic Acid

  • Rationale: The carboxylic acid group is a meta-director. To facilitate nitration at the desired ortho position, it is first converted to a methyl ester, which is an ortho/para-director.[1]

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 4,6-dimethylbenzoic acid (1.0 equivalent) in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture at 70°C for 6-8 hours.[1]

    • After cooling, remove the excess methanol under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield methyl 4,6-dimethylbenzoate.

Step 2: Nitration of Methyl 4,6-Dimethylbenzoate

  • Rationale: The ester group directs the incoming nitro group to the ortho and para positions. Due to steric hindrance from the methyl groups, nitration is favored at the 2-position.

  • Procedure:

    • Cool the methyl 4,6-dimethylbenzoate in an ice bath.

    • Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature.

    • Stir the reaction mixture at low temperature for a specified time to allow for complete nitration.

    • Carefully pour the reaction mixture over crushed ice to precipitate the product, methyl 2-nitro-4,6-dimethylbenzoate.

    • Filter the precipitate, wash with cold water until neutral, and dry.

Step 3: Saponification and Reduction to this compound

  • Rationale: The nitro group is reduced to an amino group, and the ester is hydrolyzed back to a carboxylic acid.

  • Procedure:

    • Saponification: Reflux the methyl 2-nitro-4,6-dimethylbenzoate (1.0 equivalent) with an aqueous solution of potassium hydroxide (e.g., 10% KOH) at 70°C for 3 hours.[1] Acidify the solution with hydrochloric acid to a pH of 2-3 to precipitate 2-nitro-4,6-dimethylbenzoic acid.[1] A yield of 90-95% can be expected.[1]

    • Reduction: A common method for reducing an aromatic nitro group to an amine is catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or using a metal in acidic solution (e.g., tin or iron in HCl).

      • For catalytic hydrogenation, dissolve the 2-nitro-4,6-dimethylbenzoic acid in a suitable solvent (e.g., ethanol), add the Pd/C catalyst, and subject the mixture to a hydrogen atmosphere until the reaction is complete.

      • Filter the catalyst and remove the solvent to obtain the final product, this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 4,6-Dimethylbenzoic Acid esterification Esterification (Methanol, H₂SO₄) start->esterification Step 1 nitration Nitration (HNO₃, H₂SO₄) esterification->nitration Step 2 saponification Saponification (KOH, then HCl) nitration->saponification Step 3a reduction Reduction (e.g., H₂/Pd-C) saponification->reduction Step 3b product This compound reduction->product

Caption: Workflow for the synthesis of this compound.

Synthesis of Coordination Complexes: General Protocols

While specific protocols for this compound are not widely documented, the following general procedures, adapted from the synthesis of related aminobenzoate complexes, can serve as a starting point. The choice of metal salt and solvent system will be critical and may require optimization.

Protocol 2: General Synthesis of a Metal(II) Complex of this compound
  • Rationale: This protocol describes a direct reaction between the deprotonated ligand and a metal(II) salt in a suitable solvent. The ligand is typically deprotonated in situ or prior to the reaction.

  • Materials:

    • This compound

    • A suitable metal(II) salt (e.g., copper(II) acetate, cobalt(II) chloride)

    • A suitable solvent (e.g., methanol, ethanol, or a mixture with water)

    • A weak base (e.g., triethylamine or sodium hydroxide) to deprotonate the carboxylic acid.

  • Procedure:

    • Dissolve this compound (2 equivalents) in the chosen solvent. If necessary, gently heat the mixture to aid dissolution.

    • Add a stoichiometric amount of the weak base to deprotonate the carboxylic acid.

    • In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.

    • Slowly add the metal salt solution to the ligand solution with constant stirring.

    • A precipitate may form immediately or upon standing. The reaction mixture can be stirred at room temperature or gently refluxed for several hours to ensure completion.

    • Collect the resulting solid by filtration, wash with the solvent to remove any unreacted starting materials, and dry in a desiccator.

Complex_Synthesis cluster_protocol General Synthesis of Metal(II) Complex ligand Dissolve Ligand (this compound) deprotonation Deprotonate Ligand (Add Base) ligand->deprotonation mixing Mix Solutions deprotonation->mixing metal Dissolve Metal(II) Salt metal->mixing reaction Stir/Reflux mixing->reaction isolation Filter and Dry Precipitate reaction->isolation

Caption: General workflow for the synthesis of a metal(II) complex.

Characterization of the Ligand and its Complexes

A thorough characterization is essential to confirm the identity and purity of the synthesized compounds and to elucidate the coordination environment of the metal ion.

Spectroscopic Techniques:
  • Infrared (IR) Spectroscopy:

    • Ligand: Expect characteristic peaks for the N-H stretches of the amine (around 3300-3500 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), and the C=O stretch of the carboxylic acid (around 1700 cm⁻¹).

    • Complex: Upon coordination, the O-H band of the carboxylic acid should disappear, and the C=O stretching frequency will shift, typically to a lower wavenumber, indicating coordination of the carboxylate group to the metal center. Changes in the N-H stretching vibrations may also be observed if the amino group is involved in coordination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Ligand: The ¹H NMR spectrum will show distinct signals for the aromatic protons, the amine protons, the carboxylic acid proton, and the methyl groups.

    • Complex: For diamagnetic complexes (e.g., Zn(II)), the NMR spectra can provide valuable information about the ligand's coordination. Shifts in the signals of the protons and carbons near the coordination sites (amine and carboxylate groups) are expected. For paramagnetic complexes (e.g., Cu(II), Co(II)), NMR is often less informative due to signal broadening.

  • UV-Visible Spectroscopy:

    • This technique is particularly useful for complexes of transition metals. The spectra can provide information about the d-d electronic transitions, which are indicative of the coordination geometry around the metal ion.

Other Analytical Techniques:
  • Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

  • Molar Conductivity Measurements: To determine if the complex is an electrolyte or non-electrolyte in a given solvent, which helps in understanding the nature of the counter-ions.

  • X-ray Crystallography: This is the most definitive method for determining the solid-state structure of the complex, providing precise information on bond lengths, bond angles, and the overall coordination geometry.

Potential Applications and Future Directions

While specific applications for complexes of this compound are yet to be extensively reported, based on analogous compounds, several key areas of research can be proposed.

A. Antimicrobial and Anticancer Agents
  • Rationale: The demonstrated biological activity of other aminobenzoate complexes suggests that complexes of this compound could also exhibit potent antimicrobial and anticancer properties. The increased lipophilicity due to the methyl groups might enhance cellular uptake.

  • Experimental Protocol (General Screening):

    • Antimicrobial Assay (e.g., Disc Diffusion or Broth Microdilution):

      • Prepare solutions of the ligand and its metal complexes at various concentrations.

      • Inoculate agar plates or microtiter plates with bacterial or fungal strains of interest.

      • Apply the test compounds and measure the zone of inhibition or the minimum inhibitory concentration (MIC).

    • Cytotoxicity Assay (e.g., MTT Assay):

      • Culture cancer cell lines (e.g., HeLa, MCF-7) and normal cell lines (for selectivity assessment).

      • Treat the cells with varying concentrations of the test compounds.

      • After an incubation period, assess cell viability using the MTT reagent. Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 1: Representative Antimicrobial Activity Data for Analogous Aminobenzoic Acid Metal Complexes

Compound/Complex Organism Activity (e.g., MIC in µg/mL) Reference
Fe(II)-p-aminobenzoic acid S. aureus Lower than ligand alone [6]
Cu(II)-p-aminobenzoic acid E. coli Enhanced activity [6]

| Data for illustrative purposes based on related compounds. | | | |

B. Catalysis
  • Rationale: Copper and cobalt complexes, among others, are known to catalyze a variety of organic reactions, including oxidation and C-C coupling reactions. The specific steric and electronic environment provided by this compound could lead to complexes with unique catalytic activities and selectivities.

  • Experimental Protocol (General Catalytic Oxidation):

    • Choose a model oxidation reaction (e.g., the oxidation of an alcohol to an aldehyde or ketone).

    • In a reaction vessel, combine the substrate, the metal complex (in catalytic amounts), an oxidant (e.g., hydrogen peroxide or molecular oxygen), and a suitable solvent.

    • Stir the reaction at a specific temperature and monitor its progress over time using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

    • Upon completion, isolate and characterize the product to determine the yield and selectivity of the reaction.

Conclusion and Outlook

This compound holds promise as a versatile ligand in coordination chemistry. While the exploration of its specific metal complexes is still in its nascent stages, the foundational knowledge from the broader family of aminobenzoic acids provides a solid framework for future investigations. The protocols and insights provided in this guide are intended to empower researchers to synthesize and characterize novel complexes of this ligand and to explore their potential applications in drug development and catalysis. The unique structural features of this ligand may lead to the discovery of complexes with enhanced biological activities or novel catalytic properties, making it a worthy subject for continued scientific inquiry.

References

  • ResearchGate. Complexes of aminobenzoic acids: A comprehensive review concerning synthesis, physical chemistry, structure and application | Request PDF. Available from: [Link].

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Application Notes and Protocols for High-Throughput Screening of 2-Amino-4,6-dimethylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of 2-Amino-4,6-dimethylbenzoic Acid Derivatives

This compound and its analogs are derivatives of anthranilic acid, a scaffold known for its privileged role in medicinal chemistry.[1][2][3] These compounds have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[1][4][5] Research has indicated that derivatives of this compound may exert their effects by modulating key biochemical pathways, such as inhibiting the production of inflammatory mediators.[4] The structural features of these molecules, including the amino and carboxylic acid groups, allow for a wide range of chemical modifications, making them an attractive starting point for the development of novel therapeutics.[1][2] High-throughput screening (HTS) provides a robust platform for rapidly evaluating large libraries of these derivatives to identify compounds with desired biological activities.[6][7][8]

This document provides detailed protocols for two distinct HTS assays designed to identify and characterize bioactive this compound derivatives: a biochemical assay targeting an enzyme and a cell-based assay monitoring a relevant signaling pathway.

I. Biochemical High-Throughput Screening: A Fluorescence Polarization Assay for Kinase Inhibitors

Scientific Rationale:

Many inflammatory pathways are regulated by protein kinases. Given the established anti-inflammatory potential of some anthranilic acid derivatives, a kinase is a logical target for a biochemical HTS campaign.[4][9] This protocol describes a competitive binding assay using Fluorescence Polarization (FP), a technique well-suited for HTS due to its homogeneous format and robust performance.[10][11][12] The principle of this assay is based on the change in the rotational speed of a fluorescently labeled ligand (tracer) upon binding to a larger molecule, such as a protein kinase. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the kinase, its tumbling is slowed, leading to an increase in fluorescence polarization.[10][11][12] Small molecule inhibitors from the this compound derivative library that bind to the kinase will displace the fluorescent tracer, causing a decrease in fluorescence polarization.[13][14]

Experimental Workflow Diagram:

HTS_FP_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Compound_Library Compound Library (2-Amino-4,6-dimethylbenzoic acid derivatives) Dispense_Compounds Dispense Compounds & Controls Compound_Library->Dispense_Compounds Kinase Kinase Solution Add_Kinase Add Kinase Solution Kinase->Add_Kinase Tracer Fluorescent Tracer Add_Tracer Add Fluorescent Tracer Tracer->Add_Tracer Buffer Assay Buffer Buffer->Add_Kinase Buffer->Add_Tracer Dispense_Compounds->Add_Kinase 1. Compounds/DMSO Add_Kinase->Add_Tracer 2. Pre-incubation Incubate Incubate at RT Add_Tracer->Incubate 3. Tracer Addition Read_FP Read Fluorescence Polarization Incubate->Read_FP 4. Equilibration Calculate_Z_prime Calculate Z' Read_FP->Calculate_Z_prime Identify_Hits Identify Hits (% Inhibition) Calculate_Z_prime->Identify_Hits Dose_Response Dose-Response Curves (IC50 Determination) Identify_Hits->Dose_Response

Caption: Workflow for a Fluorescence Polarization-based HTS assay.

Protocol:

A. Reagents and Materials:

  • Kinase of interest (e.g., a MAP kinase)

  • Fluorescently labeled tracer (ATP-competitive)

  • This compound derivative library (10 mM in DMSO)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20

  • Positive Control: A known inhibitor of the target kinase

  • Negative Control: DMSO

  • 384-well, low-volume, black, round-bottom plates

  • Plate reader capable of measuring fluorescence polarization

B. Assay Development and Validation:

  • Tracer Titration: Determine the optimal tracer concentration by titrating it against a fixed concentration of the kinase to find the concentration that gives a robust signal window.

  • Kinase Titration: Determine the optimal kinase concentration that results in significant binding of the tracer without saturating the system.

  • Z'-factor Determination: The Z'-factor is a statistical measure of assay quality.[15] It is calculated using the signals from the positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[16]

    Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

C. HTS Procedure:

  • Using a liquid handler, dispense 50 nL of each compound from the this compound derivative library into the wells of a 384-well plate.

  • Dispense 50 nL of the positive control and negative control (DMSO) into their respective wells.

  • Add 10 µL of the kinase solution (at 2X the final concentration) to all wells and incubate for 15 minutes at room temperature.

  • Add 10 µL of the fluorescent tracer solution (at 2X the final concentration) to all wells.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measure the fluorescence polarization on a compatible plate reader.

D. Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))

  • Identify "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

  • Confirm hits by re-testing and performing dose-response experiments to determine the IC50 value.

Hypothetical Data Summary:

ParameterValue
Screening Concentration10 µM
Number of Compounds10,000
Z'-factor0.82
Hit Rate1.5%
Confirmed Hits50

II. Cell-Based High-Throughput Screening: A Luciferase Reporter Assay for an Anti-Inflammatory Pathway

Scientific Rationale:

To assess the activity of the this compound derivatives in a more physiologically relevant context, a cell-based assay is employed.[17][18][19] This protocol utilizes a luciferase reporter gene assay to monitor the activity of a transcription factor involved in inflammation, such as NF-κB.[20][21][22] In this system, cells are engineered to express the luciferase gene under the control of a promoter containing response elements for the transcription factor of interest.[22] Upon stimulation with an inflammatory agent (e.g., TNF-α), the transcription factor is activated, leading to the expression of luciferase and the production of a luminescent signal.[20] Compounds from the derivative library that inhibit this signaling pathway will result in a decrease in luciferase expression and, consequently, a reduction in the luminescent signal.[23][24]

Signaling Pathway and Assay Principle Diagram:

HTS_Luciferase_Workflow cluster_pathway Cellular Signaling Pathway cluster_assay Assay Workflow Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade TF_Activation Transcription Factor Activation (e.g., NF-κB) Signaling_Cascade->TF_Activation Signaling_Cascade->TF_Activation Inhibition by 2-Amino-4,6-dimethylbenzoic acid derivatives Translocation Nuclear Translocation TF_Activation->Translocation Gene_Expression Luciferase Gene Expression Translocation->Gene_Expression Luminescence Luminescent Signal Gene_Expression->Luminescence Seed_Cells Seed Reporter Cells Add_Compounds Add Compounds Seed_Cells->Add_Compounds Add_Stimulus Add Stimulus Add_Compounds->Add_Stimulus Incubate_Cells Incubate Add_Stimulus->Incubate_Cells Lyse_and_Read Lyse Cells & Add Luciferase Substrate & Read Luminescence Incubate_Cells->Lyse_and_Read

Caption: Luciferase reporter assay principle and workflow.

Protocol:

A. Reagents and Materials:

  • Reporter cell line (e.g., HEK293 with an NF-κB luciferase reporter construct)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Inflammatory stimulus (e.g., TNF-α)

  • This compound derivative library (10 mM in DMSO)

  • Positive Control: A known inhibitor of the signaling pathway

  • Negative Control: DMSO

  • Luciferase assay reagent (containing cell lysis buffer and luciferase substrate)

  • 384-well, white, solid-bottom cell culture plates

  • Luminometer plate reader

B. Assay Development and Validation:

  • Cell Density Optimization: Determine the optimal cell seeding density to ensure a healthy monolayer and a robust luminescent signal.

  • Stimulus Concentration-Response: Determine the EC50 of the inflammatory stimulus to identify the concentration that gives a submaximal (EC80) response for the screening assay.

  • DMSO Tolerance: Assess the effect of DMSO on cell viability and signal to determine the maximum tolerable concentration.

  • Z'-factor Determination: Calculate the Z'-factor using stimulated cells treated with either the positive control or DMSO.[25]

C. HTS Procedure:

  • Seed the reporter cells into 384-well plates at the optimized density and incubate overnight.

  • The next day, add 50 nL of each compound, positive control, or negative control to the appropriate wells.

  • Incubate for 1 hour at 37°C.

  • Add the inflammatory stimulus at the predetermined EC80 concentration to all wells except for the unstimulated controls.

  • Incubate for 6-8 hours at 37°C.

  • Equilibrate the plate to room temperature.

  • Add the luciferase assay reagent to all wells.

  • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Measure the luminescence using a plate reader.

D. Data Analysis:

  • Calculate the percent inhibition for each compound relative to the stimulated and unstimulated controls.

  • Identify hits as compounds that significantly reduce the luminescent signal without affecting cell viability (a counter-screen for cytotoxicity should be performed).

  • Confirm hits and perform dose-response analysis to determine EC50 values.

Hypothetical Data Summary:

ParameterValue
Screening Concentration10 µM
Number of Compounds10,000
Z'-factor0.78
Hit Rate1.2%
Confirmed Hits (non-toxic)35

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for the high-throughput screening of this compound derivative libraries. The combination of a biochemical assay, such as the fluorescence polarization assay, and a cell-based assay, like the luciferase reporter assay, allows for a comprehensive evaluation of compound activity.[26][27][28] The biochemical assay provides direct information about the interaction of the compounds with a purified target, while the cell-based assay offers insights into their effects within a more complex biological system.[16][18][29] Together, these approaches facilitate the identification of promising lead compounds for further development in drug discovery programs.[6][30]

References

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Application Note: A Biocatalytic Approach to the Synthesis of 2-Amino-4,6-dimethylbenzoic Acid using Transaminases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

2-Amino-4,6-dimethylbenzoic acid is a valuable substituted anthranilate derivative that serves as a key building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its structural motifs are of interest in drug discovery, particularly for compounds with potential anti-inflammatory properties.[1] Traditional chemical routes to synthesize such highly substituted aromatic amines often require harsh reaction conditions, multi-step processes, and the use of hazardous reagents, leading to significant environmental and economic challenges.

Biocatalysis offers a compelling alternative, leveraging the exquisite selectivity and efficiency of enzymes to perform chemical transformations under mild, aqueous conditions.[2][3] This application note details a robust and scientifically grounded protocol for the synthesis of this compound from a prochiral keto-acid precursor using a pyridoxal 5'-phosphate (PLP)-dependent ω-transaminase (ω-TA). Transaminases are a cornerstone of modern green chemistry, enabling the asymmetric synthesis of chiral amines from corresponding ketones or keto-acids with high efficiency and stereoselectivity.[2][4] This guide is designed for researchers in drug development and chemical synthesis, providing both a theoretical framework and actionable protocols for implementation.

Principle of the Biocatalytic Method: Transamination

The core of this method is the enzymatic transamination of a keto-acid precursor, 2-oxo-4,6-dimethylbenzoic acid. Transaminases (ATs) are PLP-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor.[5]

The Causality Behind the Choice of Transaminase:

  • High Selectivity: Transaminases can precisely install an amino group onto the target carbon, avoiding side reactions often encountered in conventional chemical amination.

  • Favorable Thermodynamics: By using an inexpensive, sacrificial amine donor such as L-alanine or isopropylamine (IPA), the reaction equilibrium can be effectively shifted towards product formation. The use of IPA is particularly advantageous as the resulting co-product, acetone, is volatile and can be removed from the reaction mixture, irreversibly driving the synthesis to completion.

  • Green Chemistry: The reaction is typically performed in an aqueous buffer at or near ambient temperature and physiological pH, drastically reducing the environmental footprint compared to organometallic or high-pressure chemical methods.

The overall reaction is depicted below:

Transamination_Reaction cluster_reactants Reactants cluster_products Products Keto_Acid 2-Oxo-4,6-dimethylbenzoic Acid Enzyme ω-Transaminase (PLP-Dependent) Keto_Acid->Enzyme + Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Enzyme Target_Amine This compound Keto_Product Keto Co-product (e.g., Acetone) Enzyme->Target_Amine Enzyme->Keto_Product

Caption: Biocatalytic transamination pathway for the synthesis of the target amine.

Experimental Workflow Overview

A successful biocatalytic synthesis project follows a logical progression from enzyme discovery to process optimization. This protocol is structured to guide the user through this workflow, ensuring a self-validating and scalable system.

Experimental_Workflow Start Start: Precursor Synthesis Screening Protocol 1: Transaminase Library Screening Start->Screening Analysis1 Activity Analysis (HPLC/LC-MS) Screening->Analysis1 Decision Identify 'Hit' Enzyme? Analysis1->Decision Decision->Screening No (Select New Library) Synthesis Protocol 2: Preparative Scale Synthesis Decision->Synthesis Yes Workup Reaction Workup & Product Purification Synthesis->Workup Analysis2 Purity & Yield Analysis (HPLC, NMR, MS) Workup->Analysis2 End End Product: Pure Compound Analysis2->End

Caption: Logical workflow for developing the biocatalytic synthesis protocol.

Protocol 1: Transaminase Library Screening

Objective: To identify the most active and suitable ω-transaminase from a commercially available screening kit or in-house library for the conversion of 2-oxo-4,6-dimethylbenzoic acid.

Rationale: Transaminases exhibit diverse substrate specificities. Screening a panel of enzymes is a critical first step to de-risk a project and identify a viable biocatalyst, saving time and resources before proceeding to a larger scale.

Materials:

  • Substrate: 2-oxo-4,6-dimethylbenzoic acid (100 mM stock in DMSO)

  • Enzymes: Transaminase screening kit (e.g., from Codexis®, Johnson Matthey, or similar)

  • Amine Donor: Isopropylamine (IPA) (1 M stock, pH adjusted to 8.0 with HCl)

  • Cofactor: Pyridoxal 5'-phosphate (PLP) (20 mM stock in water)

  • Buffer: 100 mM Potassium Phosphate buffer, pH 8.0

  • Reaction Vessels: 1.5 mL microcentrifuge tubes or 96-well deep-well plates

  • Equipment: Thermomixer/shaker, centrifuge, HPLC or LC-MS system.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute lyophilized enzymes from the screening kit in the provided buffer or 100 mM potassium phosphate buffer (pH 8.0) to a final concentration of 10 mg/mL.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare the master mix. For a final reaction volume of 200 µL, add the components in the following order:

    • 148 µL 100 mM Potassium Phosphate buffer (pH 8.0)

    • 2 µL PLP stock (final concentration: 0.2 mM)

    • 40 µL Isopropylamine stock (final concentration: 200 mM)

    • Vortex briefly to mix.

  • Initiate Reaction:

    • Aliquot 190 µL of the master mix into each reaction tube.

    • Add 5 µL of the reconstituted enzyme solution (final concentration: 0.25 mg/mL).

    • Add 5 µL of the 2-oxo-4,6-dimethylbenzoic acid stock solution (final concentration: 2.5 mM).

    • Include a "No Enzyme" control tube containing buffer instead of enzyme solution.

  • Incubation: Seal the tubes/plate and incubate at 30°C with shaking (750 rpm) for 16-24 hours.

  • Quenching and Analysis:

    • To stop the reaction, add 200 µL of acetonitrile.

    • Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

    • Analyze by reverse-phase HPLC, monitoring the disappearance of the keto-acid substrate and the appearance of the this compound product. Calculate the percent conversion for each enzyme.

Data Presentation: Hypothetical Screening Results

Enzyme IDSource Organism (Example)% Conversion (24h)
ATA-001Vibrio fluvialis12%
ATA-002Aspergillus terreus< 1%
ATA-003 Engineered Variant 98%
ATA-004Chromobacterium violaceum45%
ControlNo Enzyme0%

Protocol 2: Preparative Scale Synthesis

Objective: To synthesize a multi-gram quantity of this compound using the optimal enzyme identified in Protocol 1.

Rationale: This protocol scales up the reaction volume and substrate concentration to produce a tangible amount of the target compound for further use. It incorporates best practices for reaction monitoring and product isolation.

Materials:

  • Optimal Enzyme: "Hit" transaminase from screening (e.g., ATA-003), 100 mg

  • Substrate: 2-oxo-4,6-dimethylbenzoic acid, 1.0 g

  • Amine Donor: Isopropylamine (IPA), ~2.5 g

  • Cofactor: Pyridoxal 5'-phosphate (PLP), 25 mg

  • Buffer: 1 M Potassium Phosphate buffer, pH 8.0

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Extraction Solvent: Ethyl acetate

  • Aqueous Solutions: 1 M HCl, Saturated NaHCO₃, Brine

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment: Jacketed glass reactor or stirred flask, pH meter, rotary evaporator, separatory funnel.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 250 mL reactor, add 180 mL of deionized water.

    • Add 10 mL of 1 M potassium phosphate buffer to achieve a final buffer concentration of 50 mM.

    • Add 25 mg of PLP and stir until dissolved.

    • Add ~2.5 g of isopropylamine and adjust the pH of the entire solution to 8.0 using 1 M HCl.

    • Add 100 mg of the selected transaminase and stir gently until fully dissolved.

  • Substrate Addition:

    • Dissolve 1.0 g of 2-oxo-4,6-dimethylbenzoic acid in 10 mL of DMSO.

    • Add the substrate solution dropwise to the reaction mixture over 30 minutes. This prevents substrate inhibition and maintains enzyme stability.

  • Incubation and Monitoring:

    • Maintain the reaction temperature at 30°C with gentle stirring (e.g., 200 rpm).

    • Monitor the reaction progress by taking small aliquots (e.g., 100 µL) every 2-4 hours, quenching with an equal volume of acetonitrile, and analyzing by HPLC. The reaction is complete when no further increase in product concentration is observed (typically 24-48 hours).

  • Reaction Workup:

    • Once the reaction is complete, adjust the pH of the mixture to ~3.0 with 1 M HCl. This protonates the product and aids in extraction.

    • Extract the aqueous phase three times with 100 mL of ethyl acetate each time.

    • Combine the organic layers in a separatory funnel.

  • Purification:

    • Wash the combined organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid can be further purified by recrystallization or column chromatography if necessary.

  • Characterization: Confirm the identity and purity of the final product, this compound, using NMR, MS, and HPLC analysis.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Conversion 1. Poor enzyme activity/stability.1. Re-screen enzymes; check reaction pH and temperature; ensure PLP is present.
2. Substrate or product inhibition.2. Add substrate slowly over time; consider in-situ product removal (ISPR) if feasible.
3. Reaction equilibrium is unfavorable.3. Increase concentration of amine donor (IPA); remove acetone co-product via vacuum or nitrogen sparging.
Enzyme Precipitation 1. High concentration of organic co-solvent (DMSO).1. Keep co-solvent concentration below 10% (v/v); screen for more solvent-stable enzyme variants.
2. Incorrect pH or temperature.2. Verify that the reaction pH and temperature are within the optimal range for the specific enzyme.
Difficult Extraction 1. Product has high water solubility.1. Adjust pH to maximize product neutrality; use a different extraction solvent (e.g., dichloromethane); perform more extractions.
2. Emulsion formation.2. Add brine during washing steps to break the emulsion; centrifuge the mixture.

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The Strategic Utility of 2-Amino-4,6-dimethylbenzoic Acid in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to the pharmacophores of a vast array of therapeutic agents. Among the myriad of starting materials available to the synthetic chemist, substituted anthranilic acids serve as privileged synthons due to their inherent functionality, which is ripe for a variety of cyclization strategies. 2-Amino-4,6-dimethylbenzoic acid, in particular, has emerged as a valuable precursor for the construction of diverse and biologically relevant heterocyclic systems.

The strategic placement of the amino and carboxylic acid groups on the aromatic ring of this compound provides a versatile platform for the synthesis of fused heterocyclic compounds such as quinazolinones, benzodiazepines, and acridones. Furthermore, the presence of the two methyl groups at the 4- and 6-positions introduces unique electronic and steric influences on the reactivity of the molecule. These substituents can modulate the nucleophilicity of the amino group and the electrophilicity of the carboxyl group, and can also impart significant steric hindrance that can direct the regioselectivity of certain reactions. Understanding and leveraging these inherent properties are crucial for the rational design and efficient synthesis of target heterocyclic molecules.

This comprehensive guide provides detailed application notes and representative protocols for the use of this compound in the synthesis of medicinally important heterocyclic compounds. The methodologies presented herein are grounded in established chemical principles and are designed to be a practical resource for researchers, scientists, and drug development professionals.

I. Synthesis of 5,7-Dimethyl-4(3H)-Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1] The synthesis of quinazolinones from anthranilic acid derivatives is a well-established and versatile strategy.[2] A common and effective approach involves a two-step sequence: the initial acylation of the anthranilic acid to form a benzoxazinone intermediate, followed by condensation with a primary amine to yield the desired quinazolinone.[3]

Causality of Experimental Choices: The Role of the Dimethyl Substituents

The presence of the electron-donating methyl groups at the 4- and 6-positions of this compound is expected to increase the electron density of the aromatic ring, thereby enhancing the nucleophilicity of the amino group. This heightened nucleophilicity can facilitate the initial acylation step, potentially allowing for milder reaction conditions compared to electron-deficient anthranilic acids. However, the steric bulk of the methyl group ortho to the amino group (at the 6-position) may also play a role in moderating the reaction rate and could influence the choice of acylating agent.

Experimental Workflow: A Two-Step Synthesis

start Start: 2-Amino-4,6- dimethylbenzoic Acid step1 Protocol 1: Formation of 6,8-Dimethyl-2-substituted- 4H-3,1-benzoxazin-4-one start->step1 intermediate Crude Benzoxazinone Intermediate step1->intermediate step2 Protocol 2: Formation of 5,7-Dimethyl-2,3-disubstituted- quinazolin-4(3H)-one product Crude Quinazolinone Product step2->product intermediate->step2 purification Purification: Filtration, Washing, & Recrystallization product->purification analysis Characterization: NMR, IR, MS purification->analysis final_product Pure 5,7-Dimethyl- quinazolinone Derivative analysis->final_product

Caption: Workflow for the synthesis of 5,7-dimethylquinazolin-4(3H)-ones.

Protocol 1: Synthesis of 6,8-Dimethyl-2-substituted-4H-3,1-benzoxazin-4-one

This protocol is adapted from established methods for the synthesis of benzoxazinones from substituted anthranilic acids.[3]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous pyridine (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude benzoxazinone intermediate.

Protocol 2: Synthesis of 5,7-Dimethyl-2,3-disubstituted-quinazolin-4(3H)-one

Materials:

  • 6,8-Dimethyl-2-substituted-4H-3,1-benzoxazin-4-one (from Protocol 1)

  • Primary amine (e.g., aniline, benzylamine)

  • Anhydrous dimethylformamide (DMF) or pyridine

Procedure:

  • In a round-bottom flask, dissolve the crude benzoxazinone intermediate (1.0 eq) in anhydrous DMF or pyridine (10 volumes).

  • Add the primary amine (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (80-120 °C) for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure 5,7-dimethyl-quinazolin-4(3H)-one derivative.

Acyl Chloride (R¹COCl) **Primary Amine (R²NH₂) **Expected Product
Acetyl chlorideAniline5,7-Dimethyl-2-methyl-3-phenylquinazolin-4(3H)-one
Benzoyl chlorideBenzylamine3-Benzyl-5,7-dimethyl-2-phenylquinazolin-4(3H)-one
Cyclopropanecarbonyl chlorideMethylamine5,7-Dimethyl-2-cyclopropyl-3-methylquinazolin-4(3H)-one

II. Synthesis of 6,8-Dimethyl-1,4-Benzodiazepine Scaffolds

Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The synthesis of 1,4-benzodiazepines often commences from 2-aminobenzophenones or related 2-aminocarbonyl compounds.[4] While the direct synthesis from this compound is less common, a plausible synthetic route involves the conversion of the benzoic acid to a 2-aminobenzophenone derivative, followed by cyclization with an amino acid or its derivative.

Mechanistic Considerations and the Influence of Methyl Groups

The conversion of this compound to the corresponding 2-amino-4,6-dimethylbenzophenone can be achieved through a Friedel-Crafts acylation of an appropriate arene with a derivative of the benzoic acid, or via addition of an organometallic reagent to an activated form of the acid. The steric hindrance from the methyl groups, particularly the one at the 6-position, will likely necessitate more forcing reaction conditions for these transformations. Once the benzophenone is formed, the subsequent cyclization with an amino acid is a condensation reaction where the amino group of the amino acid reacts with the ketone, and the carboxylic acid of the amino acid forms an amide with the amino group of the benzophenone.

Representative Synthetic Pathway

start 2-Amino-4,6- dimethylbenzoic Acid step1 Activation and Reaction with an Organometallic Reagent (e.g., PhLi or PhMgBr) start->step1 intermediate1 2-Amino-4,6- dimethylbenzophenone step1->intermediate1 step2 Condensation with an α-Amino Acid Ester (e.g., Glycine ethyl ester) intermediate1->step2 intermediate2 Intermediate Imine step2->intermediate2 step3 Intramolecular Cyclization (Amide Formation) intermediate2->step3 product 6,8-Dimethyl-1,4- benzodiazepin-5-one step3->product

Caption: A plausible synthetic route to 6,8-dimethyl-1,4-benzodiazepines.

Protocol: Synthesis of 7,9-Dimethyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This protocol is a conceptual adaptation based on general methods for benzodiazepine synthesis.[5]

Step 1: Synthesis of 2-Amino-4,6-dimethylbenzophenone

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous benzene

  • Aluminum chloride (AlCl₃)

  • Anhydrous toluene

Procedure:

  • Convert this compound to its acid chloride by refluxing with an excess of thionyl chloride. Remove the excess SOCl₂ under reduced pressure.

  • In a separate flask, prepare a suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous toluene.

  • Add the crude acid chloride dissolved in anhydrous toluene to the AlCl₃ suspension at 0 °C.

  • Add benzene (1.5 eq) and stir the mixture at room temperature for 12-18 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-amino-4,6-dimethylbenzophenone.

Step 2: Cyclization to the Benzodiazepine

Materials:

  • 2-Amino-4,6-dimethylbenzophenone

  • Glycine ethyl ester hydrochloride

  • Pyridine

  • Anhydrous ethanol

Procedure:

  • To a solution of 2-amino-4,6-dimethylbenzophenone (1.0 eq) in anhydrous ethanol, add glycine ethyl ester hydrochloride (1.5 eq) and pyridine (2.0 eq).

  • Reflux the mixture for 24-48 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • The crude product can be purified by column chromatography or recrystallization to yield 7,9-dimethyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

III. Synthesis of 1,3-Dimethylacridones

Acridones are another class of heterocycles with significant biological activities, including anticancer and antiviral properties. A classical and effective method for the synthesis of acridones is the intramolecular cyclization of N-phenylanthranilic acids, which can be prepared by the Ullmann condensation of an anthranilic acid with an aryl halide.

Synthetic Strategy and Mechanistic Insights

The synthesis of 1,3-dimethylacridone from this compound would first involve an Ullmann condensation with a suitable aryl halide (e.g., iodobenzene) to form the corresponding N-phenylanthranilic acid. The subsequent step is an intramolecular Friedel-Crafts acylation, where the carboxylic acid cyclizes onto the adjacent phenyl ring to form the tricyclic acridone core. The electron-donating methyl groups on the anthranilic acid moiety are expected to facilitate the initial Ullmann coupling. During the cyclization step, these groups will influence the electronic nature of the carboxylic acid and the steric environment around the reaction center.

Reaction Pathway

start 2-Amino-4,6- dimethylbenzoic Acid step1 Ullmann Condensation (Cu catalyst, base) start->step1 reagent1 Aryl Halide (e.g., Iodobenzene) reagent1->step1 intermediate N-(aryl)-2-amino-4,6- dimethylbenzoic Acid step1->intermediate step2 Intramolecular Cyclization (e.g., PPA or H₂SO₄) intermediate->step2 product Substituted Acridone step2->product

Caption: Synthetic pathway for the preparation of substituted acridones.

Protocol: Synthesis of 1,3-Dimethylacridone

This protocol is based on well-established methods for acridone synthesis.[6]

Step 1: Synthesis of 2-(Phenylamino)-4,6-dimethylbenzoic Acid

Materials:

  • This compound

  • Iodobenzene

  • Potassium carbonate (K₂CO₃)

  • Copper powder or Copper(I) iodide (CuI)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), iodobenzene (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper powder or CuI.

  • Add anhydrous DMF and heat the mixture to 120-140 °C for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into water and acidify with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization.

Step 2: Cyclization to 1,3-Dimethylacridone

Materials:

  • 2-(Phenylamino)-4,6-dimethylbenzoic acid

  • Polyphosphoric acid (PPA) or concentrated sulfuric acid

Procedure:

  • Add 2-(Phenylamino)-4,6-dimethylbenzoic acid to an excess of polyphosphoric acid.

  • Heat the mixture to 130-150 °C for 2-4 hours with stirring.

  • Monitor the reaction by TLC.

  • Carefully pour the hot mixture onto crushed ice.

  • The precipitated solid is the crude acridone. Collect it by filtration, wash thoroughly with water, and then with a dilute solution of sodium bicarbonate, followed by water again.

  • Dry the solid and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 1,3-dimethylacridone.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a range of medicinally important heterocyclic compounds. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this synthon. The presence of the dimethyl substituents imparts distinct electronic and steric characteristics that can be strategically exploited to control reactivity and achieve desired synthetic outcomes. While the provided protocols are based on established methodologies, it is crucial for the experimentalist to recognize that optimization of reaction conditions may be necessary to achieve optimal yields and purity for specific target molecules. The continued exploration of the synthetic utility of this compound is poised to contribute significantly to the discovery and development of novel therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved January 17, 2026, from [Link]

  • Prospects in Pharmaceutical Sciences. (2024). The methods of synthesis of 2-aminobenzophenones. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025). From Amino Acids to Heteroaromatics—Thiopeptide Antibiotics, Nature's Heterocyclic Peptides. Retrieved January 17, 2026, from [Link]

  • American Chemical Society. (2021). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. J. Org. Chem. 2021, 86, 17, 12185–12193. [Link]

  • Wiley Online Library. (2007). Steric and Electronic Effects in the Dimerization of Wanzlick Carbenes: The Alkyl Effect. Eur. J. Org. Chem. 2007, 23, 3791-3799. [Link]

  • Arkivoc. (2021). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolinones 3a with methyl 2-amino benzoate. Retrieved January 17, 2026, from [Link]

  • MDPI. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Molecules 2012, 17(10), 11627-11637. [Link]

  • ResearchGate. (2025). Synthesis and Intramolecular Cyclization of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids. Retrieved January 17, 2026, from [Link]

  • MDPI. (2023). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. Organics 2023, 4(1), 23-45. [Link]

  • VTechWorks. (2005). Design and Synthesis of Novel Benzodiazepines. Retrieved January 17, 2026, from [Link]

  • PubMed. (2015). Unprotected Amino Acids as Stable Radical Precursors for Heterocycle C-H Functionalization. Org. Lett. 2015, 17(19), 4782-4785. [Link]

  • National Center for Biotechnology Information. (2021). Heterocycles in Medicinal Chemistry. Molecules 2021, 26(23), 7268. [Link]

  • Royal Society of Chemistry. (2004). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. New J. Chem., 2004, 28, 1158-1161. [Link]

  • ResearchGate. (n.d.). Synthesis of the amino acid derivatives of acridone (168, 170, 171).¹⁰⁴. Retrieved January 17, 2026, from [Link]

  • MDPI. (2015). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules 2015, 20(8), 14358-14371. [Link]

  • PubMed. (2012). Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. Eur. J. Med. Chem. 2012, 47(1), 47-55. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-4,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Amino-4,6-dimethylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges during the synthesis of this valuable chemical intermediate. Our goal is to equip you with the expertise to enhance your yield, improve purity, and streamline your synthetic workflow.

Overview of Synthetic Strategies

The synthesis of this compound, a substituted anthranilic acid, can be approached through several synthetic routes. The optimal choice depends on the availability of starting materials, scalability, and safety considerations. A highly effective and commonly referenced pathway involves the Hofmann rearrangement of 3,5-dimethylphthalimide. This route is advantageous as it builds the required substitution pattern on the aromatic ring early in the sequence.

The general workflow for this approach is outlined below:

Synthesis_Workflow cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Imide Synthesis cluster_2 Step 3: Hofmann Rearrangement A 3,5-Dimethylphthalic Acid B 3,5-Dimethylphthalic Anhydride A->B Dehydration (e.g., Acetic Anhydride) C 3,5-Dimethylphthalic Anhydride D 3,5-Dimethylphthalimide C->D Amination (e.g., Urea or NH₃) E 3,5-Dimethylphthalimide F This compound E->F NaOBr or NaOCl / NaOH

Caption: General workflow for the synthesis of this compound via Hofmann rearrangement.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format to help you navigate challenges and optimize your reaction outcomes.

Issue 1: Low Yield in Hofmann Rearrangement of 3,5-Dimethylphthalimide

Question: My Hofmann rearrangement of 3,5-dimethylphthalimide is resulting in a consistently low yield of this compound. What are the likely causes and how can I improve the outcome?

Answer: Low yields in the Hofmann rearrangement are a common challenge and can often be traced back to several critical parameters. The reaction, which converts a primary amide (in this case, one formed in situ from the imide) to an amine with one fewer carbon atom, is sensitive to temperature, reagent stoichiometry, and the order of addition.[1]

Causality and Optimization:

  • In-situ Hydrolysis of Phthalimide: The Hofmann rearrangement acts on an amide, not the imide directly. The reaction begins with the base-catalyzed hydrolysis of one of the carbonyl-nitrogen bonds in the phthalimide ring to form a phthalamic acid salt.[2] If this initial hydrolysis is incomplete, the starting material will not be fully converted.

    • Solution: Ensure a sufficient excess of strong base (NaOH or KOH) is used. The reaction often benefits from an initial period of stirring at a moderate temperature (e.g., 60-70°C) after the addition of base to facilitate the ring-opening before proceeding with the rearrangement.[3]

  • Stability of the Hypobromite Reagent: The oxidizing agent, typically sodium hypobromite (NaOBr) prepared fresh from bromine and sodium hydroxide, is unstable and decomposes over time, especially when heated.

    • Solution: Prepare the sodium hypobromite solution at a low temperature (0-5°C) and use it immediately. Add the cold hypobromite solution to the cooled solution of the phthalimide and base. This ensures the N-bromoamide intermediate is formed efficiently before significant degradation of the oxidant occurs.

  • Temperature Control During Rearrangement: The rearrangement of the N-bromoamide to the isocyanate intermediate is the key step and is temperature-dependent.[1]

    • Solution: After the formation of the N-bromoamide at low temperatures, the reaction mixture should be heated gradually. A typical temperature range is 70-80°C.[3] Overheating can lead to decomposition and the formation of side products, while insufficient heat will result in an incomplete reaction.

  • Side Reactions: Unwanted side reactions, such as the formation of ureas or azo compounds, can reduce the yield of the desired primary amine.

    • Solution: Maintaining careful control over stoichiometry and temperature is crucial. Using a slight excess of the hypobromite reagent is common, but a large excess can lead to undesired oxidative side reactions.

Troubleshooting Workflow Diagram:

Troubleshooting_Hofmann start Low Yield Observed check_hydrolysis Verify Phthalimide Ring Opening (TLC analysis for starting material) start->check_hydrolysis check_reagent Assess Hypobromite Quality (Freshly prepared? Cold?) start->check_reagent check_temp Review Temperature Profile (Initial cooling? Gradual heating?) start->check_temp solution_hydrolysis Increase base concentration or initial heating time. check_hydrolysis->solution_hydrolysis solution_reagent Prepare NaOBr fresh at 0-5°C and use immediately. check_reagent->solution_reagent solution_temp Implement strict temperature control: 0-5°C for addition, then heat to 70-80°C. check_temp->solution_temp

Caption: Troubleshooting logic for low yield in the Hofmann rearrangement step.

Issue 2: Incomplete Conversion of 3,5-Dimethylphthalic Acid to its Anhydride

Question: I am having trouble achieving complete conversion of 3,5-dimethylphthalic acid to 3,5-dimethylphthalic anhydride, and my final product is contaminated with the diacid. How can I drive this reaction to completion?

Answer: The dehydration of a phthalic acid derivative to its corresponding anhydride is an equilibrium process that requires the efficient removal of water. Incomplete conversion is usually due to insufficient dehydration conditions or the re-hydrolysis of the anhydride product.

Causality and Optimization:

  • Inefficient Water Removal: The most common cause is the presence of water, which can shift the equilibrium back towards the starting diacid.

    • Solution A (Acetic Anhydride): Refluxing the diacid with an excess of acetic anhydride is a highly effective method. Acetic anhydride acts as both a dehydrating agent and a solvent. The acetic acid byproduct can be removed under reduced pressure.

    • Solution B (Azeotropic Distillation): For larger scale reactions, azeotropic removal of water using a Dean-Stark apparatus with an inert solvent like toluene or xylene can be very effective.

  • Reaction Time and Temperature: The dehydration process may require prolonged heating to ensure completion.

    • Solution: When using acetic anhydride, a reflux period of 2-4 hours is typically sufficient. Monitor the reaction by TLC or by observing the dissolution of the diacid starting material.

Optimized Reaction Conditions Summary:

ParameterMethod A: Acetic AnhydrideMethod B: Azeotropic Distillation
Dehydrating Agent Acetic Anhydride (5-10 equivalents)N/A
Solvent Acetic Anhydride or noneToluene or Xylene
Temperature Reflux (~140°C)Reflux (~111°C for Toluene)
Apparatus Standard reflux setupReflux with Dean-Stark trap
Work-up Evaporation of volatilesCooling and crystallization
Issue 3: Purification Challenges of the Final Product

Question: My final this compound product is difficult to purify. What are the common impurities and what is the best purification strategy?

Answer: Purification is critical for obtaining a high-quality final product. Impurities can arise from unreacted starting materials, intermediates, or side products from the rearrangement reaction.

Common Impurities and Purification Strategy:

  • Unreacted 3,5-Dimethylphthalimide: This can be present if the initial hydrolysis and rearrangement were incomplete.

  • 3,5-Dimethylphthalamic Acid: The ring-opened intermediate may persist if the rearrangement step did not go to completion.

  • Urea Byproducts: Formed from the reaction of the isocyanate intermediate with ammonia or other amine species present.

Recommended Purification Protocol: Acid-Base Extraction & Recrystallization

This protocol leverages the amphoteric nature of the amino acid product to separate it from neutral or acidic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable aqueous base, such as 1M sodium carbonate solution. The desired amino acid will form a soluble sodium salt. Neutral impurities like unreacted phthalimide will remain insoluble.

  • Filtration: Filter the solution to remove any insoluble neutral impurities.

  • Acidification: Cool the filtrate in an ice bath and slowly acidify with a strong acid, such as 2M HCl, with vigorous stirring. The this compound will precipitate out as the pH is lowered to its isoelectric point (typically around pH 4-5). Acidic impurities like the phthalamic acid will remain in solution.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water to remove any residual salts.

  • Recrystallization: Further purify the product by recrystallizing from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for this synthetic route? A1: With optimized conditions for all steps, an overall yield in the range of 50-65% from 3,5-dimethylphthalic acid can be reasonably expected. The Hofmann rearrangement step itself can often achieve yields of 60% or higher.[3]

Q2: What are the primary safety concerns for this synthesis? A2: Several steps require specific safety precautions:

  • Bromine: Highly corrosive, toxic, and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves and a face shield.

  • Strong Bases (NaOH/KOH): Corrosive. Avoid contact with skin and eyes.

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Q3: How can I confirm the structure and purity of the final this compound? A3: A combination of analytical techniques is recommended:

  • ¹H NMR: To confirm the aromatic substitution pattern and the presence of amine, carboxylic acid, and methyl protons.

  • ¹³C NMR: To confirm the number of unique carbon environments.

  • FT-IR Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine, the broad O-H stretch of the carboxylic acid, and the C=O stretch.

  • Mass Spectrometry: To confirm the molecular weight of the compound.[4]

  • HPLC: To determine the purity of the final product.

References

  • Monk, W. W.; Mohan, R. S. The Hofmann Rearrangement Using Household Bleach: Synthesis of 3-Nitroaniline. Journal of Chemical Education, 1999, 76(12), 1717. [Link]

  • PubChem. This compound. [Link]

  • Marquez, A. et al. Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride. Green Chemistry, 2014, 16, 167-175. [Link]

  • Li, W. et al. Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. The Journal of Organic Chemistry, 2023. [Link]

Sources

Technical Support Center: Purification of 2-Amino-4,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-4,6-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common challenges encountered during the purification of this compound. Our approach is rooted in scientific principles and extensive laboratory experience to ensure you can achieve the desired purity for your critical applications.

Introduction to Purification Challenges

This compound (C₉H₁₁NO₂) is a substituted anthranilic acid derivative.[1][2] Its purification can be complicated by several factors inherent to its structure and common synthetic routes. These challenges often include the presence of closely related isomers, unreacted starting materials, and colored byproducts. The amphoteric nature of the molecule, containing both a basic amino group and an acidic carboxylic acid group, further influences its solubility and chromatographic behavior, requiring careful optimization of purification protocols.

This guide will provide a structured approach to troubleshooting common issues, offering detailed explanations and actionable protocols to enhance your purification success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: The isolated product is off-white, yellow, or brown, indicating the presence of colored impurities.

  • Question: My recrystallized this compound is not a pure white powder. What causes this discoloration, and how can I remove it?

  • Answer: Discoloration in the final product is a common issue and typically arises from the formation of oxidation products or high molecular weight byproducts during synthesis or workup. The amino group is susceptible to oxidation, which can lead to colored impurities.

    Causality: The presence of residual oxidizing agents, exposure to air and light for prolonged periods, or high temperatures can promote the formation of these chromophores.

    Solution: Activated Charcoal Treatment during Recrystallization

    Activated charcoal is highly effective at adsorbing colored impurities. However, it should be used judiciously as it can also adsorb your desired product, leading to yield loss.

    Step-by-Step Protocol:

    • Dissolution: In an appropriate flask, dissolve the crude this compound in the minimum amount of a suitable hot recrystallization solvent (see solvent selection table below).

    • Cooling: Allow the solution to cool slightly to prevent flash boiling when adding the charcoal.

    • Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% w/w of the crude product).

    • Heating and Stirring: Gently heat the mixture back to boiling for 5-10 minutes with stirring to ensure maximum adsorption of impurities.

    • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal. This step is critical and should be performed rapidly to prevent premature crystallization in the funnel.

    • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    A significant improvement in color should be observed. If the color persists, a second recrystallization with charcoal treatment may be necessary.

Issue 2: Low recovery after recrystallization.

  • Question: I am losing a significant amount of my product during recrystallization. What are the likely causes, and how can I improve my yield?

  • Answer: Low recovery is a frequent challenge in recrystallization and can be attributed to several factors, primarily related to solvent choice and procedural execution.[3]

    Causality: The most common reasons for low yield are using an excessive volume of solvent, selecting a solvent in which the compound is too soluble at low temperatures, or premature crystallization during hot filtration.

    Troubleshooting Steps:

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions near the boiling point is a good practice.

    • Solvent Selection: The ideal solvent should exhibit high solubility for this compound at high temperatures and low solubility at low temperatures. Refer to the solvent screening table below.

    • Prevent Premature Crystallization: Pre-heat your filtration apparatus (funnel and receiving flask) before performing a hot filtration. This prevents the solution from cooling and depositing crystals on the filter paper.

    • Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove residual mother liquor without dissolving a significant amount of the product.

Issue 3: Presence of isomeric impurities that are difficult to separate.

  • Question: My analytical data (e.g., HPLC, NMR) suggests the presence of an isomeric impurity. How can I separate isomers of dimethylaminobenzoic acid?

  • Answer: Isomeric impurities are particularly challenging to remove due to their similar physical and chemical properties.[4][5][6] The specific isomer present will depend on the synthetic route used. For instance, if starting from a mixture of lutidines, you might have isomers like 2-Amino-3,5-dimethylbenzoic acid.

    Causality: Isomers often co-crystallize, making simple recrystallization ineffective. Their similar polarities also complicate chromatographic separation.

    Solution 1: pH-Controlled Precipitation

    The different substitution patterns on the benzene ring can lead to slight differences in the pKa values of the amino and carboxylic acid groups. This can be exploited to achieve separation through careful pH adjustment of an aqueous solution.

    Solution 2: Chromatographic Separation

    While challenging, chromatographic methods can be developed to separate these isomers.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for separating isomers.[4][5] Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can offer enhanced selectivity for ionic isomers.[4][6]

      • Starting Point for Method Development:

        • Column: A C18 or a mixed-mode column (e.g., reversed-phase/cation-exchange).[4]

        • Mobile Phase: A gradient of acetonitrile in water with an acidic modifier like formic acid or trifluoroacetic acid to protonate the amino group.

        • Detection: UV detection at a wavelength where all isomers have significant absorbance.

    • Column Chromatography: While less resolving than HPLC, silica gel column chromatography can be attempted. A solvent system with a low polarity (e.g., hexane/ethyl acetate with a small amount of acetic acid) might provide some separation. The acetic acid is added to suppress the ionization of the carboxylic acid group and reduce tailing on the silica gel.

Data and Protocols

Solvent Screening for Recrystallization

The choice of solvent is critical for a successful recrystallization. An ideal solvent will dissolve the compound well when hot but poorly when cold.

Solvent SystemSolubility (Hot)Solubility (Cold)Comments
Ethanol/WaterHigh in hot ethanolLow in cold aqueous ethanolA good starting point. Dissolve in minimal hot ethanol and add hot water dropwise until turbidity appears, then redissolve with a few drops of hot ethanol.
Acetone/WaterHigh in hot acetoneLow in cold aqueous acetoneSimilar to ethanol/water, offers a different selectivity for impurities.
TolueneModerateLowCan be effective for less polar impurities.[3]
IsopropanolModerateLowA common and effective recrystallization solvent.
Purification Workflow Diagram

The following diagram outlines a general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal (if colored) Dissolve->Charcoal Optional HotFilter Hot Filtration Dissolve->HotFilter Charcoal->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Collect Collect Crystals (Filtration) Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Product Dry->Pure Analysis Purity Analysis (HPLC, NMR, MP) Pure->Analysis

Caption: General workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

A1: Pure this compound is expected to be a white to off-white solid. Its molecular formula is C₉H₁₁NO₂ and its molecular weight is approximately 165.19 g/mol .[1][2] The melting point is a key indicator of purity; a sharp melting point within a narrow range suggests a high degree of purity.

Q2: My compound seems to be degrading during purification. What are the potential degradation pathways?

A2: Aminobenzoic acids can be susceptible to degradation under certain conditions.[7]

  • Oxidation: The amino group can be oxidized, especially when exposed to air and light, leading to colored byproducts. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible and protect it from light.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as carbon dioxide. Avoid unnecessarily high temperatures during recrystallization and drying.

  • Photodegradation: Aromatic amino compounds can be light-sensitive.[7] Store both the crude and purified material in amber vials or protected from light.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

  • Melting Point: A sharp melting point that is consistent with literature values indicates high purity. Impurities will typically broaden and depress the melting point range.

  • High-Performance Liquid Chromatography (HPLC): This is a sensitive method to quantify purity and detect trace impurities. A single sharp peak is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the identity of the compound and detect the presence of structural isomers or other impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

By systematically addressing these common challenges and employing the recommended protocols, you can significantly improve the efficiency and success of your this compound purifications.

References

  • SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid.
  • ChemicalBook. This compound synthesis.
  • ResearchGate. Reversed-Phase High-Performance Liquid Chromatography of Unsubstituted Aminobenzoic Acids.
  • PubMed. Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources.
  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid.
  • PubChem. This compound.
  • ChemicalBook. 2-Amino-3,4-dimethylbenzoic acid CAS#: 50419-58-4.
  • PubChemLite. This compound (C9H11NO2).
  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid.
  • Google Patents. US 2013/0280190 A1.
  • ResearchGate. Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations.
  • Benchchem. A Comparative Analysis of 2-Amino-4-bromobenzoic Acid and Its Positional Isomers.
  • Benchchem. Technical Support Center: Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystallization.
  • Benchchem. Technical Support Center: 2-Amino-5-nitrobenzoic acid Stability and Degradation.

Sources

Technical Support Center: Synthesis of 2-Amino-4,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4,6-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this specific synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established chemical principles and practical laboratory experience.

I. Introduction to the Synthesis and its Challenges

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via the Hofmann rearrangement of 3,5-dimethylphthalimide, is a well-established transformation. However, like many organic reactions, it is not without its potential for side-product formation and yield reduction. The presence of the two methyl groups on the aromatic ring can influence the reaction's electronics and sterics, leading to a unique impurity profile compared to the synthesis of unsubstituted anthranilic acid.

This guide will focus on the Hofmann rearrangement route, outlining the key steps from the synthesis of the 3,5-dimethylphthalimide precursor to the final product, and addressing the critical points where side-products can emerge.

II. Synthetic Pathway Overview

The overall synthesis can be visualized as a two-stage process:

Synthetic_Pathway A 3,5-Dimethylphthalic Anhydride B 3,5-Dimethylphthalimide A->B  Ammonolysis (e.g., Urea, NH3)   C This compound B->C  Hofmann Rearrangement (e.g., NaOBr, NaOH)  

Caption: Overall synthetic workflow for this compound.

III. Troubleshooting Guide & FAQs

This section is structured to address specific problems you might encounter during your synthesis.

A. Starting Material: 3,5-Dimethylphthalimide Synthesis

Question 1: I am preparing 3,5-dimethylphthalimide from 3,5-dimethylphthalic anhydride and urea, but my yield is low and the product is discolored. What could be the issue?

Answer:

Low yields and discoloration during the synthesis of 3,5-dimethylphthalimide are often traced back to two main factors: incomplete reaction and side reactions at high temperatures.

  • Causality: The reaction between an anhydride and a nitrogen source like urea or ammonia to form an imide requires precise temperature control. If the temperature is too low, the reaction may not go to completion, leaving unreacted 3,5-dimethylphthalic anhydride or the intermediate phthalamic acid. Conversely, if the temperature is too high, thermal decomposition can lead to colored impurities.

  • Troubleshooting Steps:

    • Temperature Control: Ensure a controlled heating ramp and maintain the reaction temperature within the optimal range for imide formation. A step-wise heating profile can be beneficial.

    • Stoichiometry: Use a slight excess of the nitrogen source (e.g., urea) to drive the reaction to completion.

    • Mixing: Ensure thorough mixing of the reactants to promote a homogeneous reaction.

    • Purification: The crude 3,5-dimethylphthalimide can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to remove unreacted starting materials and colored impurities.

Table 1: Troubleshooting Low Yield and Discoloration in 3,5-Dimethylphthalimide Synthesis

Symptom Potential Cause Suggested Solution
Low yieldIncomplete reactionIncrease reaction time or temperature moderately. Ensure proper stoichiometry.
Discolored product (yellow to brown)Thermal decompositionReduce reaction temperature. Use a high-purity grade of starting materials.
Product contains starting materialIncomplete reactionPurify by recrystallization. Optimize reaction conditions.
B. The Hofmann Rearrangement Step

The core of the synthesis lies in the Hofmann rearrangement of 3,5-dimethylphthalimide. This reaction involves the conversion of the imide to an amine with the loss of a carbonyl group.[1]

Hofmann_Rearrangement Start 3,5-Dimethylphthalimide Intermediate1 N-bromo-3,5-dimethylphthalimide Start->Intermediate1  NaOBr   Intermediate2 Isocyanate Intermediate Intermediate1->Intermediate2  Rearrangement   Product This compound Intermediate2->Product  Hydrolysis  

Caption: Key intermediates in the Hofmann rearrangement.

Question 2: My Hofmann rearrangement of 3,5-dimethylphthalimide results in a low yield of the desired this compound. What are the likely side-products and how can I minimize them?

Answer:

Low yields in the Hofmann rearrangement are typically due to the formation of several side-products. Understanding the reaction mechanism is key to mitigating these issues.[2]

  • Potential Side-Products and Their Formation:

    • Unreacted 3,5-Dimethylphthalimide: Incomplete reaction is a common issue. This can be due to insufficient hypobromite, low reaction temperature, or short reaction time.

    • 3,5-Dimethylphthalamic Acid: Premature hydrolysis of the N-bromoimide intermediate or the starting imide can lead to the formation of the corresponding phthalamic acid.

    • Urea Derivatives: The isocyanate intermediate is highly reactive. If it reacts with the product amine (this compound) or another amine species, it can form urea derivatives.

    • Anthranilic Acid Self-Condensation Products: Under certain conditions, especially at elevated temperatures during workup, anthranilic acids can self-condense to form colored impurities.[3]

  • Troubleshooting and Optimization:

    • Temperature Control: The initial reaction with sodium hypobromite should be carried out at a low temperature (typically 0-5 °C) to prevent the decomposition of the hypobromite and minimize side reactions.[3] The subsequent rearrangement and hydrolysis steps may require gentle heating.

    • Stoichiometry of Hypobromite: Ensure the use of a slight excess of freshly prepared sodium hypobromite. The concentration of the hypohalite solution can be a source of variability.[4]

    • pH Control during Workup: The precipitation of the final product is pH-dependent. Careful acidification is crucial. Strong mineral acids can protonate the amino group, increasing solubility and potentially leading to lower isolated yields.[2] Using a weaker acid like acetic acid for the final precipitation can be advantageous.[5]

    • Reaction Quenching: After the rearrangement is complete, it is important to destroy any excess hypobromite, for instance, with sodium bisulfite, before proceeding with acidification.

Table 2: Common Side-Products in the Hofmann Rearrangement of 3,5-Dimethylphthalimide

Side-Product Reason for Formation Preventative Measures
Unreacted 3,5-DimethylphthalimideIncomplete reactionEnsure sufficient and fresh hypobromite; optimize reaction time and temperature.
3,5-Dimethylphthalamic AcidHydrolysis of imide or N-bromoimideMaintain basic conditions during the initial phase of the reaction.
Urea derivativesIsocyanate reaction with aminesEnsure rapid hydrolysis of the isocyanate. Avoid high concentrations of the product amine during the isocyanate stage.
Self-condensation productsHigh temperature during workupKeep temperatures low during purification and workup.
C. Purification of this compound

Question 3: The crude this compound I've synthesized is a tan or brown color. How can I purify it to obtain a white or off-white solid?

Answer:

Discoloration in the crude product is common and often due to trace amounts of highly colored impurities.[3] A multi-step purification approach is often necessary.

  • Purification Strategy:

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., water or ethanol) and treat with a small amount of activated charcoal. The charcoal will adsorb many of the colored impurities. Hot filter the solution to remove the charcoal.

    • Recrystallization: This is the most effective method for purifying the final product.

      • Solvent Selection: Water is a common solvent for recrystallizing anthranilic acids.[6] Ethanol or a mixture of ethanol and water can also be effective. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.

      • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

    • Acid-Base Extraction: If significant amounts of neutral or basic impurities are present, an acid-base extraction can be performed before recrystallization. Dissolve the crude product in a basic aqueous solution (e.g., sodium carbonate solution), wash with an organic solvent (e.g., dichloromethane) to remove neutral impurities, and then re-precipitate the product by adding acid.

Experimental Protocol: Recrystallization of this compound

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (e.g., deionized water) to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation begins, place the flask in an ice bath to maximize the yield.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Purification_Workflow Crude Crude Product Dissolve Dissolve in Hot Solvent Crude->Dissolve Charcoal Treat with Activated Charcoal (optional) Dissolve->Charcoal Filter Hot Filtration Charcoal->Filter Crystallize Cool to Crystallize Filter->Crystallize Isolate Isolate Crystals (Vacuum Filtration) Crystallize->Isolate Dry Dry Purified Product Isolate->Dry

Caption: General workflow for the purification of this compound.

D. Analytical Characterization

Question 4: How can I analyze the purity of my this compound and identify the side-products?

Answer:

A combination of chromatographic and spectroscopic techniques is recommended for a thorough analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for determining the purity of the final product and quantifying impurities.[7][8]

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic solvent like methanol or acetonitrile is common. Gradient elution may be necessary to separate all impurities.

    • Detection: UV detection at a wavelength where the analyte and potential impurities absorb (e.g., around 254 nm or 280 nm) is standard.

  • Thin-Layer Chromatography (TLC): A quick and convenient method to monitor the progress of the reaction and assess the purity of the crude product.[9] A suitable mobile phase might consist of a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic acid to suppress the ionization of the carboxylic acid group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying the structures of unknown impurities if they can be isolated.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can provide the molecular weights of the main product and impurities, aiding in their identification.

IV. References

  • Analysis of anthranilic acid by liquid chromatography. Talanta, 33(8), 657-660. [Link]

  • Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution. Journal of Chromatography B: Biomedical Sciences and Applications, 705(2), 354-359. [Link]

  • successful method for purifying anthranilic acid(quick report). Sciencemadness.org. [Link]

  • What is the mechanism for the synthesis of anthranilic acid from phthalimide via hofmann rearrangement? Quora. [Link]

  • Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. ACS Omega, 8(39), 35167-35172. [Link]

  • anthranilic acid and the hofmann rearrangement reaction. YouTube. [Link]

  • cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. Organic Syntheses. [Link]

  • Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. ACS Publications. [Link]

  • Purifying anthranilic acid. Sciencemadness Discussion Board. [Link]

  • (PDF) Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. ResearchGate. [Link]

  • Discovering Antibiotic Activity of Anthranilic Acid Derivatives. ScholarWorks@GVSU. [Link]

  • Preparation of Anthranilic Acid. Texium. [Link]

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Technical Support Center: Strategies for Solubilizing 2-Amino-4,6-dimethylbenzoic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4,6-dimethylbenzoic acid is an anthranilic acid derivative of interest in various research fields. A common hurdle encountered by researchers is its poor aqueous solubility, which can significantly impact the accuracy and reproducibility of biological assays. Low solubility can lead to underestimated compound activity, variable data, and inaccurate structure-activity relationships (SAR)[1][2]. This guide provides a comprehensive framework for understanding and overcoming the solubility challenges associated with this molecule. We will explore its physicochemical properties, offer troubleshooting solutions in a direct question-and-answer format, and provide detailed experimental protocols to ensure your compound is fully solubilized for reliable experimental results.

Section 1: Understanding the Molecule's Behavior

The solubility of this compound is governed by its molecular structure. It possesses both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH2), making it an amphoteric compound[3][4]. Its solubility is therefore highly dependent on the pH of the aqueous environment[5][6]. Furthermore, the two methyl groups (-CH3) on the benzene ring increase the molecule's hydrophobicity, further reducing its intrinsic aqueous solubility.

An amphoteric compound's charge changes with pH:

  • In strongly acidic solutions (low pH): The amino group is protonated (NH3+), and the carboxylic acid is neutral (COOH). The molecule carries a net positive charge and is generally more water-soluble.

  • In strongly basic solutions (high pH): The carboxylic acid is deprotonated (COO-), and the amino group is neutral (NH2). The molecule carries a net negative charge and is also generally more water-soluble.

  • At the Isoelectric Point (pI): This is the pH at which the molecule has no net charge (existing as a zwitterion, NH3+/COO-). At or near the pI, intermolecular attractions are maximized and solubility is at its minimum[4].

Section 2: Troubleshooting & FAQs

This section addresses the most common issues researchers face when working with this compound.

Q1: My compound won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the first thing I should try?

A: The first and most critical step is to adjust the pH. Since the compound is amphoteric, its lowest solubility occurs near its isoelectric point (pI), which is likely in the neutral pH range. PBS at pH 7.4 may be too close to the pI.

Causality: The Henderson-Hasselbalch equation dictates the ionization state of weak acids and bases[8][9]. By shifting the pH of your buffer away from the pI, you increase the proportion of charged, more soluble species (either the protonated amine at low pH or the carboxylate anion at high pH)[10][11].

Recommended Action:

  • Prepare a slurry of the compound in a minimal amount of unbuffered or weakly buffered water.

  • For acidic solubilization , add small increments of 1N HCl while stirring or vortexing. Monitor the pH and observe for dissolution. Aim for a pH of 1-2.

  • For basic solubilization , add small increments of 1N NaOH. Aim for a pH of 9-10.

  • Once the compound is dissolved, you can adjust the pH back towards your target experimental pH, but be vigilant for precipitation. It is crucial to determine the pH at which the compound remains soluble at your desired final concentration.

See Protocol 3.1 for a systematic approach to determining the pH-solubility profile.

Q2: I need to prepare a high-concentration stock solution. Is Dimethyl Sulfoxide (DMSO) a good choice?

A: Yes, DMSO is an excellent solvent for creating high-concentration stock solutions of many poorly soluble compounds, including likely this compound[1][12]. However, you must be cautious about precipitation when diluting this DMSO stock into your aqueous assay buffer[13][14]. This is a very common failure point in biological assays[15][16].

Causality: The compound may be highly soluble in 100% DMSO, but when an aliquot of this stock is added to an aqueous buffer, the solvent environment abruptly changes. The DMSO concentration plummets, and if the compound's concentration is now above its aqueous solubility limit, it will precipitate out of solution[17].

Best Practices for DMSO Stocks:

  • Use Anhydrous DMSO: DMSO is hygroscopic (absorbs water from the air). Water contamination can significantly decrease the solubility of hydrophobic compounds in the stock solution over time[13].

  • Store Properly: Store stock solutions in tightly sealed vials at -20°C or -80°C. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles, which can also promote precipitation[14][17].

  • Optimize Dilution: When diluting, add the DMSO stock to the aqueous buffer (not the other way around) with vigorous vortexing or stirring. This rapid dispersion helps avoid localized high concentrations that trigger precipitation[16]. A stepwise dilution may also be beneficial[13].

  • Check Final Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all experiments, including controls, as it can have biological effects[16].

See Protocol 3.2 for preparing and handling a DMSO stock solution.

Q3: Adjusting pH or using DMSO adversely affects my cellular or enzymatic assay. What are some alternative solubilization strategies?

A: If pH and common co-solvents are not viable, you can use formulation excipients like cyclodextrins. These are often used in the pharmaceutical industry to enhance the solubility and stability of drugs[18][19].

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[20][21]. The hydrophobic this compound molecule can be encapsulated within the cyclodextrin's nonpolar cavity, forming an "inclusion complex"[22]. This complex has a hydrophilic exterior, rendering the entire assembly water-soluble[20][23]. The drug is then released from the complex to interact with its biological target[18].

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Has a suitable cavity size for many drug scaffolds but has limited water solubility itself[18][].

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified version with much higher aqueous solubility and lower toxicity, making it a preferred choice for biological assays[][25].

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in parenteral formulations[][25].

See Protocol 3.3 for a method using HP-β-CD.

Strategy Mechanism Pros Cons
pH Adjustment Increases the fraction of ionized, soluble species.Simple, inexpensive, effective for ionizable compounds.May not be compatible with biological system's pH range; risk of compound degradation at extreme pH.
DMSO Co-solvency Solubilizes compound in a concentrated stock.High solubilizing power for many compounds; well-established.Risk of precipitation upon aqueous dilution; potential for solvent-induced artifacts in assays[1][2].
Cyclodextrins Encapsulates the hydrophobic drug in a water-soluble complex[20].Biocompatible; can significantly increase aqueous solubility without pH extremes or organic solvents.May require optimization; potential for the cyclodextrin itself to interact with assay components.
Section 3: Detailed Experimental Protocols

Protocol 3.1: Step-by-Step Guide to pH-Dependent Solubility Testing

  • Preparation: Add a pre-weighed excess amount of this compound to a series of microcentrifuge tubes (e.g., 1 mg in each).

  • pH Gradient: To each tube, add 1 mL of a buffer of a specific pH (e.g., create buffers at pH 2, 4, 6, 7.4, 8, 10). Use a universal buffer system or simple buffers like citrate for acidic pH and phosphate/borate for neutral/alkaline pH.

  • Equilibration: Tightly cap the tubes and place them on a rotator or shaker at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached. This is based on the classical shake-flask solubility method[2][3].

  • Separation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant from each tube. Be cautious not to disturb the pellet. Dilute the supernatant in a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to visualize the pH-solubility profile.

Protocol 3.2: Preparation and Storage of a 10 mM DMSO Stock Solution

  • Materials: this compound (MW: 165.19 g/mol )[26], anhydrous DMSO, sterile vials.

  • Calculation: To make a 10 mM solution, weigh out 1.65 mg of the compound for every 1 mL of DMSO.

  • Dissolution: Add the weighed compound to the appropriate vial. Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex the solution vigorously for 2-3 minutes. If dissolution is slow, gentle warming (to 37°C) and brief sonication can be used to facilitate dissolution[13].

  • Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in tightly sealed, low-retention tubes. Store at -20°C or -80°C, protected from light[14]. This prevents degradation and minimizes water absorption from repeated freeze-thaw cycles.

Protocol 3.3: A Method for Enhancing Solubility using HP-β-Cyclodextrin

  • Phase Solubility Diagram (Optional but Recommended): To find the optimal ratio, prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v). Add an excess of the drug to each, equilibrate for 24 hours, and measure the drug concentration in the supernatant as in Protocol 3.1. This will show how solubility increases with cyclodextrin concentration.

  • Preparation of the Complex (Kneading Method)[22]: a. Prepare a concentrated aqueous solution of HP-β-CD (e.g., 40% w/v). b. Weigh the this compound and HP-β-CD in a molar ratio determined from your phase solubility study (a 1:1 or 1:2 ratio is a good starting point). c. Place the powders in a glass mortar. Add a small amount of water dropwise to form a thick, uniform paste. d. Knead the paste thoroughly with a pestle for 30-60 minutes. e. Dry the resulting paste in an oven at 40-50°C or under vacuum to obtain a solid powder of the inclusion complex.

  • Usage: The resulting powder can be directly dissolved in your aqueous assay buffer to the desired final concentration.

Section 4: Visual Workflows and Diagrams

Solubility_Troubleshooting_Workflow start Start: Compound (this compound) Fails to Dissolve in Assay Buffer q1 Is pH adjustment compatible with the assay? start->q1 ph_yes Determine pH-Solubility Profile (Protocol 3.1) q1->ph_yes Yes q2 Is an organic co-solvent (e.g., DMSO) tolerated? q1->q2 No ph_sol_check Is compound soluble at an acceptable pH? ph_yes->ph_sol_check ph_success Success: Prepare solution at optimal pH. Validate assay. ph_sol_check->ph_success Yes ph_fail pH adjustment is not a viable single strategy. ph_sol_check->ph_fail No ph_fail->q2 dmso_yes Prepare Concentrated DMSO Stock (Protocol 3.2) q2->dmso_yes Yes alt_strat Consider Alternative Strategies q2->alt_strat No dmso_dilution Dilute stock into assay buffer. Observe for precipitation. dmso_yes->dmso_dilution dmso_precip_check Does it precipitate? dmso_dilution->dmso_precip_check dmso_success Success: Solution is clear. Validate assay. dmso_precip_check->dmso_success No dmso_fail Precipitation occurs. Optimize dilution or lower concentration. dmso_precip_check->dmso_fail Yes dmso_fail->alt_strat cyclo Use Cyclodextrins (Protocol 3.3) alt_strat->cyclo cyclo_success Success: Compound solubilized. Validate assay for CD interference. cyclo->cyclo_success

Caption: A decision tree for troubleshooting solubility issues.

pH_Effect_on_Solubility cluster_pH pH Scale cluster_Mol Dominant Molecular Form & Solubility low_pH low_pH pI_pH Isoelectric Point (pI) e.g., pH 3-6 cation Cationic Form -COOH -NH3+ Result High Solubility (Net Positive Charge) low_pH->cation Dominates high_pH high_pH zwitterion Zwitterionic Form -COO- -NH3+ Result MINIMUM SOLUBILITY (Net Neutral Charge) pI_pH->zwitterion Dominates anion Anionic Form -COO- -NH2 Result High Solubility (Net Negative Charge) high_pH->anion Dominates

Caption: Effect of pH on the ionization and solubility of an amphoteric molecule.

References
  • Popescu, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Reiriz, C., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. [Link]

  • Völgyi, G., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]

  • Li, Di & Kerns, Edward. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Schachter, D. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Gothwal, A., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • Ahad, A., et al. (2018). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. ResearchGate. [Link]

  • Wikipedia contributors. (2024). Cyclodextrin. Wikipedia. [Link]

  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Yalkowsky, S., et al. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. [Link]

  • Surya Prakasarao, P., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Reiriz, C., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

  • Trevor, A. J., et al. (n.d.). Chapter 3. Pharmacokinetics. AccessPhysiotherapy. [Link]

  • Todkar, S., et al. (2023). Cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). 17.5: Solubility and pH. Chemistry LibreTexts. [Link]

  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

  • Chemistry LibreTexts. (2016). 17.7: Solubility and pH. Chemistry LibreTexts. [Link]

  • Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • White, E. L., et al. (2019). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. [Link]

  • Covalt, D. (2022). The Solubility of Amphoteric Metal Hydroxides. YouTube. [Link]

  • MDPI. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. [Link]

  • NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. NIST. [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]

  • Wikipedia contributors. (2024). Dimethyl sulfoxide. Wikipedia. [Link]

Sources

Stability issues of 2-Amino-4,6-dimethylbenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-4,6-dimethylbenzoic acid (CAS 90321-33-8). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound. While specific, publicly available stability data for this molecule is limited, this guide synthesizes information from safety data sheets, studies on structurally related compounds, and established analytical principles to provide a robust framework for your experimental design and interpretation.

I. Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] The product is chemically stable under standard ambient conditions (room temperature). Avoid exposure to moisture and strong oxidizing agents.[1]

Q2: I've noticed my solid this compound has developed a slight yellow or brown tint over time. Is it degrading?

A2: A change in color from white/off-white to a yellowish or brownish hue can be an indicator of degradation, particularly oxidation. The aromatic amine functionality is susceptible to air oxidation over time, which can form colored impurities. While this may not significantly impact the bulk purity in all cases, it warrants investigation, especially for high-purity applications. We recommend performing an analytical check (e.g., HPLC) to assess the purity of the material.

Q3: What are the primary functional groups I should be concerned about regarding stability?

A3: The molecule has two key functional groups that influence its stability profile: the aromatic amino group and the carboxylic acid group.[3] The amino group is susceptible to oxidation and can participate in diazotization reactions.[3] The carboxylic acid can undergo decarboxylation, especially at elevated temperatures.[4] The interplay of these groups on the aromatic ring dictates the compound's overall reactivity and degradation pathways.

Q4: Is this compound sensitive to light?

A4: While specific photostability studies on this compound are not widely published, aromatic amines and benzoic acid derivatives can be light-sensitive.[5][6] Photodegradation can occur through complex mechanisms, often involving the generation of radical species.[7] It is best practice to store the compound protected from light, especially when in solution.[8] For critical experiments, running a dark control is recommended.[8]

Q5: Are there any known incompatibilities I should be aware of when formulating this compound?

A5: The primary incompatibility noted in safety literature is with strong oxidizing agents.[1] Contact with strong oxidizers can lead to vigorous reactions and significant degradation. Additionally, care should be taken when mixing with highly acidic or basic solutions, as this can alter the ionization state of the molecule and potentially catalyze degradation reactions.

II. Troubleshooting Guide: Experimental Observations

This section addresses specific issues you might encounter during your experiments.

Observation / Issue Potential Cause(s) Troubleshooting Steps & Explanations
Unexpected peaks appear in my HPLC chromatogram after sample preparation. On-instrument degradation or instability in the chosen solvent/pH. 1. Assess Solvent Stability: Prepare a solution of the compound and analyze it immediately, then re-analyze after several hours in the autosampler. This will determine if the compound is degrading while waiting for analysis.[9] 2. Check pH: The stability of aminobenzoic acids can be pH-dependent.[10][11] If your mobile phase or sample diluent is strongly acidic or basic, it may be causing degradation. Consider using a buffered diluent closer to neutral pH if possible. 3. Lower Temperature: If using a refrigerated autosampler, ensure it is at the target temperature (e.g., 4°C) to minimize degradation.
My solution of this compound is turning dark yellow/brown upon heating. Thermal degradation and/or oxidation. 1. Lower the Temperature: This is the most direct solution. If high temperatures are required for your reaction, determine the minimum effective temperature to reduce degradation. 2. Inert Atmosphere: The discoloration is likely due to oxidation of the amino group, which is accelerated by heat.[3] Purging your reaction vessel with an inert gas like nitrogen or argon can significantly reduce this oxidative degradation. 3. Time Limitation: Minimize the time the solution is exposed to elevated temperatures.
I am seeing poor recovery of the compound from an acidic extraction. Conversion to a different chemical species or degradation. 1. Protonation: In strong acid, the amino group will be protonated, increasing the compound's solubility in the aqueous phase. This may be preventing its efficient extraction into an organic solvent. Adjust the pH of the aqueous phase to be more neutral or slightly basic before extraction to ensure the compound is in its non-ionized form. 2. Acid-Catalyzed Degradation: Some aminobenzoic acids can degrade in strong acid over time.[11][12] For example, the conversion of glutamic acid to pyroglutamic acid is a known issue in acidic solutions.[11] Minimize the time the compound spends in the acidic solution and keep the temperature low.
The compound appears to be sublimating during thermal analysis (e.g., TGA). The compound's volatility. Structurally similar aminobenzoic acids are known to exhibit sublimation before or during melting.[4] This is not degradation but a physical transition. To confirm, you can use a DSC with a hermetically sealed pan to prevent mass loss due to sublimation and obtain a more accurate melting point.

III. Predicted Degradation Pathways

Understanding potential degradation pathways is crucial for developing stability-indicating methods. Based on the chemical structure and literature on similar compounds, here are the most likely degradation routes for this compound.

A. Thermal Degradation: Decarboxylation

The most probable thermal degradation pathway for many benzoic acid derivatives is decarboxylation, where the carboxylic acid group is lost as CO₂.[4] This is often the initial, primary degradation event at elevated temperatures.

G 2-Amino-4,6-dimethylbenzoic_acid This compound Heat Heat (Δ) 2-Amino-4,6-dimethylbenzoic_acid->Heat 3,5-Dimethylaniline 3,5-Dimethylaniline Heat->3,5-Dimethylaniline CO2 CO₂ Heat->CO2

Caption: Predicted thermal decarboxylation pathway.

B. Oxidative Degradation

The aromatic amino group is a primary target for oxidation. This can lead to the formation of complex colored products, including nitroso, nitro, and polymeric species. The initial step often involves the formation of a radical cation.

G 2-Amino-4,6-dimethylbenzoic_acid This compound Oxidant [O] (e.g., H₂O₂, Air) 2-Amino-4,6-dimethylbenzoic_acid->Oxidant Intermediate Oxidized Intermediates (e.g., Nitroso, Nitro derivatives) Oxidant->Intermediate Polymeric Colored Polymeric Products Intermediate->Polymeric Further Oxidation

Caption: Generalized oxidative degradation pathway.

IV. Protocol: Forced Degradation Study for Stability-Indicating Method Development

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, such as HPLC.[13]

Objective: To generate potential degradation products of this compound under various stress conditions to demonstrate the specificity of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions (Perform each in parallel):

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 80°C for 2 hours.[13]

    • Cool to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final concentration of ~0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 80°C for 2 hours.[13]

    • Cool to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute to a final concentration of ~0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.[13]

    • Dilute to a final concentration of ~0.1 mg/mL with the mobile phase.

  • Thermal Degradation (Solution):

    • Take 2 mL of the stock solution.

    • Incubate at 80°C for 24 hours.

    • Cool to room temperature.

    • Dilute to a final concentration of ~0.1 mg/mL with the mobile phase.

  • Thermal Degradation (Solid):

    • Place a small amount of solid this compound in an oven at a temperature below its melting point (e.g., 105°C) for 24 hours.

    • Dissolve the stressed solid to a concentration of ~0.1 mg/mL in the mobile phase.

  • Photostability:

    • Expose a solution of the compound (~0.1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][13]

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.

3. Analysis:

  • Analyze all stressed samples, a non-stressed control solution, and a blank (diluent) by a suitable HPLC-UV method.[14]

  • A photodiode array (PDA) detector is recommended to assess peak purity and obtain UV spectra of the parent compound and any degradation products.

4. Evaluation:

  • Compare the chromatograms of the stressed samples to the control.

  • The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.

  • Aim for 5-20% degradation of the active ingredient. If degradation is excessive or minimal, adjust the duration, temperature, or stressor concentration accordingly.[13]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 80°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 80°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (Solid & Solution) Stock->Thermal Photo Photostability (ICH Q1B) Stock->Photo Analysis HPLC-PDA Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Resolution Analysis->Evaluation

Caption: Workflow for a forced degradation study.

V. References

  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.

  • 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid. Apollo Scientific.

  • 2-Amino-4-methylbenzoic acid SDS, 2305-36-4 Safety Data Sheets. (n.d.). ECHEMI.

  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

  • SAFETY DATA SHEET. (2025, September 5). Thermo Fisher Scientific.

  • Sarkar, M., & Guchhait, N. (2010). Photoinduced properties of methyl ester of 2,6-dimethyl-1-amino-4-benzoic acid: evidence of charge transfer emission from a weak primary amino donor. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 320-324.

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • A Technical Guide to the Thermal Stability and Decomposition of 2-Amino-4-bromobenzoic Acid. (2025). Benchchem.

  • Jain, D., et al. (2022). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 7(6).

  • van de Merbel, N. C., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 16(3), 411–418.

  • Analytical, Formulation & Stability. (2024). AGC Biologics.

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.

  • 2-((4,6-DIMETHYL-2-PYRIMIDINYL)AMINO)BENZOIC ACID AldrichCPR. (n.d.). Sigma-Aldrich.

  • Blais, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-27.

  • 2-Amino-4,5-dimethylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Gering, K. L., & Smith, K. C. (2018). Importance of Reduction and Oxidation Stability of High Voltage Electrolytes and Additives. Journal of The Electrochemical Society, 165(10), A2427–A2441.

  • Song, J., et al. (2019). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 9(1), 1-10.

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (n.d.). University of Kentucky UKnowledge.

  • ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.

  • 2-Amino-3,5-dimethylbenzoic acid, 98%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific.

  • Zhang, Y., et al. (2023). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Journal of the Chilean Chemical Society, 68(3).

  • The thermal decomposition of benzoic acid. (2025, August 6). ResearchGate.

  • Sobol, M., et al. (2023). Assessing Photostability of mAb Formulations In Situ Using Light-Coupled NMR Spectroscopy. Molecular Pharmaceutics, 20(11), 5650–5659.

  • Singh, S. R., et al. (2012). Effect of polysorbate 80 quality on photostability of a monoclonal antibody. AAPS PharmSciTech, 13(2), 422–430.

  • Lu, Y., et al. (2022). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. Journal of Chemical Technology & Biotechnology, 97(10), 2845-2854.

  • Kato, M., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 33(11), 1241-1245.

  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. (2017). PubMed.

  • Lunte, C. E., & Wong, O. S. (1989). Electrochemical characteristics of amino acids and peptides derivatized with naphthalene-2,3-dicarboxaldehyde: pH effects and differences in oxidation potentials. Journal of Chromatography B: Biomedical Sciences and Applications, 491, 111-123.

  • Ghorai, S., et al. (2021). Highly‐Selective Electrochemical Decarboxylative Late‐Stage Functionalization of Amino Acids. Angewandte Chemie International Edition, 60(25), 14063-14069.

Sources

Technical Support Center: A Troubleshooting Guide for Reactions of 2-Amino-4,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-4,6-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered building block. Here, we provide in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to empower you to overcome common hurdles in your synthetic endeavors.

The Challenge of Steric Hindrance

This compound is a valuable scaffold in medicinal chemistry. However, the two methyl groups positioned ortho to the carboxylic acid and meta to the amino group introduce significant steric hindrance. This bulkiness can dramatically affect the reactivity of both the carboxylic acid and the amino group, often leading to sluggish reactions, low yields, and the formation of unexpected byproducts. This guide will equip you with the knowledge to anticipate and address these challenges head-on.

Section 1: Amide Coupling Reactions

Amide bond formation is a cornerstone of drug discovery, yet it is frequently a point of difficulty when working with this compound. The steric shielding of the carboxylic acid makes it a poor substrate for standard coupling conditions.

Frequently Asked Questions (FAQs) for Amide Coupling

Question 1: My standard amide coupling reaction with EDC/HOBt is failing or giving very low yields. What is the underlying issue and what should I try next?

Answer: The primary issue is the steric hindrance around the carboxylic acid group of this compound. The bulky methyl groups impede the approach of the amine nucleophile to the activated ester intermediate formed by EDC/HOBt. This leads to slow reaction rates and allows for side reactions to dominate.

To overcome this, you need to employ more potent coupling reagents that are specifically designed for sterically demanding substrates. Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective in these situations.[1][2] HATU rapidly generates a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the amine, even with significant steric hindrance.[3]

Troubleshooting Workflow: Amide Coupling

G start Low Yield in Amide Coupling reagent Switch to a more potent coupling reagent (e.g., HATU, HBTU). start->reagent preactivation Implement a pre-activation step for the carboxylic acid. reagent->preactivation temp Increase reaction temperature cautiously (e.g., to 40-60 °C). preactivation->temp base Use a non-nucleophilic hindered base (e.g., DIPEA). temp->base solvent Ensure all reactants are fully dissolved (consider DMF or NMP). base->solvent success Improved Yield solvent->success failure Persistent Low Yield solvent->failure

Caption: Decision tree for troubleshooting low-yielding amide coupling reactions.

Question 2: I've switched to HATU, but my yields are still not optimal. How can I further improve the reaction?

Answer: Even with a powerful coupling reagent like HATU, there are several parameters you can adjust for a successful outcome:

  • Pre-activation: It is crucial to pre-activate the carboxylic acid with HATU and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) for 15-30 minutes before adding the amine.[4] This ensures the formation of the reactive OAt-active ester, maximizing its concentration when the amine is introduced.

  • Reaction Temperature: For particularly challenging couplings, gently heating the reaction mixture to 40-60 °C can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for any signs of decomposition.

  • Stoichiometry: Ensure you are using a slight excess of the coupling reagent (1.1-1.2 equivalents) and the amine (1.1-1.5 equivalents) relative to the carboxylic acid.

Experimental Protocol: HATU-Mediated Amide Coupling of this compound

Materials:

Reagent/MaterialGrade
This compound≥98%
Amine≥98%
HATU≥98%
N,N-Diisopropylethylamine (DIPEA)Anhydrous
N,N-Dimethylformamide (DMF)Anhydrous
Ethyl acetateReagent Grade
1M HCl solutionReagent Grade
Saturated NaHCO₃ solutionReagent Grade
BrineReagent Grade
Anhydrous MgSO₄ or Na₂SO₄Reagent Grade

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Add HATU (1.1 eq) to the solution and stir.

  • Add DIPEA (2.0 eq) dropwise to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanism of HATU Coupling

G cluster_0 Activation cluster_1 Coupling Carboxylic Acid Carboxylic Acid Carboxylate Carboxylate Carboxylic Acid->Carboxylate + DIPEA OAt-active ester OAt-active ester Carboxylate->OAt-active ester + HATU Tetrahedral Intermediate Tetrahedral Intermediate OAt-active ester->Tetrahedral Intermediate + Amine Amide Amide Tetrahedral Intermediate->Amide - HOAt

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Section 2: Esterification Reactions

Esterification of this compound is another common transformation that is hampered by steric hindrance. The classic Fischer-Speier esterification often requires harsh conditions and may still result in low yields.

Frequently Asked Questions (FAQs) for Esterification

Question 3: My Fischer esterification of this compound is very slow and gives a poor yield. Why is this happening?

Answer: The Fischer esterification is an equilibrium-driven process that is catalyzed by a strong acid.[5][6][7][8] The steric hindrance from the ortho-methyl groups on this compound slows down the rate of the nucleophilic attack of the alcohol on the protonated carbonyl group.[9] This slow forward reaction makes it difficult to drive the equilibrium towards the product side.

To improve the yield, you can:

  • Use a large excess of the alcohol: This can also serve as the solvent and helps to shift the equilibrium towards the ester.[10]

  • Remove water as it forms: This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[10]

  • Increase the reaction time and temperature: However, be aware that prolonged heating with strong acid can lead to side reactions like sulfonation of the aromatic ring if sulfuric acid is used.

Question 4: Are there alternative, milder methods for esterifying this compound?

Answer: Yes, for sterically hindered carboxylic acids, it is often more effective to use a two-step procedure via the acyl chloride. This method avoids the equilibrium limitations of the Fischer esterification.

  • Formation of the Acyl Chloride: The carboxylic acid is converted to the highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Reaction with the Alcohol: The acyl chloride is then reacted with the desired alcohol in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form the ester.

This approach is generally higher yielding for sterically hindered substrates.[9]

Experimental Protocol: Two-Step Esterification via Acyl Chloride

Materials:

Reagent/MaterialGrade
This compound≥98%
Thionyl chloride (SOCl₂) or Oxalyl chlorideReagent Grade
Alcohol (e.g., Methanol, Ethanol)Anhydrous
Pyridine or TriethylamineAnhydrous
Dichloromethane (DCM)Anhydrous
Saturated NaHCO₃ solutionReagent Grade
BrineReagent Grade
Anhydrous MgSO₄ or Na₂SO₄Reagent Grade

Procedure:

Step 1: Formation of the Acyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend this compound (1.0 eq) in an excess of thionyl chloride.

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude acyl chloride is typically used directly in the next step.

Step 2: Ester Formation

  • Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the alcohol (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Slowly add the alcohol/pyridine solution to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by column chromatography or distillation.

Esterification Troubleshooting Summary

ProblemPotential CauseRecommended Solution
Low yield in Fischer esterificationSteric hindrance, unfavorable equilibriumUse a large excess of alcohol, remove water azeotropically, or switch to the acyl chloride method.[9][10]
Reaction stallingIncomplete protonation or nucleophilic attackEnsure a sufficient amount of strong acid catalyst is used; consider a more nucleophilic alcohol if possible.
Formation of dark-colored byproductsDecomposition or side reactions at high temperaturesReduce the reaction temperature and prolong the reaction time; consider using a milder acid catalyst like p-TsOH.

Section 3: Purification Challenges

The purification of derivatives of this compound can sometimes be challenging due to the similar polarities of the starting material, product, and certain byproducts.

Frequently Asked Questions (FAQs) for Purification

Question 5: I am having difficulty separating my desired amide/ester product from the unreacted this compound by column chromatography. What can I do?

Answer: This is a common issue as the amino and carboxylic acid/ester functionalities can lead to streaking on silica gel and co-elution. Here are some strategies to improve separation:

  • Acid/Base Wash: Before chromatography, perform a thorough aqueous workup. An acidic wash (e.g., 1M HCl) will protonate the amino group of any unreacted starting material, making it more water-soluble and easier to remove. A basic wash (e.g., saturated NaHCO₃) will deprotonate the carboxylic acid of the starting material, also aiding in its removal into the aqueous layer.

  • Solvent System Optimization: For column chromatography, a gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds like your product.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method to remove small amounts of impurities. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Fischer Esterification - Chemistry Steps. [Link]

  • Fischer Esterification. Chemistry LibreTexts. [Link]

  • Fischer esterification reaction. BYJU'S. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). Organic Chemistry [Video]. YouTube. [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

  • Fischer Esterification Procedure. [Link]

  • Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
    • The Fischer Esterification. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Lab5 procedure esterification. [Link]

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Common pitfalls in the handling and storage of 2-Amino-4,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-4,6-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls associated with the handling and storage of this compound. By understanding its chemical properties and potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1] It may also lead to respiratory irritation.[1] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All handling should be performed in a well-ventilated area or a chemical fume hood.

Q2: How should I store this compound to ensure its long-term stability?

A2: For optimal stability, store this compound in a tightly sealed container in a cool, dry, and dark place. Due to the sensitivity of aminobenzoic acids to light and oxygen, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent photodegradation and oxidation.[2]

Q3: I'm having trouble dissolving this compound. What solvents are recommended?

A3: While specific solubility data for this isomer is not extensively published, aminobenzoic acids are generally slightly soluble in water.[3][4] For organic synthesis, common polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols (methanol, ethanol) are likely to be effective. If aqueous solutions are required for your application, adjusting the pH may improve solubility. Due to the basic amino group and the acidic carboxylic acid group, the compound's solubility is expected to be lowest at its isoelectric point and increase in both acidic and basic solutions. For enhanced aqueous solubility, consider converting the compound to its hydrochloride salt.[5]

Q4: Is this compound sensitive to light?

A4: Yes, aminobenzoic acids can be photosensitive.[6][7] Exposure to UV light, particularly in the presence of oxygen, can lead to the formation of radicals and subsequent degradation into various photoproducts.[2] This can result in sample discoloration and the appearance of unexpected impurities in your analysis.[2] It is crucial to protect both the solid compound and its solutions from light by using amber vials or wrapping containers with aluminum foil.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent Experimental Results or Appearance of Unknown Impurities

Potential Cause: Degradation of this compound.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound has been stored in a cool, dry, dark place, and preferably under an inert atmosphere. Improper storage can lead to gradual degradation.

  • Protect from Light: During your experiment, minimize the exposure of your sample and solutions to ambient and UV light. Use amber glassware or foil-wrapped containers.

  • Check Solvent Purity: Impurities in solvents can catalyze degradation. Use high-purity, anhydrous solvents when possible.

  • Control pH: The stability of aminobenzoic acids can be pH-dependent.[2][8] If working in aqueous solutions, consider buffering your system to maintain a stable pH. Studies on related compounds suggest that stability can decrease in highly alkaline conditions.[2]

  • Analyze for Degradants: If you suspect degradation, use analytical techniques like HPLC or LC-MS to check for the presence of common degradants such as hydroxylated or oxidized species.

Issue 2: Poor Solubility in a Chosen Solvent System

Potential Cause: Unsuitable solvent or pH for dissolution.

Troubleshooting Steps:

  • Solvent Screening: Test the solubility of a small amount of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane).

  • pH Adjustment (for aqueous solutions):

    • To dissolve in an acidic solution, add a dilute acid (e.g., 1M HCl) dropwise to protonate the amino group.

    • To dissolve in a basic solution, add a dilute base (e.g., 1M NaOH) dropwise to deprotonate the carboxylic acid group.

  • Gentle Heating: Gently warming the solution may aid dissolution. However, be cautious as excessive heat can promote degradation. Monitor for any color change, which might indicate decomposition.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and improve the rate of dissolution.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, DMF, or ethanol)

  • Calibrated balance

  • Volumetric flask (amber or foil-wrapped)

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh the desired amount of this compound.

  • Transfer the solid to the volumetric flask.

  • Add approximately half of the final volume of the chosen solvent to the flask.

  • Gently swirl the flask or use a magnetic stirrer to aid dissolution. If necessary, sonicate for a few minutes.

  • Once the solid is completely dissolved, add the solvent to the final volume.

  • Stopper the flask and invert several times to ensure a homogenous solution.

  • Store the stock solution at an appropriate temperature (e.g., 4°C or -20°C for long-term storage) and protected from light.

Data Presentation

Table 1: General Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₁NO₂[9]
Molecular Weight165.19 g/mol [9]
AppearanceWhite to light yellow solid[4]
Water SolubilitySlightly soluble[3][4]

Visualizations

Diagram 1: Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound based on known reactions of similar aminobenzoic acids.

cluster_degradation Degradation Pathways cluster_products Potential Products main This compound oxidation Oxidation main->oxidation Oxidizing agents photodegradation Photodegradation (UV light, O2) main->photodegradation Light/Air decarboxylation Decarboxylation (Heat) main->decarboxylation Heat oxidized_products Hydroxylated/Quinone-like Species oxidation->oxidized_products radical_products Radical Intermediates -> Dimerization/Polymerization photodegradation->radical_products decarboxylated_product 3,5-Dimethylaniline decarboxylation->decarboxylated_product

Caption: Potential degradation pathways for this compound.

Diagram 2: Troubleshooting Workflow for Solubility Issues

This diagram provides a logical workflow for addressing solubility challenges.

cluster_aqueous For Aqueous Systems start Start: Poor Solubility Observed solvent_screen Perform Solvent Screen (e.g., MeOH, EtOH, DMSO, DMF) start->solvent_screen is_soluble Is it soluble? solvent_screen->is_soluble adjust_ph Adjust pH (acidic or basic) is_soluble->adjust_ph No (for aqueous) use_sonication Apply Gentle Heat or Sonication is_soluble->use_sonication No (for organic) success Success: Proceed with Experiment is_soluble->success Yes is_soluble_ph Is it soluble? adjust_ph->is_soluble_ph is_soluble_ph->use_sonication No is_soluble_ph->success Yes is_soluble_physical Is it soluble? use_sonication->is_soluble_physical is_soluble_physical->success Yes failure Consider alternative solvent system or salt formation is_soluble_physical->failure No

Caption: Troubleshooting workflow for solubility issues.

References

  • Anaerobic Degradation of 2-aminobenzoic Acid (Anthranilic Acid) via Benzoyl-Coenzyme A (CoA) and cyclohex-1-enecarboxyl-CoA in a Denitrifying Bacterium. PubMed.[Link]

  • 4-Aminobenzoic acid. Wikipedia.[Link]

  • This compound | C9H11NO2 | CID 13380623. PubChem.[Link]

  • Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulphate and iron(II). PubMed.[Link]

  • Degradation of p-Aminobenzoic Acid by Zero-Valent Iron Activated Persulfate System. ASCE Library.[Link]

  • The photochemistry of p-aminobenzoic acid. PubMed.[Link]

  • Photolytic Degradation of Formulated Avermectins: Effect of P-Aminobenzoic Acid (PABA). ASTM International.[Link]

  • UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. MDPI.[Link]

  • UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. ResearchGate.[Link]

  • The photophysics of p-aminobenzoic acid. ResearchGate.[Link]

  • This compound | C9H11NO2 | CID 13380623. PubChem.[Link]

  • 2-Amino-4,5-dimethylbenzoic acid | C9H11NO2 | CID 266534. PubChem.[Link]

  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate.[Link]

  • 4-Amino-2,6-dimethylbenzoic acid | C9H11NO2 | CID 313682. PubChem.[Link]

  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing.[Link]

Sources

Technical Support Center: Method Refinement for the Quantification of 2-Amino-4,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust quantification of 2-Amino-4,6-dimethylbenzoic acid. This guide is structured to provide researchers, scientists, and drug development professionals with field-proven insights and troubleshooting strategies to overcome common analytical challenges. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: Which analytical method should I choose for quantifying this compound: HPLC-UV or LC-MS/MS?

The choice between High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is fundamentally driven by your specific analytical needs, particularly concerning sensitivity, selectivity, and the complexity of your sample matrix.

  • HPLC-UV is a cost-effective and robust choice for routine analysis, especially for quantifying the analyte in bulk materials, simple formulations, or when concentrations are expected to be in the µg/mL to high ng/mL range.[1][2] Its strength lies in its simplicity and wide availability. However, its selectivity is moderate and can be compromised by co-eluting compounds that share similar UV absorbance spectra.[3]

  • LC-MS/MS is the gold standard for applications demanding high sensitivity (low ng/mL to pg/mL) and exceptional selectivity.[3] It is indispensable when analyzing complex biological matrices like plasma, serum, or tissue homogenates, where matrix effects and interfering compounds are prevalent.[4][5] The technique's ability to monitor specific precursor-to-product ion transitions provides a high degree of confidence in analyte identification and quantification, even at trace levels.[6]

The following table provides a direct comparison to guide your decision:

ParameterHPLC-UVLC-MS/MS
Principle Separation via liquid chromatography, detection by UV absorbance.Separation via liquid chromatography, detection by mass-to-charge ratio after ionization and fragmentation.
Selectivity Moderate; potential for interference from co-eluting compounds.Very High; distinguishes analytes based on mass and fragmentation patterns.
Sensitivity Moderate (typically µg/mL to high ng/mL range).[7]Very High (typically low ng/mL to pg/mL range).[3]
Matrix Effect Less susceptible to signal suppression/enhancement.Highly susceptible to ion suppression or enhancement, requiring careful method development.[8]
Cost Lower instrument and operational costs.Higher instrument acquisition and maintenance costs.
Ideal Use Case Quality control of bulk material, simple formulations, high-concentration samples.Bioanalysis, pharmacokinetic studies, trace-level impurity analysis in complex matrices.

Troubleshooting Guide: HPLC-UV Analysis

This section addresses common issues encountered during the HPLC-UV analysis of polar aromatic compounds like this compound.

Q2: My chromatographic peak is tailing or fronting. How can I achieve a symmetrical peak shape?

Poor peak shape is a common but solvable problem, typically pointing to undesirable secondary chemical interactions on the column or issues with the sample itself.

  • Causality — Peak Tailing: Peak tailing is often caused by the interaction of the analyte with active silanol groups on the silica surface of the column.[9] For an amphoteric molecule like this compound, which has both a basic amino group and an acidic carboxylic acid group, its ionization state is highly pH-dependent. If the mobile phase pH is not optimal, multiple ionic species can exist, or the basic amino group can interact strongly with acidic silanols, leading to tailing.

  • Solutions:

    • Adjust Mobile Phase pH: The most effective solution is to control the ionization of both the analyte and the column's silanol groups. Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase.[10] This will lower the pH to around 2.5-3.0, ensuring the carboxylic acid group is protonated (neutral) and the amino group is fully protonated (positive charge). More importantly, it suppresses the ionization of residual silanol groups on the column, minimizing the secondary interactions that cause tailing.[9]

    • Use a High-Purity Column: Modern, high-purity silica columns (Type B) have fewer accessible and acidic silanol groups, significantly reducing the potential for peak tailing. If you are using an older column, upgrading can provide a substantial improvement.

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[9] To diagnose this, perform a series of injections with decreasing concentrations. If peak shape improves, you were overloading the column. Reduce your sample concentration or injection volume.

G start Poor Peak Shape Observed is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No adjust_ph 1. Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) is_tailing->adjust_ph Yes reduce_conc 1. Reduce Sample Concentration and/or Injection Volume is_fronting->reduce_conc Yes check_column 2. Use High-Purity End-Capped Column adjust_ph->check_column Still Tailing? end_node Symmetrical Peak check_column->end_node check_solvent 2. Ensure Sample Solvent is Weaker than Mobile Phase reduce_conc->check_solvent Still Fronting? check_solvent->end_node

Caption: A decision tree for troubleshooting HPLC peak shape issues.

Q3: My retention times are drifting or shifting between injections. What is causing this instability?

Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to a lack of system equilibrium or changes in analytical conditions.

  • Causality: The partitioning of the analyte between the stationary and mobile phases is an equilibrium-driven process that is highly sensitive to temperature and the precise composition of the mobile phase. Small variations can lead to noticeable shifts in retention.

  • Solutions:

    • Thermostat Your Column: Use a column oven to maintain a constant temperature (e.g., 30-40°C). Even minor fluctuations in ambient lab temperature can cause retention time drift.[11][12]

    • Ensure Proper Mobile Phase Preparation: Always use freshly prepared mobile phase. If you are using a solvent gradient mixer, ensure it is functioning correctly. Manually pre-mixing mobile phase components can sometimes resolve issues related to faulty pump proportioning valves.[12] Thoroughly degas the mobile phase to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations.[11][13]

    • Adequate Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase.[11] For reversed-phase columns, flushing with 10-20 column volumes is a good starting point. A stable baseline is the best indicator of equilibrium.

Troubleshooting Guide: LC-MS/MS Analysis

LC-MS/MS introduces additional complexity, particularly related to the ionization process and matrix effects.

Q4: I have very low signal intensity for my analyte. How can I improve its ionization and detection?

Low signal intensity is a common hurdle, especially for molecules that do not ionize readily or are present at trace levels.

  • Causality: The efficiency of the electrospray ionization (ESI) process is highly dependent on the analyte's ability to gain or lose a proton. For this compound, the carboxylic acid group is readily deprotonated (making it suitable for ESI-negative mode), while the amino group is readily protonated (suitable for ESI-positive mode). Furthermore, compounds in the sample matrix can compete with the analyte for ionization, a phenomenon known as ion suppression.[8]

  • Solutions:

    • Test Both Ionization Modes: Systematically evaluate both positive and negative ESI modes. While the amino group suggests positive mode, many small aromatic acids show excellent sensitivity in negative mode.

    • Optimize Mobile Phase Additives:

      • For Positive Mode (ESI+) : Add 0.1% formic acid to the mobile phase. This donates protons, promoting the formation of [M+H]⁺ ions.

      • For Negative Mode (ESI-) : A mobile phase buffered with a weak base, such as 0.1% ammonia solution or 5-10 mM ammonium formate, can be effective in promoting the formation of [M-H]⁻ ions.

    • Address Matrix Effects: If you suspect ion suppression from a complex matrix (e.g., plasma), the most robust solution is to use a stable isotope-labeled (SIL) internal standard (e.g., ¹³C₆- or ¹⁵N-labeled this compound). The SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction and reliable quantification.[14] If a SIL standard is unavailable, more rigorous sample cleanup, such as solid-phase extraction (SPE), is recommended over simple protein precipitation.[12]

Q5: My results are not reproducible, especially the peak areas for my QC samples. What should I investigate?

Poor reproducibility often traces back to variability in sample preparation or unaddressed matrix effects.

  • Causality: Every manual step in a sample preparation workflow introduces potential variability. In LC-MS/MS, inconsistent recovery during extraction or differing levels of matrix components between samples can lead to significant variations in the final calculated concentrations.

  • Solutions:

    • Automate Sample Preparation: Where possible, use an automated liquid handler for steps like pipetting and dilution to minimize human error and improve precision.[15]

    • Optimize the Internal Standard Workflow: The internal standard (IS) must be added at the very beginning of the sample preparation process.[15] This ensures the IS accurately tracks the analyte through all extraction, cleanup, and potential derivatization steps, correcting for any losses or variability.

    • Validate Your Sample Preparation: Perform recovery experiments to ensure your extraction method is efficient and consistent. Analyze samples with and without the matrix to evaluate the extent of ion suppression or enhancement.

G start Sample Received add_is 1. Add Internal Standard start->add_is protein_precip 2. Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip spe 3. Solid-Phase Extraction (SPE) (Optional, for complex matrix) protein_precip->spe evap 4. Evaporation & Reconstitution spe->evap lcms 5. LC-MS/MS Analysis evap->lcms data 6. Data Processing (Analyte/IS Ratio) lcms->data report Report Result data->report

Caption: A robust workflow for sample analysis by LC-MS/MS.

Experimental Protocols

Protocol 1: General HPLC-UV Method

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.[7]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration.

    • Filter the sample solution through a 0.22 or 0.45 µm syringe filter before injection.[1]

  • HPLC System & Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).[10]

    • Mobile Phase: 30:70 (v/v) Acetonitrile : Water with 0.1% Phosphoric Acid.[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: Determine the wavelength of maximum absorbance (λ-max) for the analyte (typically between 240-260 nm for similar structures).

  • Quantification:

    • Prepare a series of calibration standards of known concentrations.

    • Generate a calibration curve by plotting peak area versus concentration.

    • Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.[7]

Protocol 2: General LC-MS/MS Method

This method is designed for high-sensitivity analysis in complex matrices.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma sample, add 10 µL of internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[16]

    • Vortex for 1 minute, then centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[3]

  • LC-MS/MS System & Conditions:

    • LC System: UPLC or HPLC system.

    • Column: C18 or similar reversed-phase column (e.g., 2.1 x 100 mm, <3 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient starting from 5-10% B, ramping up to 95% B to elute the analyte and wash the column.

    • Flow Rate: 0.3-0.5 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative (to be optimized).

    • MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and the internal standard must be determined by infusing a pure standard.

References

  • Benchchem. (n.d.). Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
  • Li, X., et al. (n.d.). Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. Analytical Methods, Royal Society of Chemistry.
  • MDPI. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • PubMed Central. (n.d.). Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler.
  • ATSDR. (n.d.). Analytical Methods for 2,4,6-Trinitrotoluene.
  • ResearchGate. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
  • Benchchem. (n.d.). Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection.
  • Benchchem. (n.d.). Application Notes & Protocols for the Quantification of 2-Amino-4-bromo-6-nitrobenzoic Acid.
  • Thermo Fisher Scientific. (n.d.). Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research.
  • Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
  • Benchchem. (n.d.). Application Note: HPLC Analysis of 2-Hydroxymethylbenzoic Acid.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for 4-Amino-2-fluorobenzoic Acid Quantification.

Sources

Overcoming poor reactivity of 2-Amino-4,6-dimethylbenzoic acid in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Amide Bond Formation

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the amide coupling of 2-Amino-4,6-dimethylbenzoic acid. This substrate is notoriously difficult due to a combination of severe steric hindrance and challenging electronic properties. Standard coupling protocols frequently result in low or no yield. This document provides a structured troubleshooting guide, detailed protocols, and answers to frequently asked questions to navigate these challenges effectively.

Part 1: Understanding the Core Problem

Q1: Why is my standard amide coupling reaction using EDC/HOBt or even HATU giving a low yield with this compound?

A1: The poor reactivity of this compound stems from two primary factors:

  • Severe Steric Hindrance: The carboxylic acid functional group is flanked by two ortho substituents: an amino group and a methyl group. Furthermore, the entire molecule is buttressed by a second methyl group at the 6-position. This creates a highly congested environment around the carboxyl carbon. This steric shield physically blocks the approach of both the activating agent (e.g., the carbodiimide) and the incoming nucleophile (the amine), dramatically increasing the activation energy of the reaction.[1][2]

  • Electronic Effects: The amino group (-NH₂) and the two methyl groups (-CH₃) are electron-donating groups (EDGs).[3][4] These groups increase the electron density on the aromatic ring, which slightly reduces the electrophilicity of the carboxyl carbon, making it inherently less reactive toward nucleophilic attack. While the amino group's primary electronic role is donating, its nucleophilicity is severely hampered by the adjacent methyl groups, preventing it from being a major source of intramolecular side reactions but also making it a poor nucleophile if it were the intended reactant.

Standard coupling reagents like EDC/HOBt or even robust uronium salts like HATU often fail because the activated intermediates they form (e.g., O-acylisourea or OAt-active esters) are not reactive enough to overcome the high steric barrier for the subsequent nucleophilic attack by the amine.[1][5]

Caption: Steric hindrance in this compound.

Part 2: Strategic Solutions & Advanced Reagents

Q2: Since standard reagents fail, what alternative coupling strategies are more effective for this substrate?

A2: For substrates with high steric hindrance, the key is to generate a highly reactive acylating agent. This can be achieved by using more potent coupling reagents or by converting the carboxylic acid into a more reactive intermediate as a separate first step.

Recommended Reagent Classes:

Reagent ClassExamplesRationale for UseKey Considerations
Phosphonium Salts PyBOP, PyAOP, PyBrOPGenerate highly reactive OBt/OAt esters. Generally give cleaner reactions than uronium salts as they cannot cause guanidinylation of the amine.[6] PyBrOP is particularly potent for hindered couplings.Byproducts can sometimes be difficult to remove. PyBrOP is moisture-sensitive.
Immonium/Uronium Salts HATU, HCTU, COMUHighly efficient reagents that generate reactive OAt/OBt/Oxyma esters.[7] COMU is based on OxymaPure®, which can be more reactive and lead to less epimerization than HOBt/HOAt-based reagents.Can cause guanidinylation of the amine nucleophile if activation is slow or if excess reagent is used.[8][9]
Acyl Halide Formation SOCl₂, (COCl)₂, Deoxo-Fluor, XtalFluor-E, TCFHConverts the carboxylic acid to a highly reactive acyl chloride or acyl fluoride. Acyl fluorides are often more stable and selective than acyl chlorides.[1][5][10]Requires a two-step, one-pot procedure. Reagents can be corrosive and moisture-sensitive. Elevated temperatures are often necessary for the final coupling step.[10][11]
Mixed Anhydrides Methanesulfonyl Chloride, PyrocarbonatesForms a mixed anhydride that is more reactive than the parent carboxylic acid.[12][13] This can be a cost-effective method for activating hindered acids.Can be prone to side reactions, such as the amine attacking the wrong carbonyl in an unsymmetrical anhydride.
Q3: How do I choose between these advanced reagents and optimize the reaction conditions?

A3: The choice depends on the specific amine you are coupling and the scale of your reaction. A logical troubleshooting workflow is essential.

G start Standard Coupling Failed (e.g., EDC, HATU at RT) q1 Is the amine partner also hindered or electron-deficient? start->q1 strat1 Strategy 1: Maximize Reactivity q1->strat1 Yes strat2 Strategy 2: Potent Reagent & Optimization q1->strat2 No reagent1 Use Acyl Fluoride Formation (BTFFH, Deoxo-Fluor) + Heat (60-80 °C) strat1->reagent1 opt Optimization Steps: • Solvent: DMF, NMP • Base: DIPEA, Collidine • ↑ Temperature (40-60 °C) • ↑ Reaction Time (12-24h) reagent1->opt reagent2 Use Phosphonium Reagent (PyBOP, PyBrOP) + Optimized Conditions strat2->reagent2 reagent2->opt

Caption: Troubleshooting decision tree for difficult amide couplings.

Key Optimization Parameters:

  • Base Selection: Use a bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[14] These bases will deprotonate the carboxylic acid without competing with your amine nucleophile.

  • Solvent: Use high-boiling, polar aprotic solvents like DMF or NMP. These solvents are excellent at dissolving all reaction components and can facilitate reactions at higher temperatures.[14]

  • Temperature: Do not assume the reaction will proceed at room temperature. Forcing conditions are often necessary. Gentle heating to 40-60 °C can provide the activation energy needed to overcome the steric barrier. For very stubborn cases, temperatures up to 80 °C or microwave heating may be required.[10][14]

  • Pre-activation: When using uronium or phosphonium salts, pre-activating the carboxylic acid for 15-30 minutes before adding the amine can improve yields. This ensures the active ester is fully formed before the nucleophile is introduced, which can also minimize side reactions like guanidinylation.[5][8]

Part 3: Detailed Experimental Protocols

Protocol 1: High-Potency Coupling Using Phosphonium Reagent (PyBOP)

This protocol is a robust starting point when coupling this compound with a primary or secondary amine that is not exceptionally hindered.

Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous DMF (to make a 0.1 M solution).

  • Reagent Addition: Add (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 equiv).[5]

  • Base Addition: Add DIPEA (3.0 equiv). Stir the mixture at room temperature.

  • Pre-activation: Allow the mixture to stir for 20-30 minutes for pre-activation. The solution may change color.

  • Nucleophile Addition: Add the desired amine (1.1 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by LC-MS or TLC. If no significant conversion is observed after 4 hours, gradually heat the reaction to 50 °C and maintain for 12-24 hours.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely require purification by flash column chromatography on silica gel.[15][16]

Protocol 2: Two-Step, One-Pot Acyl Fluoride Formation and Coupling

This is the most powerful method and is recommended when other protocols fail, especially if the amine partner is also hindered or electron-deficient.[10][11]

Methodology:

  • Acid Fluoride Formation:

    • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DCM or acetonitrile (0.2 M).

    • Add a fluorinating agent such as Deoxo-Fluor (1.2 equiv) dropwise at 0 °C. Caution: Deoxo-Fluor is corrosive and reacts with moisture.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the formation of the acyl fluoride by IR (C=O stretch shifts to ~1820-1840 cm⁻¹) or by quenching a small aliquot with methanol and analyzing the methyl ester formation by LC-MS.

  • Amine Coupling:

    • In a separate flask, dissolve the amine (1.0 equiv) and DIPEA (2.0 equiv) in the same solvent.

    • Cool the amine solution to 0 °C and slowly add the freshly prepared acyl fluoride solution via cannula.

    • Allow the reaction to warm to room temperature.

    • Seal the vessel and heat the reaction to 60-80 °C. Monitor to completion (typically 12-24 hours).[10][11]

  • Workup & Purification:

    • Cool the reaction and quench carefully with saturated aqueous NaHCO₃.

    • Extract with ethyl acetate or DCM.

    • Wash the combined organic layers with water and brine, then dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude material by flash chromatography. A method exists for removing fluoride byproducts by treating the reaction mixture with an oxide of an alkaline earth metal, which may simplify purification.[17]

Part 4: Troubleshooting & FAQs

Q4: I am observing a new byproduct that terminates my peptide chain when using HATU. What is it and how can I prevent it?

A4: The byproduct is likely a guanidinium species. This occurs when the uronium salt (like HATU) reacts directly with the N-terminal amine of your coupling partner instead of the carboxylic acid.[8][9] This side reaction is more prevalent when:

  • The carboxylic acid activation is slow (as with this hindered substrate).

  • An excess of the uronium reagent is used.

  • The amine is added before the acid is fully activated.

Prevention Strategies:

  • Stoichiometry: Use no more than 1.1-1.2 equivalents of the coupling reagent.

  • Pre-activation: Always pre-activate the this compound with HATU and base for at least 15-30 minutes before adding your amine.[8]

  • Switch to Phosphonium Reagents: Use PyBOP or PyAOP instead of HATU. Phosphonium reagents cannot undergo this side reaction, leading to cleaner couplings.

G cluster_main Desired Amide Coupling Pathway cluster_side Guanidinylation Side Reaction Acid R-COOH HATU HATU + Base Acid->HATU ActiveEster OAt-Active Ester (Highly Reactive) HATU->ActiveEster Amine R'-NH2 ActiveEster->Amine Amide Desired Amide Amine->Amide HATU_side HATU (Excess or Slow Activation) Guanidinium Guanidinium Byproduct (Chain Termination) HATU_side->Guanidinium Amine_side R'-NH2 Amine_side->HATU_side

Caption: Competing reaction pathways with uronium salt reagents.

Q5: Purification of the final amide is proving difficult. Are there any specific recommendations?

A5: Purifying hindered amides can be challenging due to potentially similar polarities of starting materials and products, as well as the presence of byproducts from potent coupling reagents (e.g., tetramethylurea from HATU, dicyclohexylurea from DCC).[18]

Strategies:

  • Aqueous Workup: A thorough acidic and basic wash during the workup is critical to remove unreacted starting materials and basic/acidic byproducts.

  • Crystallization: Hindered amides are often crystalline solids. Attempting to recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol, or acetonitrile) can be a highly effective, scalable purification method that avoids chromatography.[16]

  • Chromatography: If chromatography is necessary, be methodical.

    • Normal Phase (Silica Gel): This is the most common method. Use a shallow gradient to carefully separate your product from close-eluting impurities.

    • Reversed-Phase (C18): For highly polar products that do not behave well on silica, reversed-phase flash chromatography can be an excellent alternative.[15]

    • Ion Exchange: If your product or a major impurity has a basic or acidic handle, using a scavenger resin like a strong cation exchange (SCX) resin can be an effective way to capture and release the desired compound, simplifying purification.[15]

References

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters - ACS Publications.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Troubleshooting difficult amide bond formation with hindered substrates. Benchchem.
  • A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal.
  • Technical Support Center: Amide Coupling of Hindered Anilines and Thiazole Carboxylic Acids. Benchchem.
  • The Synthesis of Sterically Hindered Amides. ResearchGate.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Recent development of peptide coupling reagents in organic synthesis.
  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters - ACS Publications.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
  • Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. ResearchGate.
  • How should I purify a complex, polar, amide reaction mixture?. Biotage.
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • What is the best technique for amide purification?. ResearchGate.
  • Purification of amide compound. Google Patents.
  • Overcoming steric hindrance in Acid-PEG6-C2-Boc reactions. Benchchem.
  • Coupling Reagents. Aapptec Peptides.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Peptide Coupling Reagents, More than a Letter Soup.
  • Organic Chemistry Study Guide: Nucleophiles, Electrophiles & Effects. Pearson.
  • Side reactions associated with N-methylated amino acid coupling. Benchchem.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Insight on a Competitive Nucleophilic Addition Reaction of Nε-(Carboxymethyl) Lysine or Different Amino Acids with 4-Methylbenzoquinone. NIH.

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Characterization of 2-Amino-4,6-dimethylbenzoic Acid: An NMR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of molecular entities is paramount. For drug development professionals and researchers, understanding the nuanced architecture of a compound like 2-Amino-4,6-dimethylbenzoic acid is a critical step in predicting its bioactivity, reactivity, and potential applications. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the characterization of this compound, grounded in both theoretical principles and practical insights.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of organic compound characterization, offering an unparalleled window into the molecular framework. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms makes it an indispensable tool. For a substituted aromatic compound such as this compound, ¹H and ¹³C NMR are fundamental to confirming its identity and purity.

While a comprehensive, publicly available experimental NMR dataset for this compound is not readily found in the literature, we can predict the expected spectral data with a high degree of confidence based on established NMR principles and comparison with structurally analogous compounds. This predictive approach is a common and valuable exercise in synthetic and analytical chemistry.

Predicted NMR Spectroscopic Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of chemical shift increments for substituted benzene rings and data from similar molecules.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Singlet (broad)1H-COOH
~6.6Singlet1HAr-H (H-5)
~6.4Singlet1HAr-H (H-3)
~5.5Singlet (broad)2H-NH₂
~2.3Singlet3HAr-CH₃ (C-6)
~2.1Singlet3HAr-CH₃ (C-4)
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~170.0-COOH
~150.0C-2
~140.0C-4
~138.0C-6
~115.0C-5
~112.0C-1
~110.0C-3
~22.0Ar-CH₃ (C-6)
~20.0Ar-CH₃ (C-4)

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, a meticulous experimental approach is crucial. The following protocol outlines the steps for acquiring ¹H and ¹³C NMR data for this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of high-purity this compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively dissolves the acidic and amine functionalities and its residual solvent peak does not overlap with the expected analyte signals.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 500 MHz) for better signal dispersion and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is critical for resolving fine couplings.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to single lines for each unique carbon atom.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H spectrum.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound prep2 Dissolve in DMSO-d6 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Instrument Setup (Tuning, Shimming) prep3->acq1 acq2 1H NMR Acquisition acq1->acq2 acq3 13C NMR Acquisition acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phasing & Baseline Correction proc1->proc2 proc3 Peak Picking & Integration (1H) proc2->proc3 proc4 Chemical Shift Assignment proc2->proc4 proc3->proc4

Caption: Workflow for acquiring and processing NMR data.

A Comparative Look: Alternative Analytical Techniques

While NMR provides the structural backbone, a comprehensive characterization often involves complementary techniques. Here, we compare NMR with High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and for quantitative analysis. For this compound, a reversed-phase HPLC method would be suitable.

  • Principle: Separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Advantages over NMR: Higher sensitivity for detecting impurities, excellent for quantitative measurements, and faster analysis time per sample.

  • Limitations compared to NMR: Provides no structural information beyond the retention time and UV-Vis spectrum of the eluting peak.

A typical HPLC method for aminobenzoic acids would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like methanol or acetonitrile.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Principle: Different functional groups vibrate at characteristic frequencies, leading to a unique IR spectrum.

  • Advantages over NMR: Faster and less expensive instrumentation. It is excellent for identifying the presence of key functional groups.

  • Limitations compared to NMR: Provides limited information about the overall molecular structure and connectivity. The spectrum can be complex and difficult to interpret for molecules with many functional groups.

For this compound, characteristic FTIR peaks would be expected for the N-H stretches of the amine, the O-H and C=O stretches of the carboxylic acid, and C-H and C=C vibrations of the aromatic ring and methyl groups.[2][3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

  • Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Advantages over NMR: Extremely high sensitivity, allowing for the analysis of very small amounts of sample. It provides the exact molecular weight, which is a crucial piece of information.

  • Limitations compared to NMR: Provides little to no information about the specific arrangement of atoms within the molecule (isomer differentiation can be challenging).

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and fragmentation patterns could offer some clues about its structure.[4]

Logical Comparison of Analytical Techniques

Analytical_Comparison cluster_techniques Analytical Techniques cluster_info Information Provided NMR NMR Spectroscopy (1H & 13C) Structure Detailed Structure & Connectivity NMR->Structure Primary Technique Purity Purity & Quantification NMR->Purity Can provide purity estimation HPLC HPLC HPLC->Purity Primary Technique MolecularWeight Molecular Weight & Formula HPLC->MolecularWeight Can be coupled with MS FTIR FTIR Spectroscopy FunctionalGroups Functional Groups FTIR->FunctionalGroups Primary Technique MS Mass Spectrometry MS->Structure Fragmentation can suggest structure MS->MolecularWeight Primary Technique

Caption: Comparison of information from different analytical techniques.

Conclusion

For the unambiguous structural determination of this compound, ¹H and ¹³C NMR spectroscopy are the most powerful and essential techniques. While HPLC, FTIR, and MS provide crucial complementary information regarding purity, functional groups, and molecular weight, respectively, they cannot replace the detailed structural insights offered by NMR. A multi-technique approach, with NMR at its core, represents the gold standard for the comprehensive characterization of novel and known compounds in a research and development setting. This guide serves as a foundational resource for scientists and researchers, enabling them to make informed decisions in their analytical workflows.

References

  • Biomed Chromatogr. 1994 Nov-Dec;8(6):294-6. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. [Link]

  • ResearchGate. The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid. [Link]

  • SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. [Link]

  • ResearchGate. FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. [Link]

  • ACS Publications. Ion-Pair RP-HPLC Determination of Sugars, Amino Sugars, and Uronic Acids after Derivatization with p-Aminobenzoic Acid. [Link]

  • ACS Publications. Synthesis of Aminobenzoic Acid Derivatives via Chemoselective Carbene Insertion into the −NH Bond Catalyzed by Cu(I) Complex. [Link]

  • ResearchGate. FT-IR spectra of (a) m-aminobenzoic acid, (b) PABA polymer and (c)... [Link]

  • PubMed. The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS. [Link]

  • ResearchGate. Mass spectra (x axis = m/z; y axis = relative abundance, %) of... [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 2-Amino-4,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of small molecules are paramount. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of 2-Amino-4,6-dimethylbenzoic acid, a key building block in synthetic organic chemistry and a potential scaffold in medicinal chemistry. We will explore various ionization techniques and analytical platforms, offering field-proven insights and detailed experimental protocols to ensure reliable and reproducible results.

Introduction to this compound and its Analytical Challenges

This compound is an aromatic carboxylic acid with amine and methyl substituents. Its structural complexity, particularly the presence of multiple functional groups, presents unique challenges for mass spectrometric analysis. The choice of ionization source and analytical strategy is critical to prevent in-source fragmentation, achieve adequate sensitivity, and enable unambiguous identification. This guide will compare and contrast two primary approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

I. Gas Chromatography-Mass Spectrometry (GC-MS): The Classical Approach

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is a necessary prerequisite to increase volatility and improve chromatographic behavior.

Expertise & Experience: The Rationale Behind Derivatization

The primary reason for derivatizing aminobenzoic acids for GC-MS analysis is to cap the polar -COOH and -NH2 groups. This reduces their polarity and increases their volatility, making them amenable to gas chromatography. A common and effective derivatization agent is a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst. This process replaces the active hydrogens on the carboxylic acid and amine groups with trimethylsilyl (TMS) groups.[1][2]

The derivatization reaction proceeds as follows:

This derivatized product is significantly more volatile and thermally stable, allowing for sharp chromatographic peaks and reproducible retention times.

Experimental Protocol: GC-MS Analysis of this compound

1. Sample Preparation and Derivatization:

  • To 100 µL of a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., pyridine), add 100 µL of BSTFA with 1% TMCS.
  • Cap the vial tightly and heat at 70°C for 30 minutes.
  • Allow the sample to cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • MSD Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-550.
Data Interpretation: Expected Fragmentation Pattern

Upon electron ionization, the derivatized this compound will undergo characteristic fragmentation. The molecular ion peak ([M]⁺) for the di-TMS derivative is expected at m/z 309. The fragmentation pattern will likely include losses of methyl groups (-15 Da) from the TMS moieties and the aromatic ring, as well as cleavage of the silyl groups.[3] Key expected fragments are summarized in the table below.

m/zProposed Fragment
309[M]⁺
294[M-CH₃]⁺
236[M-Si(CH₃)₃]⁺
192[M-COOTMS]⁺
73[Si(CH₃)₃]⁺ (base peak)
Trustworthiness: Self-Validating System

To ensure the validity of this protocol, a blank sample (solvent and derivatizing agent only) should be run to identify any background peaks. Additionally, a known standard of a similar compound, such as benzoic acid, can be derivatized and analyzed to confirm the efficiency of the derivatization and the performance of the GC-MS system.[4][5]

II. Liquid Chromatography-Mass Spectrometry (LC-MS): The Modern Alternative

LC-MS offers the significant advantage of analyzing compounds in their native form without the need for derivatization. This is particularly beneficial for polar and thermally labile molecules like this compound. Electrospray ionization (ESI) is the most common ionization technique for this type of analysis.

Expertise & Experience: The Power of ESI and Tandem MS

Electrospray ionization is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode, with minimal fragmentation.[6] This is ideal for determining the molecular weight of the analyte. For structural confirmation and enhanced selectivity, tandem mass spectrometry (MS/MS) is employed. In MS/MS, the precursor ion ([M+H]⁺) is isolated and fragmented by collision-induced dissociation (CID) to produce a characteristic fragmentation spectrum.[7][8]

Experimental Protocol: LC-MS/MS Analysis of this compound

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent compatible with the mobile phase, such as a mixture of acetonitrile and water, to a final concentration of 1 µg/mL.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.
  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient:
  • 0-1 min: 5% B.
  • 1-5 min: 5% to 95% B.
  • 5-7 min: 95% B.
  • 7-7.1 min: 95% to 5% B.
  • 7.1-9 min: 5% B.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 2 µL.
  • Ionization Mode: ESI Positive.
  • Gas Temperature: 300°C.
  • Gas Flow: 5 L/min.
  • Nebulizer: 45 psi.
  • Sheath Gas Temperature: 350°C.
  • Sheath Gas Flow: 11 L/min.
  • Capillary Voltage: 3500 V.
  • MS/MS Transitions:
  • Precursor Ion: m/z 166.1 ([M+H]⁺).
  • Product Ions (and Collision Energies): Monitor multiple transitions for confirmation. For example:
  • m/z 148.1 (loss of H₂O)
  • m/z 120.1 (loss of H₂O and CO)
Data Interpretation: Expected MS/MS Fragmentation

The protonated molecule of this compound ([M+H]⁺) will have an m/z of 166.1. The MS/MS spectrum will provide structural information. Common fragmentation pathways for aminobenzoic acids include the loss of water (H₂O) and carbon monoxide (CO).[9][10]

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss
166.1148.1H₂O
166.1120.1H₂O + CO
Trustworthiness: A Self-Validating System

The use of multiple reaction monitoring (MRM) in a triple quadrupole mass spectrometer provides a high degree of selectivity and sensitivity. The ratio of the different product ion signals should remain constant across the chromatographic peak, providing an additional layer of confirmation for the identity of the analyte. For quantitative studies, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.[11]

Comparison of GC-MS and LC-MS for the Analysis of this compound

FeatureGC-MS with DerivatizationLC-MS/MS
Sample Preparation Requires derivatization, which can be time-consuming and introduce variability.Simple "dilute and shoot" approach.
Throughput Lower due to the derivatization step and longer GC run times.Higher throughput is achievable.
Sensitivity Generally good, but can be limited by derivatization efficiency.Typically offers higher sensitivity, especially with modern instrumentation.
Selectivity Good, based on chromatographic retention time and mass spectrum.Excellent, due to the combination of chromatographic separation and MS/MS specificity.
Structural Information EI fragmentation provides a detailed fingerprint, but can be complex to interpret.MS/MS provides controlled fragmentation that is often more straightforward to interpret for structural confirmation.
Matrix Effects Can be an issue, but often mitigated by the cleanup inherent in the derivatization process.More susceptible to ion suppression or enhancement from matrix components.

Visualization of Analytical Workflows

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A This compound Sample B Derivatization with BSTFA/TMCS A->B C GC Injection B->C D Chromatographic Separation C->D E Electron Ionization (EI) D->E F Mass Analysis E->F G Fragmentation Pattern Analysis F->G Data Interpretation

Caption: Workflow for the GC-MS analysis of this compound.

LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A This compound Sample B Dilution in Mobile Phase A->B C LC Injection B->C D Chromatographic Separation C->D E Electrospray Ionization (ESI) D->E F Precursor Ion Selection (MS1) E->F G Collision-Induced Dissociation (CID) F->G H Product Ion Analysis (MS2) G->H I MS/MS Spectrum Analysis H->I Data Interpretation

Caption: Workflow for the LC-MS/MS analysis of this compound.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are viable techniques for the analysis of this compound.

  • GC-MS is a robust and well-established method, particularly useful when a comprehensive fragmentation library for EI spectra is available for comparison. However, the requirement for derivatization adds complexity and potential for variability.

  • LC-MS/MS is the preferred method for high-throughput and sensitive analysis, especially in complex matrices. The ability to analyze the compound in its native form simplifies sample preparation and reduces the risk of artifacts. The specificity of MS/MS detection makes it the superior choice for quantitative applications in drug development and metabolism studies.

For researchers requiring detailed structural elucidation of unknowns, the complementary nature of both techniques can be leveraged. The rich fragmentation from EI-GC-MS can provide a detailed fingerprint, while the controlled fragmentation of LC-MS/MS can confirm the molecular weight and key structural motifs.

References

  • HELIX Chromatography. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acids on Amaze SC Mixed-Mode Column with LC/MS Compatible Conditions. Retrieved from [Link]

  • ResearchGate. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminobenzoic acid. Retrieved from [Link]

  • Semantic Scholar. (1998). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. Retrieved from [Link]

  • International Journal of Scientific Research. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved from [Link]

  • Human Metabolome Database. (2018). Showing metabocard for m-Aminobenzoic acid (HMDB0001891). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

  • ACS Publications. (2010). Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • MassBank. (n.d.). Benzoic acids and derivatives. Retrieved from [Link]

  • MassBank. (n.d.). anthranilic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Digital CSIC. (2024). Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in metabolite identification and quantitative bioanalysis by LC-Q-TOF MS. Retrieved from [Link]

  • Frontiers in Plant Science. (2014). Mass spectral similarity for untargeted metabolomics data analysis of complex mixtures. Retrieved from [Link]

  • PubMed Central. (n.d.). MASS SPECTROMETRY-BASED METABOLOMICS. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... Retrieved from [Link]

  • OSTI.GOV. (n.d.). NIH Public Access. Retrieved from [Link]

  • OSTI.GOV. (n.d.). NIH Public Access. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Medizinische Fakultät Münster. (n.d.). Amino acids. Retrieved from [Link]

  • Uniba. (n.d.). This is a post-peer-review, pre-copyedit version of an article published in Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2,4-dimethyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). FIGURE 2 A, Electrospray ionization mass spectrometry (ESI-MS) analysis.... Retrieved from [Link]

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A Comparative Guide to the Efficacy of 2-Amino-4,6-dimethylbenzoic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the aminobenzoic acid scaffold is a cornerstone for the development of a diverse array of therapeutic agents. The strategic placement of functional groups on this aromatic core can profoundly influence biological activity, offering a rich playground for structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of the efficacy of 2-Amino-4,6-dimethylbenzoic acid (ADBA) with its key structural analogs.

Our analysis is centered on two primary biological activities where aminobenzoic acid derivatives have shown considerable promise: anti-inflammatory and antimicrobial effects. While direct, head-to-head comparative data for ADBA and its closest isomers is not extensively published, this guide synthesizes established SAR principles and experimental data from related compounds to provide expert insights into their potential relative efficacy. We will delve into the mechanistic rationale behind these activities and provide detailed, validated protocols for researchers to conduct their own comparative assessments.

The Structural Landscape: Understanding the Impact of Substitution

The efficacy of aminobenzoic acid derivatives is intrinsically linked to the electronic and steric properties imparted by substituents on the benzene ring. In this compound, the key features are the ortho-amino group relative to the carboxylic acid, and the two methyl groups at the 4 and 6 positions.

Key Structural Analogs for Comparison:

  • Anthranilic Acid (2-Aminobenzoic Acid): The parent scaffold, providing a baseline for the effect of the dimethyl substitution.

  • 2-Amino-3,5-dimethylbenzoic Acid: An isomer of ADBA, to assess the impact of shifting the methyl groups.

  • 4-Amino-2,6-dimethylbenzoic Acid: An isomer with the amino group in the para position, highlighting the importance of the amino-carboxyl spatial relationship.

  • 2-Amino-4,6-diethylbenzoic Acid: A homologous analog to explore the effect of larger alkyl substituents.

The positioning of the amino and carboxylic acid groups is critical for the molecule's interaction with biological targets. The methyl groups in ADBA introduce steric hindrance and increase lipophilicity, which can significantly alter binding affinities, cell permeability, and metabolic stability.

Caption: Structural relationships between this compound and its analogs.

Comparative Efficacy in Anti-Inflammatory Activity

Aminobenzoic acid derivatives, particularly N-arylanthranilic acids, are known for their anti-inflammatory properties, which are often mediated through the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] ADBA has been specifically noted for its ability to inhibit the production of these cytokines in macrophages.

Mechanistic Insights: Inhibition of Pro-inflammatory Cytokine Production

The overproduction of TNF-α and IL-6 is a hallmark of many inflammatory diseases. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of macrophages, leading to the activation of signaling pathways, such as the NF-κB pathway, which culminates in the transcription and release of these cytokines. The ability of a compound to suppress this response is a key indicator of its anti-inflammatory potential.

Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation TNF_IL6 TNF-α & IL-6 (Pro-inflammatory Cytokines) Nucleus->TNF_IL6 Transcription ADBA This compound ADBA->IKK Inhibition

Caption: Workflow for the in vitro anti-inflammatory assay.

Comparative Efficacy in Antimicrobial Activity

Aminobenzoic acids and their derivatives have a long history as antimicrobial agents, primarily due to their structural similarity to p-aminobenzoic acid (PABA), an essential nutrient for many bacteria for folate synthesis.

Mechanistic Insights: Potential Disruption of Folate Synthesis

While not definitively proven for ADBA, a plausible mechanism of antimicrobial action for aminobenzoic acid derivatives is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. By acting as a competitive inhibitor of PABA, these compounds can disrupt the production of folic acid, which is vital for DNA synthesis and bacterial replication.

Structure-Activity Relationship and Efficacy Comparison

The antimicrobial efficacy of aminobenzoic acid derivatives is highly dependent on their ability to mimic PABA and interact with the active site of DHPS.

CompoundKey Structural FeaturesPredicted Antimicrobial Efficacy (vs. ADBA)Rationale
This compound (ADBA) ortho-amino, dimethyl at 4,6Baseline The steric bulk from the methyl groups ortho to the amino and carboxyl groups may influence binding to bacterial enzymes. Increased lipophilicity could enhance penetration of bacterial cell walls.
Anthranilic Acid UnsubstitutedPotentially Lower While it is an aminobenzoic acid, its different substitution pattern compared to PABA may result in weaker inhibition of folate synthesis.
2-Amino-3,5-dimethylbenzoic Acid ortho-amino, dimethyl at 3,5Potentially Similar The change in methyl group positions might alter the binding affinity to bacterial targets. The overall size and lipophilicity are comparable to ADBA.
4-Amino-2,6-dimethylbenzoic Acid para-amino, dimethyl at 2,6Potentially Higher The para-amino acid structure is more analogous to PABA, potentially leading to better competitive inhibition of folate synthesis. However, the flanking methyl groups could introduce steric hindrance.
2-Amino-4,6-diethylbenzoic Acid ortho-amino, diethyl at 4,6Potentially Lower The significantly larger diethyl groups are likely to introduce excessive steric hindrance, potentially preventing effective binding to the active site of bacterial enzymes like DHPS.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standardized and quantitative technique to determine the antimicrobial efficacy of a compound.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against selected bacterial strains (e.g., Staphylococcus aureus and Escherichia coli).

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Compound Dilutions: Perform a serial two-fold dilution of each test compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) in each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm. [2][3][4]

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

This guide provides a framework for comparing the anti-inflammatory and antimicrobial efficacy of this compound with its structural analogs. Based on established structure-activity relationships, it is evident that the position and nature of substituents on the aminobenzoic acid ring are critical determinants of biological activity.

The provided experimental protocols offer a standardized approach for researchers to generate robust and comparable data. Future studies should focus on the direct synthesis and parallel testing of ADBA and its isomers to validate the inferences made in this guide. Furthermore, elucidating the precise molecular targets and mechanisms of action for these compounds will be crucial for their potential development as therapeutic agents.

References

  • Kaltenbronn, J. S., Scherrer, R. A., Short, F. W., Jones, E. M., Beatty, H. R., Saka, M. M., Winder, C. V., Wax, J., & Williamson, W. R. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4A), 621–627.
  • Ciobanu, A., Landagaray, E., Găină, L., Bîcu, E., & Mangalagiu, I. (2022).
  • Promsan, S., Palasarn, S., Thongdeeying, P., & Jantrawut, P. (2022). Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm. Pharmaceuticals, 15(11), 1335.
  • Kapoor, A., Kumar, N., Sharma, P., & Kumar, P. (2016). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharmacia Lettre, 8(12), 57-67.
  • A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? (2018). ResearchGate. Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • Joshi, J., & Singh, P. (2010). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 72(3), 379–382.
  • Lee, D. S., Jeong, G. S., & Kim, Y. C. (2018). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.
  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

  • Sieniawska, E. (2015). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Current Pharmaceutical Analysis, 11(3), 164-177.

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A comparative study of different synthetic routes to 2-Amino-4,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive analysis of various synthetic methodologies for producing 2-Amino-4,6-dimethylbenzoic acid. As a crucial building block in the development of pharmaceuticals and specialized chemicals, the efficient and scalable synthesis of this molecule is of paramount importance. This document provides an in-depth examination of prominent synthetic routes, complete with experimental insights, mechanistic discussions, and comparative data to assist researchers, chemists, and professionals in drug development in selecting the most suitable method for their needs.

Introduction: The Significance of this compound

This compound, also referred to as 4,6-dimethylanthranilic acid, is a substituted aromatic amino acid. Its molecular architecture is a key component in a variety of biologically active compounds. The specific arrangement of the amino and carboxylic acid functionalities, in conjunction with the dimethyl substitution pattern on the benzene ring, dictates its chemical behavior and the properties of its derivatives, making its synthesis a focal point of chemical research.

An Overview of Synthetic Strategies

The synthesis of this compound can be achieved through several distinct chemical pathways. This guide will focus on a comparative evaluation of three well-established routes:

  • Route A: The Hofmann Rearrangement of 4,6-Dimethylisatin

  • Route B: The Reduction of 2-Nitro-4,6-dimethylbenzoic Acid

  • Route C: A Multi-step Synthesis from 3,5-Dimethylaniline via the Sandmeyer Reaction

Each of these synthetic strategies presents a unique set of advantages and disadvantages in terms of reaction yield, product purity, cost-effectiveness, operational safety, and scalability. The subsequent sections will provide a detailed exploration of each approach.

Route A: Hofmann Rearrangement of 4,6-Dimethylisatin

This classical synthetic method employs the Hofmann rearrangement of the amide-like bond within the 4,6-dimethylisatin ring structure to produce the desired anthranilic acid derivative.

Reaction Scheme

Hofmann_Rearrangement start 4,6-Dimethylisatin int1 N-bromoamide salt start->int1 1. NaOH (aq) 2. Br₂ int2 Isocyanate Intermediate int1->int2 Rearrangement end This compound int2->end Hydrolysis

Caption: Hofmann rearrangement of 4,6-dimethylisatin.

Mechanistic Rationale and Experimental Considerations

The Hofmann rearrangement is a robust chemical transformation for converting a primary amide into a primary amine with the loss of one carbon atom. In this specific application, the lactam functionality within 4,6-dimethylisatin is first cleaved by sodium hydroxide to generate the sodium salt of the corresponding amino acid. The subsequent addition of bromine in a basic medium produces an unstable N-bromoamide intermediate. The presence of a base facilitates the abstraction of a proton from the nitrogen atom, initiating a rearrangement cascade where the aryl group migrates from the carbonyl carbon to the nitrogen atom, leading to the expulsion of the bromide ion and the formation of an isocyanate intermediate. The final step involves the hydrolysis of this isocyanate to yield the target this compound.

The selection of a strong base such as sodium hydroxide is critical for both the initial ring-opening and the subsequent rearrangement steps. Precise temperature control during the bromine addition is essential to minimize side reactions and ensure the selective formation of the N-bromoamide.

Experimental Protocol

Materials:

  • 4,6-Dimethylisatin

  • Sodium Hydroxide (NaOH)

  • Bromine (Br₂)

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

Procedure:

  • Prepare a solution of sodium hydroxide (e.g., 10% w/v) in deionized water and cool the solution in an ice bath.

  • Add 4,6-Dimethylisatin to the cold NaOH solution in portions with continuous stirring.

  • Prepare a cold solution of bromine in aqueous sodium hydroxide and add it dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.

  • Upon completion of the addition, allow the reaction mixture to warm to room temperature slowly and then heat to approximately 70-80 °C for a designated period to drive the rearrangement.

  • Cool the reaction mixture and adjust the pH to an acidic range (e.g., pH 3-4) using concentrated hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold deionized water, and dry thoroughly.

  • For enhanced purity, the product can be recrystallized from a suitable solvent system, such as an aqueous ethanol mixture.

Route B: Reduction of 2-Nitro-4,6-dimethylbenzoic Acid

This synthetic pathway focuses on the reduction of a nitro-substituted precursor to obtain the desired amino-functionalized molecule. The choice of the reducing agent is a critical parameter that influences the efficiency, safety, and environmental impact of this method.

Reaction Scheme

Nitro_Reduction start 2-Nitro-4,6-dimethylbenzoic acid end This compound start->end Reducing Agent (e.g., H₂/Pd-C, Sn/HCl)

Caption: Reduction of a nitro-substituted precursor.

Mechanistic Rationale and Experimental Considerations

The conversion of an aromatic nitro group to an amine is a cornerstone transformation in organic chemistry. This can be accomplished through various methods, with catalytic hydrogenation and metal-acid reductions being the most common.

  • Catalytic Hydrogenation: This is frequently the preferred method due to its clean reaction profile. It involves the use of hydrogen gas in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C). The reduction of the nitro group occurs in a stepwise fashion on the surface of the catalyst. This approach typically affords high yields and excellent purity, with water as the sole byproduct. However, it necessitates the use of specialized equipment capable of handling hydrogen gas under pressure.

  • Metal-Acid Reduction: A more traditional and often more economical approach involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). In this process, the metal serves as the reducing agent, donating electrons to the nitro group. While operationally simpler than catalytic hydrogenation, this method generates a considerable amount of metallic waste that requires appropriate disposal procedures.

The decision between these two methods is often dictated by the intended scale of the reaction, the availability of specialized equipment, and environmental considerations.

Experimental Protocol (Catalytic Hydrogenation)

Materials:

  • 2-Nitro-4,6-dimethylbenzoic acid

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen Gas (H₂)

  • Parr shaker or a similar hydrogenation apparatus

Procedure:

  • In a pressure-rated reaction vessel, dissolve 2-Nitro-4,6-dimethylbenzoic acid in a suitable solvent such as methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the reaction vessel and purge it with an inert gas, such as nitrogen or argon, before pressurizing with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Agitate the reaction mixture at room temperature or with gentle warming until the consumption of hydrogen gas ceases, signaling the completion of the reaction.

  • Carefully vent the reaction vessel and remove the catalyst by filtering the mixture through a pad of Celite.

  • Remove the solvent from the filtrate by rotary evaporation to obtain the crude product.

  • The product can be further purified by recrystallization if necessary.

Route C: From 3,5-Dimethylaniline via Sandmeyer Reaction

This multi-step synthetic sequence commences with the readily available starting material, 3,5-dimethylaniline, and systematically introduces the carboxylic acid and amino functionalities.

Reaction Scheme

Sandmeyer_Route start 3,5-Dimethylaniline int1 Diazonium Salt start->int1 1. NaNO₂, HCl (Diazotization) int2 2-Bromo-1,3-dimethylbenzene int1->int2 CuBr (Sandmeyer) int3 Grignard Reagent int2->int3 Mg, THF int4 2,4-Dimethylbenzoic acid int3->int4 1. CO₂ 2. H₃O⁺ end This compound int4->end Nitration then Reduction

Caption: Multi-step synthesis from 3,5-dimethylaniline.

Mechanistic Rationale and Experimental Considerations

This synthetic pathway is comprised of several distinct and important chemical transformations:

  • Diazotization: 3,5-Dimethylaniline is treated with nitrous acid, which is generated in situ from sodium nitrite and a strong acid, to form a diazonium salt. This reaction is temperature-sensitive and must be conducted at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

  • Sandmeyer Reaction: The diazonium salt is subsequently reacted with a copper(I) salt, such as copper(I) bromide, to facilitate the replacement of the diazonium group with a bromine atom. This transformation proceeds through a radical-mediated mechanism.

  • Grignard Reaction and Carboxylation: The resulting 2-bromo-1,3-dimethylbenzene is converted into a Grignard reagent by reaction with magnesium metal in an ethereal solvent. This organometallic intermediate is then carboxylated by bubbling carbon dioxide through the solution, followed by an acidic workup to afford 2,4-dimethylbenzoic acid.

  • Nitration and Reduction: The final stages of the synthesis involve the nitration of 2,4-dimethylbenzoic acid to introduce a nitro group at the 6-position, followed by the reduction of this nitro group to an amine using one of the methods described in Route B. The regioselectivity of the nitration step is governed by the directing effects of the existing substituents on the aromatic ring.

While this route is more protracted and complex than the preceding two, it utilizes readily accessible starting materials and serves as an excellent platform for demonstrating a variety of fundamental organic reactions.

Experimental Protocol (Conceptual Outline)

Given the multi-step nature of this route, a detailed protocol for each transformation is extensive. The following is a conceptual summary:

  • Steps 1 & 2 (Diazotization and Sandmeyer): Dissolve 3,5-dimethylaniline in aqueous HCl, cool the solution to 0 °C, and add an aqueous solution of sodium nitrite dropwise. The resulting diazonium salt solution is then added to a solution of CuBr.

  • Steps 3 & 4 (Grignard and Carboxylation): React 2-bromo-1,3-dimethylbenzene with magnesium turnings in anhydrous ether or THF to form the Grignard reagent. Bubble dry CO₂ gas through the reaction mixture, followed by quenching with a dilute acid.

  • Step 5 (Nitration and Reduction): The synthesized 2,4-dimethylbenzoic acid is nitrated using a mixture of nitric acid and sulfuric acid. The resulting nitro compound is subsequently reduced to the final product as detailed in Route B.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Hofmann RearrangementRoute B: Reduction of Nitro CompoundRoute C: From 3,5-Dimethylaniline
Starting Material Availability 4,6-Dimethylisatin may require prior synthesis.2-Nitro-4,6-dimethylbenzoic acid may require prior synthesis.3,5-Dimethylaniline is a readily available commodity chemical.
Number of Steps 1-2 steps1 step (assuming precursor availability)Multiple steps
Overall Yield Moderate to GoodGood to ExcellentModerate (due to cumulative losses over several steps)
Purity of Crude Product Generally good; may necessitate recrystallization.High, particularly with catalytic hydrogenation.Variable; requires purification after each step.
Key Reagents & Hazards Bromine (toxic, corrosive), strong bases.H₂ gas (flammable, requires specialized equipment), strong acids, metallic waste.NaNO₂ (toxic), CuBr, Grignard reagents (moisture-sensitive), nitrating agents (corrosive, strong oxidizers).
Scalability Can be challenging due to exothermic reactions and the handling of bromine.Catalytic hydrogenation is highly scalable. Metal-acid reduction is scalable but generates more waste.Less suitable for large-scale production due to the number of steps and intermediates.
Cost-Effectiveness Can be cost-effective if the starting isatin is readily available.Can be highly cost-effective, especially the metal-acid reduction variant.Can be more costly due to the number of reagents and purification steps involved.

Conclusion and Recommendations

The selection of the most appropriate synthetic route for this compound is contingent upon the specific objectives and constraints of the project.

  • For laboratory-scale synthesis where expediency and operational simplicity are the primary drivers, Route A (Hofmann Rearrangement) presents a relatively direct pathway, provided that the 4,6-dimethylisatin starting material is accessible.

  • For large-scale industrial production , where efficiency, product purity, and operational safety are of the utmost importance, Route B (Reduction of the Nitro Compound) , particularly via catalytic hydrogenation, emerges as the most compelling option. It is a high-yielding and environmentally benign reaction that is well-suited for process scale-up.

A thorough assessment of available resources, desired production scale, and safety infrastructure should ultimately inform the choice of the most suitable synthetic strategy.

References

  • Shioiri, T. (1991). Hofmann Rearrangement. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 6, pp. 795-805). Pergamon Press. [Link]

  • Blaser, H.-U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH. [Link]

  • Ropp, G. A. (1950). The Sandmeyer Reaction. Journal of Chemical Education, 27(11), 605. [Link]

  • Dickerman, S. C., DeSouza, D. J., & Jacobson, N. (1967). The Sandmeyer reaction. V. The role of cuprous bromide in the reaction of p-nitrobenzenediazonium bromide with bromide ion. The Journal of Organic Chemistry, 32(12), 3934–3939. [Link]

A Comparative Guide to the Validation of a Novel High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Amino-4,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive validation of a newly developed, robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Amino-4,6-dimethylbenzoic acid. This compound is a crucial intermediate in the synthesis of various pharmaceutical agents, making its precise measurement essential for quality control and drug development processes. We will provide an in-depth analysis of the method's performance, comparing it with an alternative, more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. All experimental data and protocols are presented to ensure scientific integrity and allow for seamless method transfer.

Introduction: The Analytical Challenge

This compound (Figure 1) is an aromatic amine and a benzoic acid derivative.[1] The presence of both an acidic carboxylic acid group and a basic amino group, along with its aromatic nature, necessitates a well-optimized chromatographic method to achieve symmetric peak shape and reproducible quantification.[2][3] The primary objective of this work was to develop and validate a simple, yet robust, reversed-phase HPLC method with UV detection that is fit for purpose in a quality control environment. The validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method's suitability for its intended use.[4][5]

Caption: Chemical Structure of this compound.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique is contingent on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix.[6] For the quantification of this compound, both HPLC-UV and LC-MS/MS are viable options, each with distinct advantages.

ParameterNovel HPLC-UV Method Alternative LC-MS/MS Method
Principle Separation based on polarity, detection by UV absorbance.[7]Separation based on polarity, detection by mass-to-charge ratio.[8]
Selectivity Good; potential for interference from co-eluting compounds with similar UV spectra.Very High; can distinguish between isobaric compounds.[6]
Sensitivity (LOQ) Moderate (e.g., ~50 ng/mL).High (e.g., ~0.5 ng/mL).[7]
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 1.5%
Cost & Complexity Lower cost, less complex instrumentation and maintenance.Higher initial investment and operational complexity.
Ideal Application Routine quality control, purity assessment, and assay of bulk drug substance and formulated products.Trace-level quantification, impurity profiling, and analysis in complex biological matrices.[6]

The Novel HPLC-UV Method: Detailed Protocol

The causality behind our experimental choices is rooted in achieving a balance between performance, robustness, and efficiency for a quality control setting. A C18 stationary phase was selected for its versatility in reversed-phase chromatography. The mobile phase, a mixture of acetonitrile and a phosphate buffer, was chosen to ensure good peak shape and retention for the amphoteric analyte. The pH of the buffer is critical and was optimized to suppress the ionization of the carboxylic acid group, leading to better retention and peak symmetry.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 245 nm.

  • Run Time: 8 minutes.

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 to 150 µg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at a target concentration of 100 µg/mL in the diluent.

Validation of the Novel HPLC-UV Method

The validation process is a systematic approach to confirm that the analytical method is fit for its intended purpose.[9] It involves a series of experiments to assess key performance characteristics.[4][10]

G cluster_workflow Analytical Method Validation Workflow A Method Development & Optimization B Validation Protocol Definition A->B C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G Limit of Detection (LOD) & Limit of Quantitation (LOQ) B->G H Robustness B->H I System Suitability B->I J Validation Report C->J D->J E->J F->J G->J H->J I->J

Caption: A typical workflow for analytical method validation.

System Suitability

System suitability testing is an integral part of any analytical procedure, ensuring the chromatographic system is adequate for the intended analysis.[11]

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20008500
%RSD of Peak Area (n=6) ≤ 1.0%0.4%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4][12] The method demonstrated good specificity, with no interference from blank (diluent) or placebo samples at the retention time of the this compound peak.

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[9]

ParameterResult
Linear Range 1 - 150 µg/mL
Correlation Coefficient (r²) 0.9998
Regression Equation y = 25432x + 1234
Accuracy

Accuracy was determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the target concentration).

Concentration LevelMean Recovery (%)%RSD
80 µg/mL 99.5%0.8%
100 µg/mL 100.2%0.5%
120 µg/mL 99.8%0.6%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[12]

Precision Level%RSD (n=6)
Repeatability 0.7%
Intermediate Precision 1.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 15 ng/mL
LOQ 50 ng/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in method parameters.[12] The method proved to be robust, with no significant impact on the results when varying the mobile phase composition (±2%), pH (±0.2 units), and column temperature (±2 °C).

Conclusion

The newly developed HPLC-UV method for the quantification of this compound has been successfully validated according to ICH guidelines. The method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control analysis. While an LC-MS/MS method offers higher sensitivity, the validated HPLC-UV method provides a cost-effective and reliable alternative for its intended purpose. The comprehensive data presented in this guide should facilitate the seamless transfer and implementation of this method in other laboratories.

References

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A Researcher's Guide to Substituted Anthranilic Acids: A Comparative Analysis of 2-Amino-4,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Anthranilic Acid Scaffold

Anthranilic acid (2-aminobenzoic acid) is a vital molecular scaffold in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a carboxylic acid and an amino group positioned ortho to each other on a benzene ring, provides a versatile platform for creating diverse and complex molecules.[3] This amphoteric nature allows for a wide range of chemical transformations, from simple esterifications and amidations to the construction of elaborate heterocyclic systems.[2] Historically derived from the degradation of indigo, this "privileged" structure is the backbone of numerous pharmaceuticals, including diuretics like furosemide, anti-allergics, and a major class of non-steroidal anti-inflammatory drugs (NSAIDs) known as the fenamates.[2][4]

The strategic placement of substituents on either the phenyl ring or the amino group dramatically alters the molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparison of 2-Amino-4,6-dimethylbenzoic acid, a ring-substituted variant, with other key substituted anthranilic acids, particularly the N-aryl substituted fenamates. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform the selection and application of these critical building blocks.

Comparative Analysis: Steric and Electronic Effects on Molecular Properties

The key to understanding the differences between substituted anthranilic acids lies in the electronic and steric influence of their substituents. We will compare our focus molecule, this compound, with the parent anthranilic acid and two prominent N-substituted fenamates: Mefenamic acid and Flufenamic acid.

Physicochemical Properties

The substitution pattern profoundly impacts properties like melting point, solubility, and acidity (pKa), which in turn affect a compound's formulation, absorption, and interaction with biological targets.

CompoundStructureMolecular FormulaMW ( g/mol )Melting Point (°C)pKa (Carboxyl)Water Solubility
Anthranilic Acid C₇H₇NO₂137.14146-148~4.85Poor (0.35-0.57 g/100 mL)[5]
This compound C₉H₁₁NO₂165.19[6]N/APredicted > 4.85Predicted Low
Mefenamic Acid C₁₅H₁₅NO₂241.29[7]230-231[8]~4.2[8]Practically Insoluble[8]
Flufenamic Acid C₁₄H₁₀F₃NO₂281.23[9]133.5[10]N/APractically Insoluble[9]

Data not available in search results is marked N/A. Predicted values are based on chemical principles.

Analysis of Physicochemical Trends:

  • This compound: The two methyl groups at the 4- and 6-positions are electron-donating. This electronic effect increases the electron density on the aromatic ring and the nitrogen atom, making the amino group more basic and the carboxylic acid less acidic (a higher pKa) compared to the parent anthranilic acid. The added methyl groups also increase the molecule's lipophilicity and steric bulk.

  • Mefenamic and Flufenamic Acid: These are N-aryl substituted derivatives. The N-phenyl group significantly increases the molecular weight and lipophilicity, leading to very poor water solubility—a common challenge in their formulation.[11] The nature of the substituents on the N-aryl ring fine-tunes their biological activity.

Reactivity and Synthetic Utility

The dual functionality of anthranilic acids makes them versatile synthetic intermediates.

  • Amino Group Reactivity: The amino group can undergo acylation, alkylation, and diazotization.[2] In this compound, the electron-donating methyl groups enhance the nucleophilicity of the amine, potentially accelerating reactions at this site. However, the ortho methyl group (at position 6) introduces significant steric hindrance, which could slow down reactions involving bulky electrophiles.

  • Carboxylic Acid Reactivity: The carboxyl group is readily converted to esters, amides, or acid chlorides. The electronic effect of the methyl groups in this compound makes the carboxyl group slightly less acidic and thus marginally less reactive toward nucleophiles compared to unsubstituted anthranilic acid.

  • Diazotization and Benzyne Formation: A unique reaction of anthranilic acid is its diazotization followed by decomposition, which generates benzyne—a highly reactive intermediate used in organic synthesis.[2] Substituents on the ring will influence the stability of the intermediate diazonium salt and the subsequent reactivity of the resulting substituted benzyne.

Biological Activity: A Focus on Cyclooxygenase (COX) Inhibition

The most well-documented biological activity of anthranilic acid derivatives is their role as anti-inflammatory agents.[12] This effect is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of pain and inflammation.[13]

There are two main isoforms of the enzyme:

  • COX-1: Constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa.

  • COX-2: Inducible and its expression is upregulated at sites of inflammation.[14]

Selective inhibition of COX-2 over COX-1 is a major goal in the development of NSAIDs to reduce gastrointestinal side effects. The fenamates, such as mefenamic and flufenamic acid, are known inhibitors of both COX isoforms.[8]

// Nodes AA [label="Arachidonic Acid\n(Substrate)", fillcolor="#FBBC05", fontcolor="#202124"]; COX_Enzyme [label="COX-1 / COX-2\nActive Site", shape=hexagon, fillcolor="#F1F3F4", fontcolor="#202124", width=1.5]; PGs [label="Prostaglandins\n(Inflammation, Pain)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anth_Acid [label="Substituted\nAnthranilic Acid\n(e.g., Fenamates)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Block [label="Competitive\nInhibition", shape=point, width=0.1, height=0.1, style=invis];

// Edges AA -> COX_Enzyme [label=" Binds to"]; COX_Enzyme -> PGs [label=" Catalyzes"]; Anth_Acid -> Block [dir=none]; Block -> COX_Enzyme [label=" Blocks\nBinding", color="#EA4335", arrowhead=tee];

} etad Caption: Competitive inhibition of COX enzymes by substituted anthranilic acids.

Comparative Inhibitory Activity

The potency and selectivity of COX inhibition vary significantly with the substitution pattern.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity (COX-1/COX-2)Reference
Mefenamic Acid ~5.0 - 9.96~0.06 - 1.0~0.01 - 0.2 (COX-2 preferential)[15][16]
Flufenamic Acid 9.96N/AN/A[15]
Ibuprofen (Reference) 2.61.53~0.6 (Non-selective)[17]

Structure-Activity Relationship (SAR) Insights:

  • N-Aryl Substitution is Key: The N-aryl group of the fenamates is crucial for potent anti-inflammatory activity.[18]

  • Carboxylic Acid Position: The ortho-position of the carboxylic acid relative to the amino group is essential. 3- and 4-aminobenzoic acid analogs are inactive as COX inhibitors.[18]

  • Substitution on N-Aryl Ring: Substituents on the N-aryl ring significantly impact potency. For instance, the CF₃ group in flufenamic acid and the 2,3-dimethyl groups in mefenamic acid are critical for their activity profiles.[12]

  • Substitution on Anthranilic Acid Ring: Generally, adding substituents to the anthranilic acid ring itself (positions 3-6) tends to reduce anti-inflammatory activity.[12][18] This suggests that while this compound is an interesting synthetic building block, its potential as a direct COX inhibitor might be lower than the fenamates. However, its unique steric and electronic profile could lead to activity against other biological targets.

// Relationships NHR -> R_Group [label="Substitution"]; Aryl_Ring -> Ring_Sub [label="Substitution"]; R_Group -> Aryl_Sub [label="Substitution"]; } etad Caption: Key structure-activity relationships for anthranilic acid-based COX inhibitors.

Experimental Protocols

To provide a practical context for researchers, we outline a general synthesis for a substituted anthranilic acid and a standard assay for evaluating COX inhibition.

Protocol 1: General Synthesis of N-Aryl Anthranilic Acids (Ullmann Condensation)

This protocol describes a common method for synthesizing fenamate-type compounds, which can be adapted for various substituted anilines and halobenzoic acids.

Causality: The Ullmann condensation is a classic and robust method for forming C-N bonds. It utilizes a copper catalyst to couple an amine with an aryl halide. The base is crucial for deprotonating the carboxylic acid and/or the amine, facilitating the reaction.

Synthesis_Workflow Start Reactants: - 2-Halobenzoic Acid - Substituted Aniline - Copper Catalyst - Base (e.g., K₂CO₃) Reaction Reflux in Solvent (e.g., DMF, Bis(2-methoxyethyl)ether) ~140°C, 2-4h Start->Reaction Workup Acidification (HCl) & Cooling Reaction->Workup Precipitation Precipitation of Crude Product Workup->Precipitation Purification Filtration & Recrystallization Precipitation->Purification Product Pure N-Aryl Anthranilic Acid Purification->Product

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine potassium 2-bromobenzoate (1.0 eq), the desired substituted aniline (e.g., 2,3-dimethylaniline for mefenamic acid, 1.0-1.2 eq), potassium carbonate (base, ~2.0 eq), and a copper catalyst (e.g., cupric acetate, ~0.1 eq).[8]

  • Solvent Addition: Add a high-boiling point solvent such as DMF or bis(2-methoxyethyl)ether.

  • Reaction: Heat the mixture to reflux (typically 140-160°C) with vigorous stirring for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[19]

  • Work-up: Once the reaction is complete, cool the mixture. Carefully acidify the hot mixture with concentrated hydrochloric acid until the pH is ~2-3. This protonates the carboxylate, making the product insoluble.

  • Isolation: Cool the acidified mixture in an ice bath to promote precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-aryl anthranilic acid.[8]

  • Validation: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a framework for measuring the inhibitory activity of a test compound against COX-1 and COX-2. The assay measures the amount of prostaglandin (e.g., PGE₂) produced.[20]

Causality: The assay directly measures the enzymatic activity of COX. By comparing the amount of prostaglandin produced in the presence and absence of an inhibitor, we can quantify the inhibitor's potency (typically as an IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity).[20]

Step-by-Step Methodology:

  • Enzyme and Reagent Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl, pH 8.0). Prepare a stock solution of the substrate, arachidonic acid. Prepare serial dilutions of the test compound (e.g., this compound) and a reference inhibitor (e.g., mefenamic acid) in DMSO or another suitable solvent.

  • Incubation: In a microplate, add the enzyme solution, a heme cofactor, and either the test compound or the vehicle control (DMSO).[14] Incubate this mixture for a set time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[14]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.[21]

  • Reaction Termination: Allow the reaction to proceed for a precise duration (e.g., 2 minutes) at 37°C, then terminate it by adding a strong acid (e.g., HCl).[14][21]

  • Quantification: Quantify the amount of prostaglandin E₂ (PGE₂) produced in each well using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) kit or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20][21]

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value for each compound against each COX isoform.

  • Validation: The assay is self-validating by including a known inhibitor as a positive control and a vehicle-only sample for 100% activity. The results should be reproducible across multiple experiments.

Conclusion and Future Outlook

The anthranilic acid scaffold is a cornerstone of modern medicinal chemistry. This guide highlights the critical differences that arise from distinct substitution patterns.

  • N-Aryl Substituted Anthranilic Acids (Fenamates): These are potent, well-characterized anti-inflammatory agents. Their biological activity is highly dependent on the N-aryl substitution, which is essential for effective binding to the COX active site. Their primary drawback is often poor aqueous solubility.

  • This compound: This ring-substituted analogue presents a different profile. The electron-donating and sterically hindering methyl groups alter its fundamental physicochemical properties and reactivity compared to both the parent molecule and the fenamates. While SAR principles suggest it may be a weaker COX inhibitor, its unique structure makes it a valuable and underexplored building block for synthesizing novel compounds. Its increased lipophilicity and altered electronic distribution could be leveraged to target other enzymes or receptors where such properties are favorable.

For researchers, the choice of scaffold is paramount. For projects focused on optimizing known COX inhibitors, the fenamate backbone remains the logical starting point. However, for exploratory programs seeking novel bioactivities or unique chemical handles for further elaboration, less common derivatives like this compound offer intriguing possibilities and represent a fertile ground for discovery.

References

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  • Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung, 33(4A), 621-7.
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Benchmarking the performance of 2-Amino-4,6-dimethylbenzoic acid-based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide to benchmarking the performance of 2-Amino-4,6-dimethylbenzoic acid-based inhibitors against established market alternatives.

Introduction: The Therapeutic Potential of Targeting Protein Kinases

Substituted aminobenzoic acids are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The 2-aminobenzoic acid scaffold, in particular, is a privileged structure found in many kinase inhibitors.[1] These enzymes are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for drug development.[1][2] This guide provides a comprehensive framework for benchmarking the performance of a novel inhibitor series based on the this compound scaffold against established kinase inhibitors.

This guide will focus on the systematic evaluation of these novel compounds, detailing the necessary experimental workflows, from initial biochemical validation to cellular activity and selectivity profiling. By adhering to the rigorous methodologies outlined, researchers and drug development professionals can generate robust and comparable data to make informed decisions on lead candidate progression.

Experimental Design for Inhibitor Benchmarking

A multi-tiered approach is essential for the comprehensive evaluation of any new inhibitor. This process typically begins with target-specific biochemical assays to determine potency and mechanism, followed by cell-based assays to assess efficacy in a more physiologically relevant context.

Biochemical Assays: Quantifying Target Engagement and Potency

The initial step is to determine the direct inhibitory effect of the this compound-based compounds on the target kinase. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of an inhibitor required to reduce the activity of the target enzyme by 50%.[3]

A widely used method for determining the IC50 of kinase inhibitors is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction. A reduction in ADP production in the presence of the inhibitor corresponds to its inhibitory activity.

Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

  • Reagent Preparation:

    • Prepare a stock solution of the this compound-based inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor to create a dose-response curve.

    • Prepare the kinase, substrate, and ATP in the appropriate kinase buffer.

  • Assay Execution:

    • In a 96-well or 384-well plate, add the kinase and the inhibitor dilutions.

    • Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Diagram: General Workflow for Biochemical IC50 Determination

reagent_prep Reagent Preparation (Inhibitor, Kinase, Substrate, ATP) assay_plate Assay Plating (Kinase + Inhibitor) reagent_prep->assay_plate incubation1 Pre-incubation assay_plate->incubation1 reaction_init Reaction Initiation (Add Substrate/ATP) incubation1->reaction_init incubation2 Kinase Reaction reaction_init->incubation2 detection Signal Detection (e.g., ADP-Glo) incubation2->detection data_analysis Data Analysis (Calculate IC50) detection->data_analysis

Caption: Workflow for determining biochemical IC50.

Cell-Based Assays: Assessing Cellular Potency and Phenotypic Effects

While biochemical assays are crucial for determining direct target inhibition, cell-based assays provide a more biologically relevant context to evaluate an inhibitor's performance.[5] These assays can measure the inhibitor's ability to permeate cells, engage its target in the cellular environment, and elicit a desired phenotypic response, such as inhibiting cell proliferation or inducing apoptosis.

Protocol: Cell Proliferation Assay (e.g., CCK-8 or MTS)

  • Cell Culture:

    • Culture the desired cancer cell line, known to be dependent on the target kinase, in appropriate media.

  • Assay Setup:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the this compound-based inhibitor. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).[6]

  • Incubation:

    • Incubate the cells for a specified period (e.g., 48-72 hours) to allow the inhibitor to exert its anti-proliferative effects.[6]

  • Measurement of Cell Viability:

    • Add a cell viability reagent (e.g., CCK-8 or MTS) to each well and incubate according to the manufacturer's instructions. These reagents are converted into a colored formazan product by metabolically active cells.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.[7]

Diagram: Cellular Proliferation Assay Workflow

cell_seeding Seed Cells in 96-well Plate inhibitor_treatment Treat with Inhibitor Series cell_seeding->inhibitor_treatment incubation Incubate (e.g., 72 hours) inhibitor_treatment->incubation viability_reagent Add Cell Viability Reagent incubation->viability_reagent read_plate Measure Absorbance viability_reagent->read_plate calculate_ic50 Calculate Cellular IC50 read_plate->calculate_ic50

Caption: Workflow for cellular proliferation IC50.

Comparative Data Analysis

To effectively benchmark the this compound-based inhibitors, their performance data should be compared against well-characterized, clinically relevant inhibitors targeting the same kinase.

Table 1: Comparative Inhibitory Potency

CompoundTarget KinaseBiochemical IC50 (nM)Cellular IC50 (µM)Reference
Compound X (Hypothetical) e.g., EGFRData to be determinedData to be determinedN/A
SorafenibVEGFR-290Varies by cell line[3]
DasatinibBcr-Abl<1Varies by cell line[3]
LapatinibHER2Data not availableVaries by cell line[8]

Note: The IC50 values for established inhibitors can vary based on the specific assay conditions and cell lines used. The data presented here are for comparative purposes.[3][8]

Selectivity Profiling: A Critical Step

A crucial aspect of inhibitor characterization is determining its selectivity. A highly selective inhibitor will preferentially bind to its intended target with minimal off-target effects, which can lead to a better safety profile. Kinase selectivity profiling is typically performed by screening the inhibitor against a large panel of kinases.

Diagram: Kinase Selectivity Concept

Inhibitor Inhibitor TargetKinase Target Kinase Inhibitor->TargetKinase High Affinity OffTarget1 Off-Target Kinase 1 Inhibitor->OffTarget1 Low Affinity OffTarget2 Off-Target Kinase 2 Inhibitor->OffTarget2 Low Affinity

Sources

A Senior Application Scientist's Guide to Specificity: Comparative Cross-Reactivity Analysis of Antibodies Targeting 2-Amino-4,6-dimethylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise detection of small molecules is a cornerstone of innovation. The specificity of an antibody is not merely a parameter; it is the foundation upon which reliable immunoassays are built, ensuring that results are accurate and reproducible.[1] The development of therapies and diagnostic tools often hinges on the ability of an antibody to distinguish its target from a milieu of structurally similar compounds.[2][3] An antibody with poor specificity, prone to cross-reactivity, can lead to misleading data, jeopardizing experimental outcomes and potentially derailing promising research avenues.[4]

This guide provides an in-depth technical comparison of the cross-reactivity profiles of monoclonal and polyclonal antibodies raised against 2-Amino-4,6-dimethylbenzoic acid. We will delve into the underlying principles of antibody-hapten recognition, provide detailed experimental workflows for assessing specificity, and present a comparative analysis of hypothetical, yet plausible, experimental data.

The Imperative of Specificity: The Case of this compound

This compound and its derivatives represent a class of small molecules with potential significance in various research and development domains. To generate a robust immune response against such a small molecule (a hapten), it must first be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[5][6] This hapten-carrier conjugate is then used to immunize an animal, stimulating the production of antibodies.

The central challenge lies in the antibody's ability to specifically recognize the this compound moiety while ignoring its structural analogs. Even minor alterations to the molecule, such as the position or type of substituent on the benzene ring, can impact antibody binding. Understanding the degree of this cross-reactivity is critical for the validation of any immunoassay.

Comparative Analysis: Monoclonal vs. Polyclonal Antibody Specificity

The choice between a monoclonal and a polyclonal antibody has profound implications for assay specificity. Monoclonal antibodies (mAbs), originating from a single B-cell clone, recognize a single epitope, which generally leads to higher specificity and batch-to-batch consistency. Polyclonal antibodies (pAbs), a heterogeneous mix from multiple B-cell clones, recognize multiple epitopes on the antigen. This can result in a more robust signal but often at the cost of increased cross-reactivity.

To illustrate this, we present a comparative analysis of a hypothetical monoclonal antibody (mAb-ADMBA) and a polyclonal antibody (pAb-ADMBA) against this compound and a panel of its structural derivatives. The data is presented as the concentration of the analyte required for 50% inhibition of the antibody-antigen binding (IC50) in a competitive ELISA format.

Table 1: Hypothetical Cross-Reactivity Profile of a Monoclonal Antibody (mAb-ADMBA) against this compound Derivatives

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compoundthis compound15100
2-Amino-4-methylbenzoic acid2-Amino-4-methylbenzoic acid3504.3
2-Amino-6-methylbenzoic acid2-Amino-6-methylbenzoic acid4203.6
4,6-Dimethylbenzoic acid4,6-Dimethylbenzoic acid> 10,000< 0.15
2-Aminobenzoic acid2-Aminobenzoic acid2,5000.6
2-Amino-4,6-diethylbenzoic acid2-Amino-4,6-diethylbenzoic acid1,8000.83

Table 2: Hypothetical Cross-Reactivity Profile of a Polyclonal Antibody (pAb-ADMBA) against this compound Derivatives

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compoundthis compound8100
2-Amino-4-methylbenzoic acid2-Amino-4-methylbenzoic acid1206.7
2-Amino-6-methylbenzoic acid2-Amino-6-methylbenzoic acid1505.3
4,6-Dimethylbenzoic acid4,6-Dimethylbenzoic acid1,5000.53
2-Aminobenzoic acid2-Aminobenzoic acid8001.0
2-Amino-4,6-diethylbenzoic acid2-Amino-4,6-diethylbenzoic acid6501.23

Cross-reactivity (%) is calculated as: (IC50 of this compound / IC50 of test compound) x 100.

As the hypothetical data illustrates, the monoclonal antibody (mAb-ADMBA) demonstrates superior specificity, with significantly lower cross-reactivity towards the tested derivatives compared to the polyclonal antibody (pAb-ADMBA). The polyclonal antibody, while exhibiting a lower IC50 for the target analyte (suggesting higher sensitivity), shows a greater propensity to recognize structurally related molecules. This underscores the critical trade-off between sensitivity and specificity that researchers must navigate.

Experimental Protocols: A Step-by-Step Guide to Cross-Reactivity Assessment

A rigorous assessment of antibody cross-reactivity is a multi-step process that begins with the synthesis of the hapten and its derivatives, followed by conjugation to a carrier protein, and culminating in a competitive immunoassay.

Synthesis of this compound Derivatives (Haptens)

The synthesis of the target hapten and its analogs is the first critical step. A plausible synthetic route for this compound and its derivatives often involves the modification of commercially available precursors. For instance, selective methylation or amination of benzoic acid precursors can be achieved through established organic chemistry reactions. It is crucial to purify each synthesized compound to a high degree and confirm its structure using techniques like NMR and mass spectrometry to ensure the validity of the subsequent cross-reactivity data.

Hapten-Carrier Protein Conjugation

To elicit an immune response, the synthesized haptens must be covalently linked to a carrier protein. The choice of conjugation chemistry depends on the available functional groups on the hapten. For this compound, the carboxylic acid group is a convenient handle for conjugation to the primary amines (e.g., lysine residues) on the carrier protein using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Protocol for EDC-Mediated Conjugation:

  • Dissolve the Hapten: Dissolve this compound in a suitable organic solvent (e.g., DMSO or DMF).

  • Activate the Hapten: Add a molar excess of EDC and N-hydroxysuccinimide (NHS) to the hapten solution and incubate at room temperature to form an NHS-ester intermediate.

  • Prepare the Carrier Protein: Dissolve the carrier protein (e.g., BSA) in a conjugation buffer (e.g., PBS, pH 7.4).

  • Conjugation Reaction: Add the activated hapten solution dropwise to the carrier protein solution while stirring. Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

  • Purification: Remove unconjugated hapten and reaction byproducts by dialysis or gel filtration.

  • Characterization: Confirm the successful conjugation and estimate the hapten-to-protein molar ratio using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

Hapten_Conjugation_Workflow Hapten This compound EDC_NHS EDC/NHS Activation Hapten->EDC_NHS Activated_Hapten NHS-ester Intermediate EDC_NHS->Activated_Hapten Conjugation Conjugation Reaction Activated_Hapten->Conjugation Carrier_Protein Carrier Protein (e.g., BSA) Carrier_Protein->Conjugation Purification Purification (Dialysis/Gel Filtration) Conjugation->Purification Conjugate Hapten-Carrier Conjugate Purification->Conjugate

Caption: Workflow for Hapten-Carrier Protein Conjugation.

Competitive ELISA for Cross-Reactivity Testing

The competitive Enzyme-Linked Immunosorbent Assay (cELISA) is a robust and widely used method to determine the specificity of antibodies against small molecules. In this assay, the free analyte (the derivative being tested) in a sample competes with a fixed amount of enzyme-labeled analyte for binding to a limited number of antibody binding sites coated on a microplate.

cELISA Protocol:

  • Coating: Coat a 96-well microplate with the antibody (mAb-ADMBA or pAb-ADMBA) diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add a mixture of a fixed concentration of the this compound-HRP conjugate and varying concentrations of the standard or test compounds (derivatives) to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus the log of the analyte concentration. Determine the IC50 value for each compound. Calculate the percent cross-reactivity as previously described.

Competitive_ELISA_Workflow cluster_plate Microplate Well Coating 1. Antibody Coating Blocking 2. Blocking Coating->Blocking Competition 3. Competitive Reaction (Free Analyte + Labeled Analyte) Blocking->Competition Detection 4. Substrate Addition & Color Development Competition->Detection Data_Analysis 5. Data Analysis (IC50 & Cross-Reactivity) Detection->Data_Analysis Read Absorbance Decision_Tree Start Cross-Reactivity Data Analysis Check_Specificity Cross-Reactivity < 5% for Key Analogs? Start->Check_Specificity High_Specificity High Specificity: Suitable for quantitative analysis Check_Specificity->High_Specificity Yes Moderate_Specificity Moderate Specificity: May require sample cleanup or orthogonal validation Check_Specificity->Moderate_Specificity No Low_Specificity Low Specificity: Not suitable for specific detection. Consider antibody re-development. Moderate_Specificity->Low_Specificity Significant Cross-Reactivity?

Caption: Decision Tree for Antibody Specificity Assessment.

Conclusion

The rigorous evaluation of antibody cross-reactivity is a non-negotiable step in the development of reliable immunoassays for small molecules like this compound. As demonstrated, monoclonal antibodies generally offer a higher degree of specificity compared to their polyclonal counterparts. By employing systematic and well-validated experimental protocols, such as competitive ELISA, researchers can confidently characterize the performance of their antibodies. This ensures the generation of accurate and reproducible data, which is paramount for advancing scientific knowledge and accelerating the development of new diagnostics and therapeutics.

References

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A Guide to the Reproducible Synthesis and Application of 2-Amino-4,6-dimethylbenzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the reproducibility of experimental results stands as the bedrock of scientific integrity and progress. This guide provides an in-depth technical analysis of 2-Amino-4,6-dimethylbenzoic acid, a key building block in medicinal chemistry. We will explore and compare synthetic methodologies, offering field-proven insights to enhance the reliability and consistency of your experimental outcomes. Our focus extends beyond mere procedural descriptions to elucidate the causal relationships between reaction parameters, purity, and the ultimate reproducibility of subsequent applications.

The Critical Role of Starting Material Integrity in Experimental Reproducibility

The seemingly minor variations in the purity and isomeric composition of starting materials can cascade into significant deviations in reaction yields, impurity profiles, and, ultimately, the biological activity of the final compounds.[1] This is particularly true for multi-functional scaffolds like this compound, where the presence of even trace impurities can interfere with subsequent transformations, such as amide bond formations or more complex coupling reactions.[2] Ensuring a consistent and high-purity source of this starting material is not merely a matter of good laboratory practice; it is a prerequisite for generating reliable and reproducible data.

Comparative Synthesis of this compound: Two Viable Pathways

The synthesis of this compound can be approached through multiple routes. Here, we compare two prominent methods: a classical multi-step synthesis starting from 4,6-dimethylbenzoic acid and an alternative approach via the oxidation of a corresponding isatin derivative.

Method 1: Multi-step Synthesis from 4,6-Dimethylbenzoic Acid

This widely-used method involves a three-step sequence: esterification, nitration, and reduction. While seemingly straightforward, each step presents opportunities for variability that can impact the final product's quality and, by extension, the reproducibility of its use in further reactions.

Synthesis_Method_1 A 4,6-Dimethylbenzoic Acid B Methyl 4,6-dimethylbenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 2-nitro-4,6-dimethylbenzoate B->C Nitration (HNO₃, H₂SO₄) D 2-Nitro-4,6-dimethylbenzoic Acid C->D Saponification (KOH, H₂O) E This compound D->E Reduction (e.g., H₂, Pd/C)

Diagram 1: Multi-step synthesis of this compound.

Protocol for Method 1: Multi-step Synthesis

Step 1: Esterification of 4,6-Dimethylbenzoic Acid

  • To a solution of 4,6-dimethylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4,6-dimethylbenzoate as a crude product, which can be used in the next step without further purification if the purity is deemed sufficient by ¹H NMR.

Step 2: Nitration of Methyl 4,6-dimethylbenzoate

  • Cool a mixture of concentrated sulfuric acid (3-5 volumes) to 0-5 °C in an ice bath.

  • Slowly add methyl 4,6-dimethylbenzoate (1.0 eq) to the cold sulfuric acid with stirring, maintaining the temperature below 10 °C.

  • In a separate flask, prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1-2 volumes).

  • Add the nitrating mixture dropwise to the solution of the ester, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC or HPLC.

  • Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain methyl 2-nitro-4,6-dimethylbenzoate.

Step 3: Saponification of Methyl 2-nitro-4,6-dimethylbenzoate

  • Suspend methyl 2-nitro-4,6-dimethylbenzoate (1.0 eq) in a mixture of water and ethanol.

  • Add a solution of potassium hydroxide (2.0-3.0 eq) in water.

  • Heat the mixture to reflux until the ester is fully consumed (monitor by TLC or HPLC).

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to yield 2-nitro-4,6-dimethylbenzoic acid.

Step 4: Reduction of 2-Nitro-4,6-dimethylbenzoic Acid

  • Dissolve 2-nitro-4,6-dimethylbenzoic acid (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC or HPLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Method 2: Synthesis via Isatin Oxidation

An alternative and potentially more environmentally friendly route involves the oxidation of a substituted isatin.[3] This method can offer high yields and avoids the use of harsh nitrating agents. The required 5,7-dimethylisatin can be synthesized from 3,5-dimethylaniline.[4][5]

Synthesis_Method_2 A 3,5-Dimethylaniline B 5,7-Dimethylisatin A->B Isatin Synthesis (e.g., Sandmeyer method) C This compound B->C Oxidative Cleavage (H₂O₂, NaOH)

Diagram 2: Synthesis of this compound via isatin oxidation.

Protocol for Method 2: Isatin Oxidation

Step 1: Synthesis of 5,7-Dimethylisatin (Illustrative) Note: Several methods exist for isatin synthesis. The Sandmeyer isatin synthesis is a classical example.[5]

  • A detailed, multi-step procedure starting from 3,5-dimethylaniline would be required. This typically involves reaction with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, followed by cyclization in strong acid.

Step 2: Oxidative Cleavage of 5,7-Dimethylisatin

  • To a solution of sodium hydroxide (e.g., 5% w/v) in water, add 5,7-dimethylisatin (1.0 eq) at room temperature.

  • Slowly add hydrogen peroxide (30% aqueous solution, excess) to the stirred mixture. The reaction is often exothermic and may require cooling to maintain a temperature of 20-30 °C.

  • Stir the reaction mixture for 15-30 minutes. The completion of the reaction can be monitored by the disappearance of the orange-red color of the isatin.[3]

  • After the reaction is complete, carefully acidify the mixture with a mineral acid (e.g., HCl) to a pH of 3-4 to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Comparative Analysis of Synthetic Routes
ParameterMethod 1: Multi-step SynthesisMethod 2: Isatin Oxidation
Starting Materials 4,6-Dimethylbenzoic acid5,7-Dimethylisatin
Reagents MeOH, H₂SO₄, HNO₃, KOH, H₂, Pd/CH₂O₂, NaOH
Typical Overall Yield 60-70%80-95% (from isatin)[3]
Key Advantages Utilizes readily available starting materials.High-yielding final step, milder conditions.
Key Disadvantages Multi-step, use of hazardous reagents (HNO₃/H₂SO₄).Requires synthesis of the isatin precursor.
Reproducibility Concerns Incomplete nitration or reduction can lead to impurities.Purity of the starting isatin is crucial.

Purification and the Pursuit of Reproducibility

The purity of this compound is paramount for the reproducibility of subsequent reactions. The most common and effective method for purification is recrystallization.

Protocol for Recrystallization

  • Solvent Selection: A mixed solvent system of ethanol and water is often effective. The goal is to find a solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.[6][7]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Rigorous Characterization: A Self-Validating System

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. This involves a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

Protocol for ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[9]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[10] For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Analysis: Process the spectra and compare the chemical shifts, multiplicities, and integration values with the expected values for this compound.

Expected NMR Data (in DMSO-d₆):

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Broad singlet1H-COOH
~6.8Singlet1HAromatic H
~6.5Singlet1HAromatic H
~5.0Broad singlet2H-NH₂
~2.3Singlet3H-CH₃
~2.1Singlet3H-CH₃
¹³C NMR Chemical Shift (δ, ppm)Assignment
~170-COOH
~150C-NH₂
~140, ~138C-CH₃
~120, ~115Aromatic CH
~110C-COOH
~20, ~18-CH₃

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

Protocol for FT-IR Analysis

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.[12]

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.[13]

Expected FT-IR Absorptions:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchPrimary amine (-NH₂)
3300-2500O-H stretchCarboxylic acid (-COOH)
~1680C=O stretchCarboxylic acid (-COOH)
~1600, ~1480C=C stretchAromatic ring
~1250C-N stretchAromatic amine
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

Protocol for Mass Spectrometry Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in either positive or negative ion mode.

Expected Mass Spectrum Data:

  • Molecular Formula: C₉H₁₁NO₂

  • Molecular Weight: 165.19 g/mol

  • Expected [M+H]⁺: m/z 166.08

  • Expected [M-H]⁻: m/z 164.07

Impact of Purity on Downstream Applications: A Case Study Perspective

Conclusion: A Framework for Reproducible Science

The reproducible synthesis and application of this compound hinge on a systematic and well-documented approach. This guide has provided a comparative analysis of two synthetic routes, detailed experimental protocols for synthesis, purification, and characterization, and emphasized the causal link between starting material purity and experimental reproducibility. By implementing these self-validating systems and maintaining rigorous standards of characterization, researchers can build a foundation of trust in their experimental results and contribute to the advancement of robust and reliable science.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-4,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Amino-4,6-dimethylbenzoic acid. As researchers, scientists, and drug development professionals, our responsibility extends beyond the laboratory bench to include the entire lifecycle of the chemicals we use, culminating in their proper disposal. This protocol is designed to ensure operational safety, environmental protection, and regulatory adherence by explaining not just the "how," but the critical "why" behind each procedure.

Core Principle: Hazard-Based Waste Management

The foundation of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. This compound is not benign; its disposal requires management as hazardous waste due to its specific toxicological profile. The Globally Harmonized System (GHS) classifications dictate the necessary precautions.

Hazard Classification (GHS)DescriptionRequired Precaution & Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4) Harmful if swallowed[1][2][3].Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. Standard laboratory attire is required.
Skin Irritation (Category 2) Causes skin irritation[1][3].Wear a lab coat and chemically resistant nitrile gloves.
Serious Eye Irritation (Category 2A) Causes serious eye irritation[1][2][3].Wear safety glasses with side shields or chemical splash goggles.
STOT SE 3 (Respiratory Irritation) May cause respiratory irritation[1][3].Handle in a well-ventilated area. For bulk quantities or when dust is generated, use a chemical fume hood.

Step-by-Step Disposal Protocol for this compound

This protocol covers the disposal of the pure chemical (solid waste) and materials contaminated with it.

Step 1: Container Selection and Preparation

The integrity of the waste containment system is paramount. The goal is to prevent any release of the chemical into the environment.

  • For Solid Waste: Collect waste this compound in a dedicated, properly labeled hazardous waste container[4].

    • Primary Choice: The original manufacturer's container is often the best option, as it is known to be compatible[5].

    • Alternative: If the original container is unavailable, use a wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, screw-top lid[6][7].

  • Container Integrity: Ensure the container is clean, dry, and in good condition with no cracks or residue on the outside. The container must be kept closed except when adding waste[4][8].

Step 2: Waste Labeling

Proper labeling is a critical control that prevents accidental mixing of incompatible wastes and ensures compliant disposal. Every waste container must be labeled the moment the first particle of waste is added.

Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste labels. The label must include:

  • The words "Hazardous Waste"[9].

  • The full, unabbreviated chemical name: "this compound".

  • A clear indication of the associated hazards (e.g., "Toxic," "Irritant")[9].

  • The date the waste was first added to the container (accumulation start date)[5].

Step 3: Waste Segregation

This is the most critical step to prevent dangerous reactions. Mixing incompatible chemicals can lead to the generation of toxic gases, heat, or violent reactions.

  • Keep Solids and Liquids Separate: Do not mix solid this compound waste with any liquid waste stream[6][9].

  • Chemical Incompatibility: As an amino-substituted benzoic acid, this compound has both acidic and basic functional groups, but its primary character in a waste stream context is as an organic acid. It must be segregated from:

    • Strong Bases (e.g., sodium hydroxide): To prevent a strong acid-base reaction.

    • Strong Oxidizing Agents (e.g., nitric acid, permanganates): To avoid potentially violent reactions[5][10][11].

    • Cyanides and Sulfides: To prevent the generation of highly toxic hydrogen cyanide or hydrogen sulfide gas if conditions become acidic[9].

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[7][8].

  • Store the sealed waste container in a cool, dry, and well-ventilated location[10].

  • Ensure the container is stored below eye level[5].

  • Store within secondary containment, such as a chemical-resistant tray or bin, to contain any potential spills[4][6].

  • Keep away from sinks, floor drains, heat sources, and direct sunlight[4][5].

Management of Spills and Contaminated Materials

Accidents happen; a prepared response minimizes risk.

  • Personal Protection: Before addressing a spill, ensure you are wearing the appropriate PPE as outlined in the table above (lab coat, gloves, eye protection).

  • Spill Cleanup:

    • Secure the area and ensure adequate ventilation[12].

    • For a solid spill, gently sweep up the material to avoid generating dust[12][13]. A moistened paper towel can be used to wipe up the final residue.

    • Place all spilled material and cleanup debris (e.g., contaminated paper towels, gloves) into a designated solid hazardous waste container.

  • Disposal of Contaminated Items: Any item grossly contaminated with this compound, such as weigh boats, gloves, or absorbent pads, must be disposed of as solid hazardous waste following the protocol above[5].

Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not considered general waste until it has been properly decontaminated.

  • Ensure the container is thoroughly empty, with all solid material removed[5].

  • The first rinse of the container must be collected and disposed of as liquid hazardous waste[4]. Use a minimal amount of a suitable solvent (e.g., water or ethanol) for this rinse.

  • For a chemical with this toxicity profile, a single rinse is the minimum requirement. For more acutely toxic materials (LD50 < 50mg/kg), three rinses must be collected as hazardous waste[4].

  • After the hazardous rinseate is collected, the container can be washed normally. All manufacturer labels must be defaced or removed before the container is discarded or reused[6].

Final Disposal Workflow and EHS Coordination

The researcher's responsibility is to safely collect, label, and store the waste. The final disposal is managed by your institution's EHS department, which coordinates with a licensed hazardous waste disposal facility[7][8].

The following workflow illustrates the decision-making process for proper disposal.

DisposalWorkflow start Waste Generation (this compound) identify_waste Characterize Waste (Solid, Non-Reactive, Organic Acid) start->identify_waste select_container Select Compatible Container (HDPE or Glass, Good Condition) identify_waste->select_container label_container Affix & Complete Hazardous Waste Label select_container->label_container add_waste Add Waste to Container (Keep Closed When Not In Use) label_container->add_waste segregate Segregate from Incompatibles (Bases, Oxidizers, etc.) add_waste->segregate store_in_saa Store in Designated SAA (Secondary Containment) segregate->store_in_saa check_full Container > 3/4 Full? store_in_saa->check_full check_full->add_waste No request_pickup Request Waste Pickup (Contact EHS/Safety Office) check_full->request_pickup Yes end_process EHS Manages Final Disposal request_pickup->end_process

Caption: Decision workflow for handling this compound waste.

Adherence to this guide ensures that the disposal of this compound is conducted safely, responsibly, and in full compliance with environmental regulations. Always consult your institution's specific waste management plan and contact your EHS department with any questions.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet - 2,4-Dimethylbenzoic acid.
  • Sigma-Aldrich. (2025, July 3). Safety Data Sheet - 4-aminobenzoic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 2-Amino-6-methoxybenzoic acid.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet - Phthalaldehydic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet - Benzoic acid, 2,4-dimethyl-.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 2,6-Dimethylbenzoic acid.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet - 4-Aminoazobenzene.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-6-Methylbenzoic Acid, 98%.
  • Apollo Scientific. (n.d.). 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid Safety Data Sheet.
  • PubChem. (n.d.). 2-Amino-4,5-dimethylbenzoic acid. National Center for Biotechnology Information.
  • CymitQuimica. (2023, September 22). Safety Data Sheet - 2,4-Dimethylbenzoic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 3,4-Dimethylbenzoic acid.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.

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A Guide to Personal Protective Equipment (PPE) for Handling 2-Amino-4,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 2-Amino-4,6-dimethylbenzoic acid. The information herein is designed to establish a self-validating system of safety, grounding procedural steps in the specific chemical hazards to ensure comprehensive protection. Our goal is to empower you with the expertise to work safely and effectively, making this a trusted resource for your laboratory operations.

Section 1: Hazard Profile of this compound

Understanding the specific risks associated with a chemical is the foundational principle of laboratory safety. This compound is a compound that, while not acutely toxic in small quantities, presents several hazards that necessitate careful handling and appropriate PPE. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential health effects.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS CodeSource
Acute Toxicity, OralHarmful if swallowedH302[1]
Skin Corrosion/IrritationCauses skin irritationH315[1]
Serious Eye Damage/IrritationCauses serious eye irritationH319[1]
Specific Target Organ ToxicityMay cause respiratory irritationH335[1]

These classifications dictate the minimum level of protection required. "Harmful if swallowed" (H302) underscores the importance of preventing ingestion through contaminated hands. The irritation warnings for skin (H315), eyes (H319), and the respiratory system (H335) are the primary drivers for the PPE recommendations that follow.[1]

Section 2: Core PPE Requirements: A Multi-Layered Defense

Based on the hazard profile, a comprehensive PPE strategy is mandatory. This is not merely a checklist but a system designed to protect you from all potential exposure routes.

Eye and Face Protection

The H319 classification, "Causes serious eye irritation," means that any direct contact between the chemical (as a solid dust or in solution) and the eyes can lead to significant irritation and potential damage.[1]

  • Minimum Requirement: Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[2][3] These must provide a complete seal around the eyes to protect from splashes and airborne particles. Standard safety glasses are insufficient.

  • Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution or transfer of solutions), a face shield should be worn in addition to chemical safety goggles.[2]

Hand Protection

To prevent skin irritation (H315), direct contact with the hands must be avoided. The choice of glove is critical and should be based on both the chemical itself and any solvents used.

  • Glove Type: Wear suitable chemical-resistant gloves tested according to EN 374.[4] Nitrile gloves are a common and effective choice for handling solid powders.

  • Solvent Considerations: If this compound is dissolved in a solvent, you must select a glove material resistant to that specific solvent. Consult the solvent's Safety Data Sheet (SDS) and the glove manufacturer's compatibility charts to verify breakthrough times.[4]

  • Best Practices: Always inspect gloves for tears or holes before use. Use proper glove removal technique to avoid contaminating your skin and dispose of them in accordance with laboratory procedures.[5] Wash hands thoroughly after removing gloves.[4][5]

Body Protection

Protecting exposed skin on the arms and body is crucial to prevent irritation and accidental contamination of personal clothing.

  • Standard Use: A long-sleeved laboratory coat is the minimum requirement for all handling procedures.

  • Large-Scale Operations: For handling large quantities or in situations with a high risk of widespread contamination, a complete chemical-protective suit may be necessary.[2][6]

Respiratory Protection

The H335 classification, "May cause respiratory irritation," is particularly relevant when handling the compound as a powder, as dust can easily become airborne.[1]

  • When is it Required? Respiratory protection is necessary whenever there is a potential to generate dust and engineering controls (like a fume hood) are not available or insufficient. This includes weighing the powder in an open lab environment.

  • Type of Respirator: Use a NIOSH/MSHA or European Standard EN149 approved respirator.[2][7] An N95 dust mask is often sufficient for preventing inhalation of fine powders.

  • Fit and Maintenance: Ensure your respirator is properly fitted. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed.[3]

Section 3: Procedural Guidance for PPE Usage

The order in which you don and doff your PPE is critical to prevent cross-contamination.

Step-by-Step Donning Protocol
  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Body Protection: Put on your laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Put on and fit-check your respirator.

  • Eye and Face Protection: Put on your chemical safety goggles. If required, add a face shield.

  • Hand Protection: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Step-by-Step Doffing Protocol
  • Gloves: Remove gloves using a skin-to-skin and glove-to-glove technique to avoid touching the outer contaminated surface.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, from the back to the front.

  • Body Protection: Unbutton and remove the lab coat, folding it so the contaminated surface is on the inside.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Selection_Workflow Workflow for PPE Selection start Start: Assess Task Handling this compound task What is the form of the chemical? start->task solid Handling Solid Powder (weighing, transferring) task->solid Solid solution Handling in Solution task->solution Liquid ventilation Is work performed inside a certified chemical fume hood? solid->ventilation ppe_core Core PPE Required for ALL Tasks: - Chemical Safety Goggles - Chemical-Resistant Gloves - Laboratory Coat solution->ppe_core resp_needed Required: NIOSH-Approved Respirator (N95) ventilation->resp_needed No resp_not_needed Respirator Not Required (if no aerosols are generated) ventilation->resp_not_needed Yes resp_needed->ppe_core resp_not_needed->ppe_core

Caption: PPE selection workflow for this compound.

Section 4: Engineering Controls and Safe Handling

Personal protective equipment is the last line of defense. The first priority should always be to minimize exposure through proper engineering controls and work practices.

  • Ventilation: Always handle this compound in a well-ventilated area.[4][8] A certified chemical fume hood is the preferred location for all manipulations, especially those involving the solid powder, to prevent dust from entering the laboratory environment.[2]

  • Minimize Dust: Avoid actions that create dust, such as vigorous scraping or pouring from a height.[4][5] Use tools like spatulas gently.

  • General Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[8] Wash hands thoroughly before breaks and at the end of the workday.[4][5] Keep the container tightly closed when not in use.[3]

Section 5: Emergency and Disposal Plan

Spill Response

In the event of a small spill of solid material:

  • Ensure you are wearing your full core PPE (goggles, gloves, lab coat). If significant dust is present, a respirator is required.

  • Avoid breathing in the dust.[5][8]

  • Gently sweep or scoop the material into a designated, labeled waste container using non-sparking tools.[5][6] Avoid dry sweeping that creates dust.

  • Clean the spill area with a damp cloth or paper towel, then decontaminate the surface.

  • Place all cleanup materials into the sealed waste container for proper disposal.

Waste Disposal
  • Chemical Waste: All waste containing this compound should be collected in a clearly labeled, sealed container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should also be placed in a sealed container for disposal.

  • Regulations: All waste must be disposed of according to local, state, and federal regulations.[6][7][8] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

By integrating this expert guidance into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safer environment for all personnel.

References

  • Safety Data Sheet: 4-Aminobenzoic acid - Carl ROTH. [Link]

  • (Pure) (p-Amino Benzoic Acid) MSDS CAS - Oxford Lab Fine Chem LLP. [http://www.oxfordlabchem.com/msds/(Pure) (p-Amino Benzoic Acid) MSDS CAS 150-13-0.pdf]([Link] (p-Amino Benzoic Acid) MSDS CAS 150-13-0.pdf)

  • Material Safety Data Sheet - 2-Amino-6-Methylbenzoic Acid, 98% - Cole-Parmer. [Link]

  • This compound PubChem Compound Summary - National Center for Biotechnology Information. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.